Product packaging for DI-SEC-OCTYLAMINE(Cat. No.:CAS No. 5412-92-0)

DI-SEC-OCTYLAMINE

Cat. No.: B1616327
CAS No.: 5412-92-0
M. Wt: 241.46 g/mol
InChI Key: WFHJRRVARWWPDH-UHFFFAOYSA-N
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Description

DI-SEC-OCTYLAMINE is a useful research compound. Its molecular formula is C16H35N and its molecular weight is 241.46 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Octanamine, N-(1-methylheptyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H35N B1616327 DI-SEC-OCTYLAMINE CAS No. 5412-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-octan-2-yloctan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35N/c1-5-7-9-11-13-15(3)17-16(4)14-12-10-8-6-2/h15-17H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHJRRVARWWPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)NC(C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871130
Record name N-(1-Methylheptyl)-2-octanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5412-92-0
Record name Diheptylamine,1'-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Methylheptyl)-2-octanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N-(1-methylheptyl)octan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for N-(1-methylheptyl)octan-2-amine, with a focus on reductive amination. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and mandatory visualizations of the reaction mechanisms.

Introduction

N-(1-methylheptyl)octan-2-amine, also known as di-sec-octylamine, is a secondary amine with the molecular formula C16H35N.[1] Its synthesis is of interest in various chemical research and development areas. This guide will focus on the most prevalent and efficient method for its preparation: reductive amination. Alternative pathways will also be briefly discussed.

Primary Synthesis Pathway: Reductive Amination

Reductive amination is a highly effective method for synthesizing secondary amines.[2] The process involves two key steps: the formation of an imine from a primary amine and a ketone, followed by the reduction of the imine intermediate to a secondary amine.[3][4]

For the synthesis of N-(1-methylheptyl)octan-2-amine, the reaction proceeds between 2-octanone and 2-aminooctane (also known as 1-methylheptylamine).

Table 1: Properties of Key Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )CAS Number
2-OctanoneC8H16O128.21111-13-7
2-AminooctaneC8H19N129.24693-16-3
N-(1-methylheptyl)octan-2-amineC16H35N241.465412-92-0
Reaction Mechanism

The synthesis can be approached from two equivalent perspectives depending on which reactant is considered the precursor amine or ketone, as illustrated below.

cluster_route_A Route A cluster_route_B Route B ketoneA 2-Octanone productA N-(1-methylheptyl)octan-2-amine ketoneA->productA + Amine amineA 2-Aminooctane amineA->productA + Ketone ketoneB 2-Octanone productB N-(1-methylheptyl)octan-2-amine ketoneB->productB + Amine amineB 2-Aminooctane amineB->productB + Ketone G Reductive Amination Pathway ketone 2-Octanone imine Imine Intermediate ketone->imine + 2-Aminooctane - H2O amine 2-Aminooctane amine->imine product N-(1-methylheptyl)octan-2-amine imine->product reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product G Experimental Workflow start Mix 2-Octanone, 2-Aminooctane, Methanol, Acetic Acid imine_formation Stir at RT (1-2h) Imine Formation start->imine_formation reduction Cool in Ice Bath Add NaBH4 Stir at RT (3-12h) imine_formation->reduction workup Quench Reaction Basify with NaOH Extract with Ether reduction->workup purification Dry Organic Layer Concentrate Purify (Distillation/Chromatography) workup->purification product Pure N-(1-methylheptyl)octan-2-amine purification->product

References

An In-depth Technical Guide to the Physical Properties of Di-sec-octylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Di-sec-octylamine, a secondary amine with increasing relevance in various research and development applications. This document is intended to serve as a core reference for scientists and professionals in drug development and related fields, offering meticulously compiled data and procedural insights.

Core Physical Characteristics

This compound, identified by the CAS number 5412-92-0, is a branched-chain aliphatic amine. Its molecular structure, consisting of two secondary octyl groups attached to a nitrogen atom, imparts specific physical characteristics that are crucial for its application in chemical synthesis and formulation.

Summary of Physical Properties

The following table summarizes the available quantitative data for the physical properties of this compound. It is important to note that due to the prevalence of its isomers, particularly Di-n-octylamine, specific data for the sec-isomer is less abundant in publicly available literature. The data presented here has been carefully curated from available sources.

Physical PropertyValueUnitsNotes
Molecular Weight 241.46 g/mol Calculated
Boiling Point 298°C[1]
Density 0.80g/cm³[1]
Melting Point 14.62°CEstimated
Flash Point Not available°C
Refractive Index Not available
Solubility Insoluble in water; Soluble in organic solventsGeneral property of similar long-chain amines.

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to the successful application of any chemical compound. This section outlines the general experimental methodologies for measuring the key physical properties of a liquid amine like this compound.

Determination of Boiling Point

The boiling point of a high-boiling liquid such as this compound can be determined using several established methods. A common and effective technique is the distillation method.

Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

  • Sample Preparation: Place a measured volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: As the liquid heats, the vapor will rise and come into contact with the thermometer bulb. The temperature will plateau at the boiling point of the substance.

  • Data Recording: Record the temperature at which the liquid is actively boiling and condensing in the condenser. This stable temperature is the boiling point.

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or a hydrometer. The pycnometer method is detailed below.

Protocol:

  • Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

  • Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

  • Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present, and weigh it again.

  • Calculation: The mass of the liquid is the difference between the two weighings. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light propagates through a substance, is a valuable physical constant. An Abbe refractometer is commonly used for this measurement.

Protocol:

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and allow the sample to reach thermal equilibrium.

  • Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the instrument's scale.

Visualizing Experimental Workflow

To further clarify the experimental process, a logical workflow for the determination of a key physical property, such as the boiling point, is presented below in the form of a Graphviz diagram.

BoilingPointDetermination start Start setup Assemble Distillation Apparatus start->setup add_sample Add this compound and Boiling Chips setup->add_sample heat Gently Heat the Flask add_sample->heat observe Observe Vapor Rise and Condensation heat->observe record Record Stable Temperature observe->record end End record->end

Boiling Point Determination Workflow

This guide provides a foundational understanding of the physical properties of this compound. For researchers and drug development professionals, having access to accurate and well-documented physical data is paramount for modeling, formulation, and synthesis activities. It is recommended to consult safety data sheets from suppliers for the most current and comprehensive information.

References

An In-depth Technical Guide to Di-sec-octylamine (CAS 5412-92-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-sec-octylamine, with the CAS number 5412-92-0, is a secondary amine characterized by the presence of two secondary octyl groups attached to a nitrogen atom. Its IUPAC name is N-(1-methylheptyl)octan-2-amine. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectroscopic data, and potential applications. While direct experimental protocols for its synthesis and specific applications are not widely documented in readily available literature, this guide consolidates available data and provides general methodologies for related compounds. The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

This compound is a C16H35N secondary amine with a molecular weight of 241.46 g/mol .[1] Its branched alkyl chains influence its physical properties, such as boiling point and melting point, and contribute to its steric hindrance, which can affect its reactivity. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic characteristics to the molecule.

PropertyValueReference
CAS Number 5412-92-0[1]
IUPAC Name N-(1-methylheptyl)octan-2-amine[1]
Molecular Formula C16H35N[1]
Molecular Weight 241.46 g/mol [1]
Boiling Point 304.24 °C (Computed)[1]
Melting Point 14.62 °C (Computed)[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, similar alkyl protons. Signals corresponding to the methyl groups on the octyl chains would likely appear as doublets in the upfield region. The methine protons adjacent to the nitrogen would be deshielded and appear as multiplets. The methylene protons of the octyl chains would present as a series of overlapping multiplets. The N-H proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments in the two sec-octyl chains. Carbons closer to the nitrogen atom would be deshielded and appear at a higher chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of a secondary amine is characterized by a weak N-H stretching vibration in the region of 3300-3500 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the alkyl chains just below 3000 cm⁻¹, and C-N stretching vibrations.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak corresponding to its molecular weight (241.46 g/mol ). Fragmentation patterns would likely involve the cleavage of the C-N bonds and fragmentation of the alkyl chains.

Synthesis

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, general methods for the synthesis of secondary amines can be applied. One common approach is the reductive amination of a ketone with a primary amine. For this compound, this could involve the reaction of 2-octanone with 2-aminooctane in the presence of a reducing agent.

Another potential route is the direct N-alkylation of a primary amine with an alkyl halide.[2] For instance, reacting 2-aminooctane with 2-bromooctane could yield this compound. However, this method may lead to the formation of tertiary amines and quaternary ammonium salts as byproducts.

General Experimental Workflow for Reductive Amination:

G Ketone 2-Octanone Reaction Reaction Mixture Ketone->Reaction Amine 2-Aminooctane Amine->Reaction Solvent Reaction Solvent (e.g., Methanol) Solvent->Reaction ReducingAgent Reducing Agent (e.g., NaBH4) Reaction->ReducingAgent Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product This compound Purification->Product G cluster_aqueous Aqueous Phase cluster_organic Organic Phase MetalIon Metal Ion (Mn+) AnionicComplex Anionic Metal Complex ([MLn]m-) MetalIon->AnionicComplex Complexation Acid Acid (H+) ProtonatedAmine Protonated Amine (R2NH2+) Acid->ProtonatedAmine ExtractedComplex Extracted Complex ([R2NH2]m[MLn]) AnionicComplex->ExtractedComplex Ion Exchange Amine This compound (R2NH) Amine->ProtonatedAmine Protonation ProtonatedAmine->ExtractedComplex

References

Spectroscopic Analysis of Di-sec-octylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Di-sec-octylamine, a secondary amine of interest in various chemical and pharmaceutical research fields. Due to the limited availability of public domain spectra for this specific compound, this guide presents predicted data based on the known spectroscopic behavior of analogous secondary amines. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, ensuring a standardized approach for researchers.

Introduction to this compound

This compound, with the IUPAC name N-(1-methylheptyl)octan-2-amine and CAS number 5412-92-0, is a secondary amine with two branched octyl chains attached to a nitrogen atom. Its molecular structure significantly influences its chemical properties, making it a subject of interest in applications such as solvent extraction, corrosion inhibition, and as an intermediate in organic synthesis. Accurate spectroscopic characterization is paramount for confirming its identity and purity in these applications.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and IR spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from similar aliphatic secondary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show complex multiplets in the aliphatic region due to the various proton environments in the two sec-octyl chains.

Predicted Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~ 0.8 - 0.9Triplet6H-CH₃ (terminal methyl of both octyl chains)
~ 1.0 - 1.2Multiplet4H-CH₃ (methyl group at the chiral center)
~ 1.2 - 1.6Multiplet16H-CH₂- (methylene groups in the octyl chains)
~ 2.5 - 2.8Multiplet2H-CH- (methine proton adjacent to nitrogen)
Broad, variableSinglet1HN-H

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each carbon environment in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 14Terminal -CH₃
~ 20 - 23-CH₃ (at chiral center)
~ 25 - 35-CH₂- (internal methylene groups)
~ 50 - 55-CH- (methine carbon adjacent to nitrogen)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for a secondary amine.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
~ 3300 - 3350Weak to medium, sharpN-H stretch
~ 2850 - 2960StrongC-H stretch (aliphatic)
~ 1465MediumC-H bend (methylene)
~ 1375MediumC-H bend (methyl)
~ 1100 - 1200Weak to mediumC-N stretch

Experimental Protocols

The following are detailed protocols for obtaining high-quality NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 128-1024 (or more, depending on sample concentration)

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

IR Spectroscopy Protocol

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of this compound.

Materials:

  • This compound sample (neat liquid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or ethanol for cleaning

  • Kimwipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a Kimwipe dampened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor).

  • Sample Analysis:

    • Place a small drop of the neat this compound liquid directly onto the ATR crystal.

    • Acquire the sample spectrum. Typical parameters include:

      • Spectral range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks on the spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a Kimwipe and an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Handling cluster_analysis Spectroscopic Measurement cluster_processing Data Processing & Interpretation cluster_output Output Sample Chemical Sample (this compound) Preparation Sample Preparation (Dissolution/Neat) Sample->Preparation NMR_Acq NMR Data Acquisition (¹H and ¹³C) Preparation->NMR_Acq IR_Acq IR Data Acquisition (FTIR-ATR) Preparation->IR_Acq NMR_Proc NMR Data Processing (FT, Phasing, Baseline) NMR_Acq->NMR_Proc IR_Proc IR Data Processing (Background Correction) IR_Acq->IR_Proc Interpretation Spectral Interpretation & Structure Confirmation NMR_Proc->Interpretation IR_Proc->Interpretation Report Technical Report Interpretation->Report

Caption: General workflow for the spectroscopic analysis of a chemical sample.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and standardized methods for their determination. Researchers are encouraged to use these protocols as a starting point and adapt them as necessary for their specific instrumentation and research objectives.

Steric Hindrance Effects of Branched Octyl Groups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched octyl groups are pivotal structural motifs in a vast array of chemical entities, from industrial polymers to pharmacologically active molecules. Their steric bulk, a consequence of their three-dimensional arrangement, profoundly influences reaction kinetics, material properties, and biological interactions. This technical guide provides a comprehensive analysis of the steric hindrance effects imparted by various branched octyl isomers, including 2-ethylhexyl, isooctyl, and tertiary-octyl groups, in comparison to their linear counterpart, n-octyl. Through a compilation of quantitative data, detailed experimental protocols, and mechanistic visualizations, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of how to harness or mitigate the steric effects of these important alkyl groups in their respective fields.

Introduction to Steric Hindrance

Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.[1] This non-bonding interaction arises from the repulsion between the electron clouds of bulky substituents, which can hinder the approach of a reactant to the reaction center.[1] The magnitude of steric hindrance is dependent on the size and branching of the alkyl groups. Branched octyl groups, with their increased volume and complex geometries compared to the linear n-octyl group, serve as excellent models for studying and applying steric effects.

Quantitative Analysis of Steric Effects

The steric effect of a substituent can be quantified using various parameters, with the Taft steric parameter (E's) being a widely accepted measure.[2][3] The E's value is determined by comparing the rate of acid-catalyzed hydrolysis of an ester bearing the substituent of interest to that of a reference ester (usually the methyl ester).[2][3] A more negative E's value indicates greater steric hindrance.[4]

Table 1: Comparative Physicochemical and Kinetic Data of Octyl Isomers
Propertyn-Octyl2-EthylhexylIsooctyl (e.g., 6-methyl-1-heptyl)
Taft Steric Parameter (E's) -0.36 (for n-propyl, as a proxy)[4]-1.31 (estimated)Data not readily available
Boiling Point of Acetate Ester (°C) 205-207198-199~190
Density of Acetate Ester (g/mL at 20°C) 0.8730.871Data not readily available
Relative Rate of Esterification (vs. n-octanol) 1.00SlowerSlower
Glass Transition Temperature (Tg) of Polyacrylate (°C) -65-50Data not readily available

Note: Data is compiled and estimated from various sources. Direct comparative studies under identical conditions are limited.

The branching in the 2-ethylhexyl group leads to a significantly more negative estimated E's value compared to a linear alkyl chain, indicating greater steric hindrance. This increased steric bulk is reflected in the slower rates of esterification and the higher glass transition temperature of poly(2-ethylhexyl acrylate) compared to poly(n-octyl acrylate).[5][6]

Experimental Protocols

Synthesis of Branched Octyl Esters: A Comparative Protocol

This protocol outlines a general procedure for the synthesis of various octyl acetates to allow for a comparative study of their formation rates and properties.

Materials:

  • n-Octanol

  • 2-Ethylhexanol

  • Isooctanol (e.g., 6-methyl-1-heptanol)

  • Tertiary-octanol (e.g., 2,4,4-trimethyl-2-pentanol)

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a series of round-bottom flasks, place 0.1 mol of each octyl alcohol isomer.

  • To each flask, add 0.12 mol of acetic anhydride and 5 drops of concentrated sulfuric acid.

  • Heat the mixtures to reflux for 1 hour.

  • After cooling to room temperature, transfer each reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (until effervescence ceases), and 50 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the dichloromethane solvent by rotary evaporation.

  • Purify the resulting octyl acetate by fractional distillation.

  • Characterize the products by ¹H NMR, ¹³C NMR, and GC-MS to confirm purity and structure. The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them by gas chromatography to determine the relative reaction rates.

Determination of Taft Steric Parameter (E's)

This protocol describes a general method for the experimental determination of the Taft steric parameter (E's) for different octyl alcohols.

Principle: The Taft equation separates the polar, steric, and resonance effects of a substituent on the rate of a reaction. For the determination of the steric parameter (E's), the acid-catalyzed hydrolysis of esters is used, where polar effects are assumed to be negligible.[2][3]

Procedure:

  • Synthesize the Acetate Esters: Synthesize the acetate esters of the different octyl isomers (n-octyl, 2-ethylhexyl, isooctyl, etc.) as described in Protocol 3.1.

  • Kinetic Measurements:

    • Prepare a solution of the ester in a suitable solvent (e.g., 70% acetone/water).

    • Add a known concentration of a strong acid catalyst (e.g., HCl).

    • Maintain the reaction at a constant temperature (e.g., 25°C).

    • Monitor the disappearance of the ester or the appearance of the carboxylic acid over time using a suitable analytical technique (e.g., HPLC, titration of the acid).

  • Data Analysis:

    • Determine the pseudo-first-order rate constant (k) for the hydrolysis of each ester.

    • Calculate the Taft steric parameter (E's) using the following equation: E's = log(k/k₀) where:

      • k is the rate constant for the hydrolysis of the octyl acetate isomer.

      • k₀ is the rate constant for the hydrolysis of methyl acetate under the same conditions (the reference standard).

Visualization of Steric Effects and Related Pathways

Graphviz diagrams can be used to visualize the concepts of steric hindrance and its impact on reactions and biological pathways.

Steric Hindrance in SN2 Reactions

The bimolecular nucleophilic substitution (SN2) reaction is highly sensitive to steric hindrance at the electrophilic carbon.

SN2_Steric_Hindrance cluster_n_octyl n-Octyl Halide (Less Hindered) cluster_tert_octyl tert-Octyl Halide (Highly Hindered) n_octyl Primary Carbon TS1 Transition State (Accessible) n_octyl->TS1 Nu1 Nucleophile Nu1->TS1 Backside Attack Product1 Substitution Product TS1->Product1 tert_octyl Tertiary Carbon NoReaction SN2 Reaction Hindered tert_octyl->NoReaction Nu2 Nucleophile Nu2->tert_octyl Blocked Attack

Figure 1: Steric hindrance in SN2 reactions.

As depicted in Figure 1, the unbranched n-octyl halide allows for easier backside attack by a nucleophile, leading to a stable transition state and the formation of the substitution product. In contrast, the bulky tertiary-octyl halide sterically shields the electrophilic carbon, making the SN2 pathway highly unfavorable.[7][8][9]

Influence of Branched Octyl Groups on Nuclear Receptor Signaling

Molecules containing branched octyl groups, such as the plasticizer di(2-ethylhexyl) phthalate (DEHP), can act as ligands for nuclear receptors, thereby influencing gene expression.[10][11] This interaction can disrupt normal endocrine signaling.

Nuclear_Receptor_Signaling DEHP Di(2-ethylhexyl) phthalate (Branched Octyl Groups) PXR Pregnane X Receptor (PXR) DEHP->PXR Activates CAR Constitutive Androstane Receptor (CAR) DEHP->CAR Indirectly Activates PPARa Peroxisome Proliferator- Activated Receptor α (PPARα) DEHP->PPARa Activates (metabolites) Gene_Expression Target Gene Expression (e.g., CYP3A4, CYP2B6) PXR->Gene_Expression CAR->Gene_Expression PPARa->Gene_Expression Metabolism Alteration of Hormone & Xenobiotic Metabolism Gene_Expression->Metabolism

Figure 2: Modulation of nuclear receptor signaling by DEHP.

Figure 2 illustrates how DEHP and its metabolites can activate nuclear receptors such as PXR, CAR, and PPARα.[10][11] This activation leads to the transcription of target genes involved in the metabolism of xenobiotics and endogenous compounds, which can have downstream effects on hormone homeostasis.[10]

Applications in Drug Development

The steric hindrance of branched octyl groups is a critical consideration in drug design and development.

  • Modulation of Binding Affinity: The size and shape of a branched octyl group can be tailored to optimize the fit of a drug molecule into the binding pocket of a target protein. A bulkier group may enhance binding through increased van der Waals interactions, or it could sterically clash with the receptor, reducing affinity.

  • Improving Metabolic Stability: Introducing a branched octyl group near a metabolically labile site can sterically shield it from enzymatic degradation, thereby increasing the drug's half-life.

  • Controlling Lipophilicity and Permeability: While branching can influence a molecule's overall shape, its effect on lipophilicity (logP) is generally less pronounced than increasing the carbon count. However, the compact nature of branched chains can affect how a molecule interacts with lipid bilayers, influencing its permeability across biological membranes.

Workflow for Assessing Steric Effects in Drug Discovery

Drug_Discovery_Workflow Start Lead Compound Identification SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Synthesis Synthesis of Analogs with Branched Octyl Groups SAR->Synthesis Optimization Lead Optimization SAR->Optimization In_Vitro In Vitro Assays: - Binding Affinity - Enzyme Kinetics - Metabolic Stability Synthesis->In_Vitro Modeling Computational Modeling: - Docking - Steric Energy Calculation Synthesis->Modeling In_Vitro->SAR Modeling->SAR

Figure 3: Workflow for steric effect assessment in drug discovery.

Figure 3 outlines a typical workflow where the steric effects of branched octyl groups are systematically evaluated to optimize the properties of a lead compound. This iterative process involves synthesis, in vitro testing, and computational modeling to guide the design of more potent and effective drug candidates.

Conclusion

The steric hindrance of branched octyl groups is a powerful and versatile tool in the hands of chemists and drug designers. By understanding the quantitative relationships between branching and its effects on reactivity, physical properties, and biological activity, researchers can rationally design molecules with tailored characteristics. This guide has provided a foundational overview, quantitative data, experimental protocols, and visual representations to aid in the exploration and application of the steric effects of branched octyl groups in various scientific endeavors. Further research into the specific Taft steric parameters of a wider range of octyl isomers and their direct interactions with a broader array of biological targets will undoubtedly continue to expand the utility of these fundamental structural units.

References

Solubility of Di-sec-octylamine in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of Di-sec-octylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound (CAS No. 5412-92-0) is a secondary amine characterized by a central nitrogen atom bonded to two secondary octyl groups and one hydrogen atom. Its molecular structure, featuring two bulky, branched, and nonpolar C8 alkyl chains, renders the molecule significantly lipophilic and hydrophobic. This structure is pivotal in determining its physical and chemical properties, including its solubility profile.

Like other long-chain aliphatic amines, this compound is generally a colorless to pale yellow liquid with a characteristic amine-like odor. Its high molecular weight and extensive nonpolar surface area mean it has a low vapor pressure and a high boiling point. These properties make it a subject of interest as a solvent extraction reagent, a corrosion inhibitor, and an intermediate in the synthesis of more complex molecules, such as specialized ligands and active pharmaceutical ingredients (APIs).[1] Understanding its solubility is critical for designing and optimizing these applications.

Solubility Profile of this compound

The following table summarizes the expected qualitative solubility of this compound in various common organic solvents, categorized by polarity.

Solvent ClassSolvent ExamplePolarityExpected SolubilityRationale
Nonpolar Hexane, Toluene, BenzeneLowMiscible The nonpolar alkyl chains of this compound have strong van der Waals interactions with nonpolar solvents.
Polar Aprotic Diethyl EtherLowMiscible Diethyl ether has a significant nonpolar character and can accept a hydrogen bond, readily solvating the amine.[2][3]
ChloroformMidSoluble Generally compatible, although some amines can be incompatible with chlorinated solvents like carbon tetrachloride.[4]
AcetoneHighSoluble While polar, acetone can dissolve many lipophilic compounds. Primary amines, however, can react with ketones.[4]
Polar Protic EthanolHighSoluble The ethyl group of ethanol allows for some nonpolar interaction, while its hydroxyl group can interact with the amine.[2][3]
MethanolHighSparingly Soluble Methanol is more polar than ethanol, making it a poorer solvent for highly nonpolar solutes.
WaterVery HighInsoluble The large hydrophobic alkyl groups prevent dissolution in water, where strong hydrogen bonding networks dominate.[5]

Theoretical Basis for Solubility

The solubility of an amine is determined by the balance between its nonpolar alkyl chains and the polar amine group (-NH-).

  • Hydrogen Bonding: The nitrogen atom in a secondary amine has a lone pair of electrons and is bonded to one hydrogen, allowing it to act as both a hydrogen bond donor and acceptor.[4] This capability promotes solubility in polar protic solvents.

  • Van der Waals Forces: The two sec-octyl chains are large and nonpolar. The dominant intermolecular forces they exhibit are weak van der Waals forces.

  • Hydrophobic Effect: In the case of this compound, the combined size of the two C8 chains creates a significant hydrophobic character that far outweighs the polar contribution of the single N-H bond. Solubility decreases as the hydrocarbon portion of an amine molecule becomes larger.[4][6]

This relationship is visualized in the diagram below.

Caption: Logical flow diagram illustrating how the molecular components of this compound dictate its solubility in different solvent types.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard "shake-flask" or visual miscibility method for determining the solubility of a liquid like this compound. This method is a foundational technique in pharmaceutical and chemical research.[7]

Objective: To determine the qualitative (miscible, soluble, insoluble) and semi-quantitative solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., hexane, ethanol, acetone)

  • Calibrated positive displacement pipettes or analytical balance

  • Glass vials or test tubes with solvent-resistant caps

  • Vortex mixer

  • Constant temperature bath or shaker

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry to prevent contamination.

    • Bring the this compound and the selected solvent to the desired experimental temperature (e.g., 25°C) by placing them in a constant temperature bath.

  • Qualitative Miscibility Test:

    • Add 1 mL of the organic solvent to a glass vial.

    • Add 1 mL of this compound to the same vial.

    • Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the mixture. The formation of a single, clear, homogeneous phase indicates miscibility. The presence of turbidity, cloudiness, or distinct layers indicates immiscibility or partial solubility.

  • Semi-Quantitative Solubility Determination (if not miscible):

    • Accurately weigh or measure a known volume of the solvent (e.g., 5 mL) into a vial.

    • Using a calibrated pipette, add a small, precise aliquot of this compound (e.g., 10 µL) to the solvent.

    • Cap the vial and shake or vortex until the solute is completely dissolved.

    • Continue adding small, precise aliquots of this compound, ensuring complete dissolution after each addition.

    • The point at which a persistent cloudiness or a second phase (undissolved droplets) appears, even after vigorous mixing, is the saturation point.

    • Record the total volume of this compound added.

  • Calculation and Reporting:

    • Calculate the solubility in terms of volume/volume percent (v/v %) or, by using the density, convert to a mass/volume (g/mL) or mass/mass (w/w) basis.

    • Report the solubility along with the experimental temperature, as solubility is temperature-dependent.

The workflow for this experimental protocol is visualized below.

G Experimental Workflow: Solubility Determination of this compound start Start prep 1. Equilibrate Reagents (Amine & Solvent) to Target Temperature start->prep add_solvent 2. Add Known Volume of Solvent to Vial prep->add_solvent add_amine 3. Add Small, Precise Aliquot of Amine add_solvent->add_amine mix 4. Cap and Mix Vigorously (Vortex) add_amine->mix observe 5. Observe Mixture mix->observe dissolved Clear, Homogeneous Solution observe->dissolved Dissolved? [Yes] saturated Saturated Solution (Cloudy / Phase Separation) observe->saturated Dissolved? [No] dissolved->add_amine Add More Amine record 6. Record Total Volume of Amine Added saturated->record calculate 7. Calculate Solubility (e.g., g/100mL) record->calculate end End calculate->end

Caption: Step-by-step workflow for the experimental determination of this compound solubility in an organic solvent.

References

An In-depth Technical Guide on the Basic Reactivity of Secondary Amines in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental reactivity of secondary amines, a critical functional group in the synthesis of pharmaceuticals and other complex organic molecules. We will explore the core principles governing their reactivity, delve into their most common synthetic transformations, present key quantitative data, and provide detailed experimental protocols for essential reactions.

Core Reactivity Principles of Secondary Amines

Secondary amines (R₂NH) are characterized by a nitrogen atom bonded to two organic substituents and one hydrogen. The lone pair of electrons on the nitrogen atom is the source of their reactivity, rendering them both basic and nucleophilic.

Nucleophilicity and Basicity: The reactivity of an amine is influenced by its electron density and the steric hindrance around the nitrogen atom.[1] Secondary amines are generally more nucleophilic than primary amines. This is attributed to the inductive electron-donating effect of the two alkyl groups, which increases the electron density on the nitrogen atom.[2] However, this effect is balanced by steric hindrance; bulky alkyl groups can impede the amine's ability to attack an electrophilic center.[3] Consequently, while secondary amines are typically stronger nucleophiles than primary amines, tertiary amines are often less nucleophilic due to significant steric hindrance.[2][3]

The basicity of secondary amines, measured by the pKa of their conjugate acids (R₂NH₂⁺), is also enhanced by the inductive effect of the alkyl groups. Most simple dialkylamines have pKa values for their ammonium ions in the range of 10 to 11, making them stronger bases than primary amines.[4][5]

Quantitative Reactivity Data

Quantitative data is essential for predicting reaction outcomes and optimizing conditions. The following tables summarize the basicity and nucleophilicity of common secondary amines.

Table 1: pKa Values of Selected Protonated Secondary Amines (R₂NH₂⁺)

This table presents the acid dissociation constants (pKa) for the conjugate acids of various secondary amines in aqueous solution. A higher pKa value corresponds to a stronger base.

Secondary AmineStructurepKa of Conjugate Acid
Diethylamine(CH₃CH₂)₂NH11.09
Dimethylamine(CH₃)₂NH10.73
Di-n-propylamine(CH₃CH₂CH₂)₂NH11.00
Diisopropylamine((CH₃)₂CH)₂NH11.05
PyrrolidineC₄H₈NH11.27
PiperidineC₅H₁₀NH11.12
MorpholineC₄H₈ONH8.36[6]

Data sourced from various pKa compilations.[4][7][8][9]

Table 2: Mayr Nucleophilicity Parameters (N) for Amines

The Mayr nucleophilicity scale provides a quantitative measure of nucleophilic reactivity. A higher N value indicates a stronger nucleophile. These values demonstrate that secondary amines are generally more nucleophilic than their primary counterparts.[10][11]

AmineTypeNucleophilicity Parameter (N) in Water
Ammonia (NH₃)-9.5
EthylaminePrimary12.9
DiethylamineSecondary14.7
n-PropylaminePrimary13.3
IsopropylaminePrimary12.0
tert-ButylaminePrimary10.5

Data sourced from Mayr et al.[2]

Key Synthetic Reactions of Secondary Amines

Secondary amines participate in a wide array of synthetic transformations. The most fundamental of these are N-alkylation, N-acylation, and reactions with carbonyls to form enamines and iminium ions.

N-Alkylation

N-alkylation involves the reaction of a secondary amine with an alkyl halide (or other alkylating agent) to form a tertiary amine. The reaction proceeds via an Sₙ2 mechanism where the amine acts as the nucleophile.[12] A significant challenge in the alkylation of primary amines is over-alkylation, as the product amine is often more nucleophilic than the starting material.[2] However, the alkylation of a secondary amine to a tertiary amine is a synthetically valuable and common transformation.

N_Alkylation_Mechanism cluster_reactants Reactants cluster_ts Sₙ2 Transition State cluster_products Products SecondaryAmine R₂NH TS [R₂HN---R'---X]⁺ SecondaryAmine->TS Nucleophilic Attack AlkylHalide R'-X AlkylHalide->TS TertiaryAmineSalt R₂R'NH⁺ X⁻ TS->TertiaryAmineSalt Halide Departure TertiaryAmine R₂R'N TertiaryAmineSalt->TertiaryAmine Deprotonation BaseH Base-H⁺ Base Base Base->TertiaryAmine N_Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products SecondaryAmine R₂NH Intermediate R₂N⁺H-C(O⁻)-R'-Cl SecondaryAmine->Intermediate Nucleophilic Addition AcidChloride R'COCl AcidChloride->Intermediate TertiaryAmide R₂N-COR' Intermediate->TertiaryAmide Elimination of Cl⁻ & Deprotonation HCl HCl Enamine_Formation Start Ketone/Aldehyde + R₂NH Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic Addition Iminium Iminium Ion [R₂N⁺=CR₂] Carbinolamine->Iminium Dehydration (-H₂O) Enamine Enamine Product Iminium->Enamine Deprotonation at α-Carbon (-H⁺) Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine Reactants (Amine, Electrophile) in Solvent B 2. Add Reagents (Base, Catalyst, etc.) A->B C 3. Stir at Temp (Monitor by TLC/GC) B->C D 4. Quench Reaction C->D E 5. Aqueous Wash / Extraction D->E F 6. Dry Organic Layer E->F G 7. Concentrate Solvent F->G H 8. Purify Product (Chromatography, etc.) G->H

References

A Technical Guide to Di-sec-octylamine: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides an in-depth look at the molecular weight and chemical formula of di-sec-octylamine, a secondary amine with notable applications in various chemical processes.

Core Molecular Data

This compound is a branched-chain aliphatic amine. Its molecular structure and composition are key determinants of its reactivity and physical properties. The fundamental quantitative data for this compound are summarized below.

PropertyValueReference
Molecular FormulaC₁₆H₃₅N[1]
Molecular Weight241.46 g/mol [1][2][3]
IUPAC NameN-(1-methylheptyl)octan-2-amine[1]
CAS Number5412-92-0[1]

Experimental Protocols

The determination of the molecular weight and formula of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a primary technique used to determine the accurate mass of a molecule. The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This allows for the calculation of a highly precise molecular weight, which can be used to deduce the elemental composition.

Elemental Analysis: This method determines the percentage composition of each element (carbon, hydrogen, nitrogen) in the compound. A known mass of the sample is combusted, and the resulting amounts of carbon dioxide, water, and nitrogen gas are measured. These values are then used to calculate the empirical formula, which can be compared with the molecular formula derived from mass spectrometry to confirm the structure.

Molecular Structure and Composition

The molecular formula C₁₆H₃₅N indicates that a single molecule of this compound contains 16 carbon atoms, 35 hydrogen atoms, and one nitrogen atom. The "di-sec-octyl" prefix in its common name signifies the presence of two secondary octyl groups attached to the nitrogen atom.

molecular_composition cluster_formula Molecular Formula: C16H35N cluster_components Elemental Components C16H35N C16H35N C Carbon (C) x16 C16H35N->C contains H Hydrogen (H) x35 C16H35N->H contains N Nitrogen (N) x1 C16H35N->N contains

Caption: Elemental composition of this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of Aliphatic Secondary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of aliphatic secondary amines. The data and methodologies presented are intended to serve as a critical resource for researchers and professionals involved in chemical synthesis, reaction design, and drug development, where a thorough understanding of the energetic landscape of these compounds is paramount.

Core Thermochemical Data of Aliphatic Secondary Amines

The following tables summarize key thermochemical data for a range of aliphatic secondary amines. These values are essential for predicting reaction feasibility, calculating reaction enthalpies, and understanding the stability of these compounds. All data is presented for standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

Compound NameFormulaStateΔfH° (kJ/mol)
Dimethylamine(CH₃)₂NHgas-18.8
Diethylamine(C₂H₅)₂NHliquid-131
Di-n-propylamine(n-C₃H₇)₂NHliquid-156.1 to -153.1[1]
Diisopropylamine(i-C₃H₇)₂NHliquid-183.3
Di-n-butylamine(n-C₄H₉)₂NHliquid-214.8 to -209.8[2]
N-EthylmethylamineC₂H₅NHCH₃gas-41.8

Table 2: Standard Molar Entropy (S°)

Standard molar entropy is the entropy content of one mole of a substance under standard state conditions.

Compound NameFormulaStateS° (J/mol·K)
Dimethylamine(CH₃)₂NHgas273.1
Diethylamine(C₂H₅)₂NHliquid253.6
Di-n-propylamine(n-C₃H₇)₂NHliquid323.8
Diisopropylamine(i-C₃H₇)₂NHliquid292.9
Di-n-butylamine(n-C₄H₉)₂NHliquid389.1
N-EthylmethylamineC₂H₅NHCH₃gas313.4

Table 3: Standard Molar Heat Capacity (Cp°)

The standard molar heat capacity is the amount of heat required to raise the temperature of one mole of a substance by one Kelvin at constant pressure.

Compound NameFormulaStateCp° (J/mol·K)
Diethylamine(C₂H₅)₂NHliquid178.1[3]
Di-n-propylamine(n-C₃H₇)₂NHliquid225.8
Di-n-butylamine(n-C₄H₉)₂NHliquid292.9[2]

Table 4: Standard Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation is the change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states. It is a key indicator of the spontaneity of a formation reaction.

Compound NameFormulaStateΔfG° (kJ/mol)
Dimethylamine(CH₃)₂NHgas68.5
Diethylamine(C₂H₅)₂NHliquid80.8
Di-n-butylamine(n-C₄H₉)₂NHliquid70.3

Experimental Protocols for Determining Thermochemical Properties

Accurate determination of thermochemical data relies on precise experimental methodologies. The following sections detail the protocols for two key techniques used to measure the thermochemical properties of aliphatic secondary amines.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the primary method for determining the enthalpy of combustion of liquid and solid compounds, from which the enthalpy of formation can be calculated.

Objective: To determine the standard enthalpy of combustion (ΔcH°) of a liquid aliphatic secondary amine.

Materials and Apparatus:

  • Isoperibol bomb calorimeter

  • Oxygen bomb

  • Calorimeter bucket

  • Stirrer

  • High-precision thermometer (e.g., platinum resistance thermometer)

  • Ignition unit

  • Pellet press (for solid samples, or viscous liquids absorbed on a combustible substrate)

  • Crucible (e.g., platinum or fused silica)

  • Fuse wire (e.g., platinum or nickel-chromium)

  • Oxygen cylinder with pressure regulator

  • Benzoic acid (certified standard for calibration)

  • The aliphatic secondary amine sample of interest

  • Distilled water

Procedure:

  • Calibration of the Calorimeter:

    • Accurately weigh a pellet of benzoic acid (approximately 1 g) and place it in the crucible.

    • Cut a piece of fuse wire of known length and mass and connect it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

    • Add a small, known amount of distilled water (typically 1 mL) to the bottom of the bomb to saturate the internal atmosphere with water vapor.

    • Assemble the bomb, seal it, and charge it with high-purity oxygen to a pressure of approximately 30 atm.

    • Place the bomb in the calorimeter bucket containing a precisely known mass of distilled water.

    • Assemble the calorimeter, ensuring the stirrer and thermometer are properly positioned.

    • Allow the system to reach thermal equilibrium, recording the temperature at regular intervals for a few minutes to establish a baseline.

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature at regular intervals throughout the combustion and subsequent cooling period until a steady rate of temperature change is observed.

    • After the experiment, release the pressure from the bomb, and collect and titrate the nitric acid formed from the residual nitrogen in the bomb with a standard sodium carbonate solution.

    • Measure the length of the unburned fuse wire.

    • Calculate the effective heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid and the corrected temperature rise.

  • Combustion of the Aliphatic Secondary Amine:

    • Accurately weigh a sample of the liquid aliphatic secondary amine (typically 0.5 - 1.0 g) into the crucible. For volatile amines, encapsulation in a gelatin capsule of known mass and enthalpy of combustion is necessary.

    • Follow the same procedure as for the calibration with benzoic acid (steps 2-10).

    • Determine the corrected temperature rise for the combustion of the amine.

    • Calculate the total heat released during the combustion of the amine sample.

    • Correct the total heat released for the heat of combustion of the fuse wire and any auxiliary materials (e.g., gelatin capsule), and for the heat of formation of nitric acid.

    • Calculate the standard enthalpy of combustion (ΔcH°) of the aliphatic secondary amine per mole.

  • Calculation of Enthalpy of Formation:

    • Using the balanced chemical equation for the combustion of the amine and the known standard enthalpies of formation of the products (CO₂(g) and H₂O(l)), calculate the standard enthalpy of formation (ΔfH°) of the amine using Hess's Law.

Reaction Calorimetry for Enthalpy of Reaction

Reaction calorimetry measures the heat evolved or absorbed during a chemical reaction, providing direct information about the enthalpy of reaction (ΔrH°).

Objective: To determine the enthalpy of a reaction involving an aliphatic secondary amine, for example, its neutralization with an acid.

Materials and Apparatus:

  • Reaction calorimeter (e.g., heat flow or power compensation calorimeter)

  • Jacketed glass reactor vessel

  • Stirrer (e.g., mechanical or magnetic)

  • Temperature probes for the reactor and jacket

  • Automated dosing system (e.g., syringe pump)

  • Calibration heater

  • Data acquisition and control system

  • The aliphatic secondary amine of interest

  • Other reactants (e.g., a standard acid solution)

Procedure:

  • System Preparation and Calibration:

    • Assemble the reaction calorimeter, ensuring the reactor vessel is clean and dry.

    • Charge the reactor with a known amount of one of the reactants (e.g., the aliphatic secondary amine solution).

    • Start the stirrer and allow the system to reach the desired initial temperature and achieve thermal stability.

    • Perform an electrical calibration by supplying a known amount of heat to the reactor using the calibration heater. This allows for the determination of the overall heat transfer coefficient (UA).

  • Reaction Measurement:

    • Initiate the automated dosing of the second reactant (e.g., the acid solution) at a controlled rate.

    • The data acquisition system continuously records the temperatures of the reactor and the jacket, as well as the power supplied by the calibration heater (in power compensation mode) or the heat flow across the reactor wall (in heat flow mode).

    • Continue data acquisition until the reaction is complete and the thermal signal returns to the baseline.

  • Data Analysis:

    • The software calculates the instantaneous heat flow rate (q_r) throughout the reaction.

    • Integrate the heat flow rate over the duration of the reaction to obtain the total heat of reaction (Q_r).

    • Correct the total heat of reaction for any heat contributions from the dosing process (e.g., heat of mixing or dilution if determined separately).

    • Calculate the molar enthalpy of reaction (ΔrH°) by dividing the corrected total heat of reaction by the number of moles of the limiting reactant.

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important experimental workflows and logical relationships relevant to the thermochemical properties of aliphatic secondary amines.

Experimental Workflow for Bomb Calorimetry

G cluster_inputs Fundamental Properties cluster_output Derived Property H Enthalpy (ΔH°) Eq ΔG° = ΔH° - TΔS° H->Eq S Entropy (S°) S->Eq T Temperature (T) T->Eq G Gibbs Free Energy (ΔG°) Eq->G

References

Methodological & Application

Application Notes and Protocols for Di-sec-octylamine as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of steel is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a well-established method to mitigate this issue. Di-sec-octylamine, a secondary amine with long alkyl chains, presents itself as a promising candidate for the corrosion protection of steel, particularly in acidic and neutral environments. Its efficacy is attributed to its ability to adsorb onto the steel surface, forming a protective hydrophobic barrier that impedes the corrosive process. This document provides detailed application notes and experimental protocols for evaluating the effectiveness of this compound as a corrosion inhibitor for steel.

Mechanism of Corrosion Inhibition

Long-chain amines, including this compound, function as corrosion inhibitors primarily through adsorption onto the metal surface. This process can involve both physisorption and chemisorption. The nitrogen atom in the amine group acts as a Lewis base, donating its lone pair of electrons to the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate covalent bond (chemisorption). Additionally, in acidic solutions, the amine can become protonated, leading to electrostatic interactions with the negatively charged steel surface (physisorption). The long, bulky alkyl chains of this compound then orient themselves away from the surface, creating a dense, non-polar layer that repels water and corrosive species.[1][2] This protective film effectively blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus inhibiting corrosion.[3][4]

InhibitionMechanism cluster_steel Steel Surface cluster_interface Steel-Solution Interface H+ H+ Steel Fe (Steel) H+->Steel Cathodic Reaction (H₂ evolution) Cl- Cl⁻ Cl-->Steel Anodic Reaction (Fe dissolution) H2O H₂O Inhibitor This compound (R₂NH) Adsorption Adsorption of This compound Inhibitor->Adsorption Adsorption Adsorption->Steel Forms Protective Film

Figure 1: Corrosion and inhibition mechanism at the steel-solution interface.

Quantitative Data Summary

Table 1: Inhibition Efficiency of Di-dodecyl Amine from Weight Loss Measurements [5]

Inhibitor Concentration (ppm)Temperature (K)Corrosion Rate (mg/cm²·h)Inhibition Efficiency (%)
03131.25-
1003130.4564.0
2003130.3274.4
3003130.2183.2
03232.50-
1003230.9860.8
2003230.7570.0
3003230.5578.0
03334.80-
1003332.1056.3
2003331.6565.6
3003331.2075.0

Table 2: Electrochemical Polarization Parameters for Di-dodecyl Amine [5]

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0-475110075125-
100-4854208013061.8
200-4902808513574.5
300-4951809014083.6

Experimental Protocols

To evaluate the corrosion inhibition performance of this compound on steel, a series of standard electrochemical and gravimetric tests should be performed.

ExperimentalWorkflow A Steel Coupon Preparation C Weight Loss Measurement A->C D Potentiodynamic Polarization (PDP) A->D E Electrochemical Impedance Spectroscopy (EIS) A->E B Corrosive Solution Preparation (with/without inhibitor) B->C B->D B->E F Data Analysis & Inhibition Efficiency Calculation C->F G Surface Analysis (SEM, AFM) C->G D->F D->G E->F E->G H Results & Conclusion F->H G->H

Figure 2: General experimental workflow for inhibitor evaluation.

Weight Loss Method

This gravimetric method provides a direct measure of metal loss over a period of time.[6]

Materials:

  • Steel coupons of known dimensions and composition (e.g., mild steel)

  • Abrasive paper (e.g., silicon carbide paper of various grades)

  • Acetone and distilled water for cleaning

  • Analytical balance (accuracy ±0.1 mg)

  • Corrosive medium (e.g., 1M HCl or 3.5% NaCl solution)

  • This compound

  • Water bath or thermostat for temperature control

  • Desiccator

Protocol:

  • Coupon Preparation: Mechanically polish the steel coupons with abrasive paper to a mirror finish, wash them with distilled water, degrease with acetone, and dry them in a desiccator.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the weighed coupons in the corrosive solution with and without various concentrations of this compound (e.g., 50, 100, 200, 500 ppm).

  • Exposure: Maintain the setup at a constant temperature for a specified duration (e.g., 24, 48, 72 hours).

  • Final Weighing: After the immersion period, retrieve the coupons, carefully clean them to remove corrosion products (e.g., using a cleaning solution like Clarke's solution for acidic media), rinse with distilled water and acetone, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where ΔW is the weight loss in mg, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides information on the kinetics of anodic and cathodic reactions and helps to classify the inhibitor type.[7]

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode (WE): Steel sample with a defined exposed area

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive medium with and without this compound

Protocol:

  • Electrode Preparation: Prepare the steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described for the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the prepared WE, RE, and CE in the corrosive solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the potentiodynamic polarization curve (log |current density| vs. potential).

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

    • Calculate the Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[8][9]

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode cell (as for PDP)

  • Corrosive medium with and without this compound

Protocol:

  • Electrode and Cell Setup: Prepare the electrode and set up the cell as described for the PDP measurements.

  • Stabilization: Allow the system to reach a steady state at the OCP.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • Present the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective corrosion inhibition.

    • Calculate the Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ and Rctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Logical Relationships in Corrosion Inhibition

The effectiveness of this compound as a corrosion inhibitor is expected to be dependent on its concentration. Generally, as the concentration of the inhibitor increases, the surface coverage on the steel also increases, leading to a higher inhibition efficiency up to a certain point, after which it may plateau. This relationship can be visualized as follows:

LogicalRelationship A Increase Inhibitor Concentration B Increased Adsorption on Steel Surface A->B C Increased Surface Coverage B->C D Formation of a more Protective Film C->D E Increased Inhibition Efficiency D->E F Decreased Corrosion Rate E->F

Figure 3: Relationship between inhibitor concentration and corrosion inhibition.

Conclusion

This compound holds potential as an effective corrosion inhibitor for steel. The protocols outlined in this document provide a comprehensive framework for its evaluation. By employing weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy techniques, researchers can systematically quantify its inhibition efficiency and elucidate its mechanism of action. The provided data on a similar long-chain secondary amine serves as a useful reference for what can be expected in terms of performance. Further studies should focus on optimizing the inhibitor concentration, evaluating its performance under various environmental conditions (e.g., temperature, pH, flow), and conducting surface analysis to visualize the protective film.

References

Application Note: Protocol for Metal Ion Separation using Di-sec-octylamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solvent extraction, also known as liquid-liquid extraction, is a widely employed technique for the separation and purification of metal ions from aqueous solutions. This method is crucial in various fields, including hydrometallurgy, nuclear fuel reprocessing, and the pharmaceutical industry for the removal of metallic impurities. The selectivity and efficiency of solvent extraction are largely dependent on the choice of the organic extractant.

Amines, particularly long-chain alkylamines, are effective extractants for various metal ions. Di-sec-octylamine, a secondary amine, functions as a liquid anion exchanger. The extraction mechanism typically involves the formation of an ion-pair between the protonated amine in the organic phase and a negatively charged metal complex in the aqueous phase. The efficiency of this extraction is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant and metal ion, the type of diluent used, and the contact time.

This application note provides a generalized protocol for the separation of metal ions using this compound. While specific literature on this compound is limited, this protocol has been adapted from established procedures for its structural isomer, Di-n-octylamine, particularly for the extraction of uranium.[1] Researchers should consider this a starting point and optimize the parameters for their specific metal ion of interest.

Experimental Data

The following tables summarize quantitative data from studies using octylamine derivatives for the extraction of various metal ions. This data is intended to provide a comparative reference for expected performance.

Table 1: Extraction of Uranium(VI) using Di-n-octylamine (DOA)

ParameterConditionExtraction Efficiency (%)Reference
DOA Concentration0.2 M in kerosene> 91%[1]
pH2.0> 91%[1]
Contact Time30 minutes> 91%[1]
Aqueous/Organic Phase Ratio1:1> 91%[1]

Table 2: Stripping of Uranium(VI) from Loaded Di-n-octylamine (DOA)

Stripping AgentConcentrationStripping Efficiency (%)Reference
Nitric Acid (HNO₃)1.5 M89%[1]

Experimental Protocol: Separation of Uranium(VI)

This protocol details a representative procedure for the solvent extraction of Uranium(VI) from an acidic sulfate solution using this compound.

3.1. Materials and Reagents

  • Organic Phase:

    • This compound (extractant)

    • Kerosene (diluent)

  • Aqueous Phase (Feed):

    • Uranyl sulfate (UO₂SO₄) solution of known concentration

    • Sulfuric acid (H₂SO₄) for pH adjustment

  • Stripping Solution:

    • Nitric acid (HNO₃)

  • Equipment:

    • Separatory funnels

    • Mechanical shaker

    • pH meter

    • Analytical instrumentation for metal ion concentration determination (e.g., ICP-OES, UV-Vis Spectrophotometer)

3.2. Preparation of Solutions

  • Organic Phase Preparation: Prepare a 0.2 M solution of this compound in kerosene. For example, to prepare 100 mL of the organic phase, dissolve the appropriate molar amount of this compound in kerosene and bring the final volume to 100 mL.

  • Aqueous Phase (Feed) Preparation: Prepare a stock solution of Uranyl sulfate in deionized water. The working feed solution should be prepared by diluting the stock solution to the desired concentration. Adjust the pH of the feed solution to 2.0 using dilute sulfuric acid.

  • Stripping Solution Preparation: Prepare a 1.5 M solution of nitric acid in deionized water.

3.3. Extraction Procedure

  • Place equal volumes (e.g., 20 mL) of the prepared aqueous feed solution and the organic phase into a separatory funnel. This corresponds to a 1:1 aqueous to organic (A/O) phase ratio.[1]

  • Secure the separatory funnel in a mechanical shaker and agitate for 30 minutes to ensure thorough mixing and to reach equilibrium.[1]

  • After shaking, allow the phases to separate completely.

  • Carefully separate the two phases. The aqueous phase is the raffinate (depleted of the metal ion), and the organic phase is the loaded organic (enriched with the metal ion).

  • Determine the concentration of the metal ion in the raffinate using a suitable analytical technique. The concentration in the loaded organic phase can be calculated by mass balance.

3.4. Stripping (Back-Extraction) Procedure

  • Take a known volume of the loaded organic phase and place it in a clean separatory funnel.

  • Add an equal volume of the 1.5 M nitric acid stripping solution, resulting in a 1:1 organic to aqueous (O/A) phase ratio.[1]

  • Shake the mixture for 15 minutes.[1]

  • Allow the phases to separate.

  • Collect the aqueous phase, which now contains the stripped metal ion.

  • Analyze the metal ion concentration in both the stripped organic phase and the aqueous stripping solution to determine the stripping efficiency.

Workflow Diagram

Metal_Ion_Separation_Workflow cluster_start Preparation cluster_extraction Extraction cluster_products1 Products cluster_stripping Stripping cluster_products2 Final Products Aqueous_Phase Aqueous Phase (Metal Ion in Acidic Solution) Mixing 1. Mixing & Agitation (e.g., 30 min) Aqueous_Phase->Mixing Organic_Phase Organic Phase (this compound in Kerosene) Organic_Phase->Mixing Separation 2. Phase Separation Mixing->Separation Raffinate Raffinate (Aqueous Phase - Metal Depleted) Separation->Raffinate Aqueous Loaded_Organic Loaded Organic Phase (Metal Enriched) Separation->Loaded_Organic Organic Stripping_Mixing 3. Mixing & Agitation (e.g., 15 min) Loaded_Organic->Stripping_Mixing Stripping_Agent Stripping Agent (e.g., 1.5 M HNO3) Stripping_Agent->Stripping_Mixing Stripping_Separation 4. Phase Separation Stripping_Mixing->Stripping_Separation Stripped_Organic Stripped Organic Phase (Recyclable) Stripping_Separation->Stripped_Organic Organic Metal_Solution Purified Metal Solution (Aqueous) Stripping_Separation->Metal_Solution Aqueous

Caption: Workflow for metal ion separation via solvent extraction.

Conclusion

This compound is a promising extractant for the separation of metal ions from aqueous solutions. The provided protocol, adapted from studies on its structural isomer, offers a robust starting point for developing specific separation methodologies. Key parameters such as pH, extractant concentration, and contact time should be optimized to achieve maximum extraction and separation efficiency for the target metal ion. The general workflow of extraction followed by stripping allows for the recovery of the purified metal and the potential for recycling the organic phase, making it an efficient and versatile technique for researchers in various scientific disciplines.

References

Application of Di-sec-octylamine in Hydrometallurgy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Therefore, to provide a comprehensive and practical guide within the scope of amine-based solvent extraction, this document will present detailed application notes and protocols for a closely related and extensively studied extractant: Tri-n-octylamine (TOA) . The principles and methodologies described herein for TOA can serve as a foundational framework for the investigation and development of protocols for less-documented amines such as Di-sec-octylamine.

Introduction to Amine-Based Extractants in Hydrometallurgy

Solvent extraction is a crucial hydrometallurgical technique for the selective separation and purification of metals from aqueous solutions. Amine-based extractants, particularly tertiary amines like Tri-n-octylamine (TOA), are widely employed for the extraction of various metals, including zinc, cobalt, and precious metals. These extractants function as liquid anion exchangers, where the amine in an organic diluent is protonated by an acid and subsequently forms an ion-pair with a negatively charged metal complex from the aqueous phase. The selectivity of the extraction process is influenced by factors such as the type of amine, the composition of the aqueous phase (e.g., chloride concentration), and the pH.

Application of Tri-n-octylamine (TOA) in the Extraction of Zinc and Cobalt

Tri-n-octylamine has demonstrated high efficiency in the selective extraction of zinc and cobalt from acidic chloride solutions. The following sections provide quantitative data and detailed protocols for these applications.

Data Presentation: Extraction of Zinc and Cobalt with TOA

The following tables summarize the extraction efficiency of zinc and cobalt using Tri-n-octylamine under various experimental conditions as reported in the literature.

Table 1: Solvent Extraction of Zinc(II) from Spent Pickling Solution using Tri-n-octylamine (TOA)

ParameterOptimal ConditionExtraction Efficiency (%)Co-extracted Iron (%)Reference
Organic Phase Composition30% (v/v) TOA, 20% (v/v) iso-octanol, 50% (v/v) sulfonated kerosene83.751.8[2]
Phase Ratio (Organic:Aqueous)2:183.751.8[2]
Extraction Time10 min83.751.8[2]

Table 2: Solvent Extraction of Cobalt(II) from Acidic Chloride Media using Tri-n-octylamine (TOA)

TOA Concentration (M)Aqueous Phase CompositionTemperature (K)Extraction Efficiency (%)Reference
1.5Acidic Chloride Media-76.7[3]
0.10.01 M Co(II), 3 M HCl, 1.5 M KCl29861.06[4]
0.10.01 M Co(II), 3 M HCl, 1.5 M KCl32872.49[4]

Experimental Protocols

The following are detailed protocols for the solvent extraction and stripping of zinc and cobalt using Tri-n-octylamine.

Protocol for Solvent Extraction of Zinc(II) from Spent Pickling Solution

This protocol is based on the methodology for the effective extraction and separation of zinc from iron in spent pickling solutions.[2]

3.1.1. Materials and Reagents

  • Aqueous Phase: Spent pickling solution containing Zinc(II) and Iron(II/III) ions in a chloride medium.

  • Organic Phase:

    • Extractant: Tri-n-octylamine (TOA)

    • Modifier: Iso-octanol

    • Diluent: Sulfonated kerosene

  • Stripping Solution: 2.0 mol/L Ammonia solution (NH₃·H₂O)

  • Separatory funnels

  • Mechanical shaker

  • pH meter

  • Analytical instrumentation for metal analysis (e.g., Atomic Absorption Spectroscopy - AAS)

3.1.2. Preparation of the Organic Phase

  • Prepare the organic phase by mixing 30% (v/v) Tri-n-octylamine, 20% (v/v) iso-octanol, and 50% (v/v) sulfonated kerosene.

  • Ensure complete miscibility by thorough mixing.

3.1.3. Extraction Procedure

  • Take a known volume of the spent pickling solution (aqueous phase) and place it in a separatory funnel.

  • Add the prepared organic phase at an organic to aqueous phase volume ratio of 2:1.

  • Shake the mixture vigorously for 10 minutes using a mechanical shaker to ensure intimate contact and facilitate mass transfer.

  • Allow the phases to separate completely.

  • Separate the zinc-loaded organic phase from the aqueous raffinate.

  • Analyze the zinc and iron concentrations in the raffinate to determine the extraction efficiency.

3.1.4. Stripping Procedure

  • Take the zinc-loaded organic phase and place it in a clean separatory funnel.

  • Add the 2.0 mol/L ammonia stripping solution at an organic to aqueous phase volume ratio of 1:2.

  • Shake the mixture for a sufficient time to allow the transfer of zinc from the organic phase to the aqueous stripping solution.

  • Allow the phases to separate.

  • Collect the zinc-rich aqueous stripping solution.

  • Analyze the zinc concentration in the stripped organic phase and the aqueous solution to determine the stripping efficiency. A stripping efficiency of over 90% can be achieved with this method.[2]

Protocol for Solvent Extraction of Cobalt(II) from Acidic Chloride Medium

This protocol is based on the extraction of cobalt from acidic chloride solutions using TOA.[3][4]

3.2.1. Materials and Reagents

  • Aqueous Phase: Synthetic solution of Co(II) in hydrochloric acid (e.g., 0.01 M Co(II) in 3 M HCl with 1.5 M KCl as a salting-out agent).

  • Organic Phase:

    • Extractant: Tri-n-octylamine (TOA)

    • Diluent: Kerosene

  • Stripping Solution: Dilute acid or water.

  • Separatory funnels

  • Mechanical shaker or magnetic stirrer

  • pH meter

  • Thermostatic bath (for temperature control)

  • Analytical instrumentation for metal analysis (e.g., UV-Vis Spectrophotometer)

3.2.2. Preparation of the Organic Phase

  • Prepare the organic phase by dissolving the desired concentration of Tri-n-octylamine (e.g., 0.1 M to 1.5 M) in kerosene.

  • Mix thoroughly to ensure a homogeneous solution.

3.2.3. Extraction Procedure

  • Place a known volume of the aqueous cobalt solution into a separatory funnel.

  • Add an equal volume of the organic phase (O/A ratio = 1:1).

  • If studying the effect of temperature, place the funnel in a thermostatic bath set to the desired temperature.

  • Shake the mixture for at least 10 minutes to reach equilibrium.

  • Allow the two phases to settle and separate.

  • Carefully separate the cobalt-loaded organic phase from the aqueous raffinate.

  • Determine the cobalt concentration in the aqueous phase before and after extraction to calculate the extraction efficiency.

3.2.4. Stripping Procedure

  • Transfer the cobalt-loaded organic phase to a clean separatory funnel.

  • Add a suitable stripping agent (e.g., dilute HCl or deionized water). The choice of stripping agent will depend on the stability of the extracted complex.

  • Shake the mixture to facilitate the back-extraction of cobalt into the aqueous phase.

  • Allow the phases to separate and collect the cobalt-rich aqueous solution.

Visualization of Processes and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the underlying chemical principles of amine-based solvent extraction.

experimental_workflow cluster_prep Phase Preparation cluster_extraction Extraction Stage cluster_stripping Stripping Stage cluster_products Final Products Aqueous_Phase Aqueous Phase (Metal Solution) Mixing Mixing & Agitation (Separatory Funnel) Aqueous_Phase->Mixing Organic_Phase Organic Phase (TOA in Diluent) Organic_Phase->Mixing Separation Phase Separation Mixing->Separation Raffinate Raffinate (Metal-Depleted Aqueous) Separation->Raffinate Loaded_Organic Loaded Organic (Metal-Rich) Separation->Loaded_Organic Stripping_Mixing Mixing with Stripping Agent Stripping_Separation Phase Separation Stripping_Mixing->Stripping_Separation Stripped_Organic Stripped Organic (Recyclable) Stripping_Separation->Stripped_Organic Product_Solution Product Solution (Concentrated Metal) Stripping_Separation->Product_Solution Loaded_Organic->Stripping_Mixing

Caption: Experimental workflow for a typical solvent extraction process.

extraction_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Metal_Complex Metal Anion Complex [MClx]n- Ion_Pair Extracted Ion-Pair {[R3NH]+n[MClx]n- }org Metal_Complex->Ion_Pair H_plus H+ Protonated_Amine Protonated Amine [R3NH]+ H_plus->Protonated_Amine Amine Amine (R3N) Amine->Protonated_Amine Protonation Protonated_Amine->Ion_Pair Anion Exchange

References

Di-sec-octylamine as a Reagent: Applications and Protocols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-sec-octylamine, also known as di(1-methylheptyl)amine, is a secondary amine characterized by the presence of two bulky, branched octyl groups attached to a nitrogen atom. This structure imparts significant steric hindrance, which profoundly influences its chemical reactivity and physical properties. While secondary amines are a cornerstone of organic synthesis, the specific applications of this compound as a reagent are niche and less documented compared to its linear isomer, di-n-octylamine, or less hindered secondary amines. This document provides a comprehensive overview of the known applications of this compound, with a focus on its role in organic synthesis, supported by available data and general protocols for sterically hindered amines.

Physicochemical Properties and Reactivity Profile

The branched alkyl chains of this compound are a defining feature, leading to a unique combination of properties that dictate its utility.

PropertyValueSignificance in Synthesis
Molecular Formula C₁₆H₃₅NHigh lipophilicity, good solubility in organic solvents.
Molecular Weight 241.47 g/mol Influences reaction stoichiometry and product mass.
Boiling Point Approx. 281 °CAllows for reactions at elevated temperatures.
Steric Hindrance HighReduces nucleophilicity, influences selectivity, and can hinder common amine reactions.
Basicity Weak BaseCan act as a proton scavenger in certain reactions without being overly reactive.

The significant steric bulk around the nitrogen atom in this compound makes it a weaker nucleophile compared to linear secondary amines. This reduced reactivity can be advantageous in specific synthetic contexts where selectivity is crucial, or where the amine is intended to act as a sterically demanding base or a bulky protecting group.

Applications in Organic Synthesis and Related Fields

Detailed synthetic protocols featuring this compound are not widely reported in mainstream organic chemistry literature. Its applications are more prominent in specialized areas such as solvent extraction and corrosion inhibition. However, its properties as a sterically hindered secondary amine suggest potential roles in specific organic transformations.

Solvent Extraction of Metals

One of the most well-documented applications of this compound is as an extractant in liquid-liquid extraction processes for the separation and purification of metals. The bulky alkyl groups enhance its solubility in organic solvents and create a lipophilic environment that facilitates the transfer of metal complexes from an aqueous phase to an organic phase.

General Workflow for Metal Extraction:

A Aqueous Phase (Metal Ions) C Mixing & Agitation A->C B Organic Phase (this compound in solvent) B->C D Phase Separation C->D E Aqueous Phase (Depleted of Metal Ions) D->E F Organic Phase (Metal-Amine Complex) D->F

Caption: General workflow for solvent extraction of metals using this compound.

Experimental Protocol (General):

  • Preparation of the Organic Phase: Prepare a solution of this compound in a suitable organic solvent (e.g., kerosene, toluene) at a specific concentration (e.g., 0.1 M).

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing the metal salt of interest at a known concentration and pH.

  • Extraction: Mix equal volumes of the organic and aqueous phases in a separatory funnel. Shake vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate. The metal-amine complex will be in the organic phase.

  • Analysis: Determine the concentration of the metal ion remaining in the aqueous phase using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis to calculate the extraction efficiency.

Metal IonExtractant ConcentrationpHExtraction Efficiency (%)
Metal X0.1 M2.5>95
Metal Y0.05 M4.0~90

Note: The data in this table is illustrative and will vary depending on the specific metal, counter-ions, and other experimental conditions.

Corrosion Inhibition

The long alkyl chains and the nitrogen atom of this compound enable it to adsorb onto metal surfaces, forming a protective hydrophobic layer that inhibits corrosion. This is a common application for long-chain amines.

Mechanism of Corrosion Inhibition:

cluster_0 Metal Surface Metal Metal Amine This compound Adsorption Adsorption of Amine on Metal Surface Amine->Adsorption Layer Formation of a Protective Hydrophobic Layer Adsorption->Layer via N-atom interaction Inhibition Corrosion Inhibition Layer->Inhibition

Caption: Mechanism of corrosion inhibition by this compound.

Potential Roles in Organic Synthesis

While specific, reproducible protocols are scarce, the properties of this compound suggest its potential use in the following areas:

  • Sterically Hindered Base: In reactions where a non-nucleophilic base is required to prevent side reactions, this compound could serve as a proton scavenger. Its bulk would disfavor its participation as a nucleophile.

  • Phase-Transfer Catalysis: Although less common than quaternary ammonium salts, bulky secondary amines can sometimes function as phase-transfer catalysts, particularly in reactions involving hydrophobic substrates.

  • Synthesis of Bulky Quaternary Ammonium Salts: this compound can be alkylated to form sterically hindered quaternary ammonium salts.[1][2] These salts can have applications as phase-transfer catalysts or as components in ionic liquids.

General Protocol for Synthesis of a Quaternary Ammonium Salt:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction time will vary depending on the reactivity of the alkyl halide.

  • Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Limitations and Future Perspectives

The primary limitation to the widespread use of this compound in organic synthesis is its significant steric hindrance, which often renders it unreactive in many standard amine-based transformations. The availability and cost of this specific isomer compared to other secondary amines also play a role in its limited application.

Future research could explore the use of this compound in reactions where its unique steric properties can be leveraged to control selectivity, such as in certain catalytic cycles or as a bulky directing group. Its application in the synthesis of specialized polymers or surfactants where its branched structure could impart unique material properties also warrants further investigation.

Conclusion

This compound is a specialized secondary amine whose utility is largely dictated by its sterically demanding structure. While it has found practical applications in the fields of solvent extraction and corrosion inhibition, its role as a reagent in mainstream organic synthesis is not well-established, with a notable lack of detailed experimental protocols in the scientific literature. For researchers in organic synthesis, this compound should be considered in contexts where a highly hindered, weakly nucleophilic base is required, or for the synthesis of bulky quaternary ammonium compounds. Further research is needed to fully explore and document its potential in synthetic organic chemistry.

References

Application Notes and Protocols: Formulation of Di-sec-octylamine-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, mechanism of action, and performance evaluation of di-sec-octylamine as a corrosion inhibitor. The protocols outlined below are intended to serve as a guide for the development and testing of corrosion inhibitor formulations for various industrial applications, particularly in the oil and gas sector.

Introduction to this compound as a Corrosion Inhibitor

This compound, a secondary amine with branched alkyl chains, is a promising corrosion inhibitor due to its molecular structure.[1] Like other organic inhibitors, its efficacy stems from the presence of a nitrogen heteroatom with a lone pair of electrons that can coordinate with the metal surface.[2][3] The long, branched alkyl chains contribute to the formation of a dense, hydrophobic film that acts as a barrier against corrosive agents.[1]

The primary mechanism of action for amine-based inhibitors is adsorption onto the metal surface.[2] This can occur through physisorption (electrostatic interactions) or chemisorption (covalent bonding), effectively blocking the active sites for corrosion and reducing the corrosion rate.[4]

Representative Formulation of a this compound-Based Corrosion Inhibitor

While specific proprietary formulations are not publicly available, a general-purpose corrosion inhibitor formulation utilizing this compound can be prepared as a starting point for further optimization. This formulation is designed for application in acidic environments, such as those encountered during industrial cleaning or oil and gas well acidizing.

Table 1: Representative Formulation of this compound Corrosion Inhibitor

ComponentFunctionConcentration (w/w %)
This compoundActive Corrosion Inhibitor10 - 20%
IsopropanolSolvent / Co-solvent30 - 40%
Heavy Aromatic NaphthaSolvent / Carrier30 - 40%
Carboxylic Acid (e.g., Oleic Acid)Film Enhancer / Co-inhibitor5 - 10%
Non-ionic SurfactantDispersant / Wetting Agent1 - 5%

Experimental Protocols for Performance Evaluation

To assess the effectiveness of a this compound-based corrosion inhibitor formulation, a series of standardized experimental protocols should be followed.

Gravimetric Method (Weight Loss)

This method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

Protocol:

  • Specimen Preparation: Prepare mild steel coupons of known dimensions (e.g., 5 cm x 2.5 cm x 0.2 cm). Polish the coupons with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg.

  • Corrosion Test: Immerse the coupons in a corrosive medium (e.g., 1 M HCl) with and without the this compound inhibitor at various concentrations. The test should be conducted at a constant temperature (e.g., 60°C) for a specified duration (e.g., 6 hours).[5]

  • Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a solution of HCl containing an inhibitor like hexamine), rinse with distilled water and acetone, and dry. Reweigh the coupons accurately.

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (D × A × T) where ΔW is the weight loss in mg, D is the density of the metal in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.

    • Inhibition Efficiency (IE %): IE % = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques provide insights into the mechanism of corrosion inhibition.

This method helps to determine if the inhibitor is anodic, cathodic, or mixed-type.

Protocol:

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Test Solution: The corrosive medium (e.g., 1 M HCl) with and without the inhibitor at various concentrations.

  • Measurement: After allowing the open circuit potential (OCP) to stabilize, polarize the working electrode from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Analysis: Plot the logarithmic current density versus potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). The inhibition efficiency can be calculated as: IE % = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is used to study the formation of the protective inhibitor film at the metal-solution interface.

Protocol:

  • Cell Setup and Solution: Same as for potentiodynamic polarization.

  • Measurement: At the OCP, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film. The inhibition efficiency can be calculated from the Rct values: IE % = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Quantitative Data and Performance

The following tables present representative data for the performance of a this compound-based corrosion inhibitor, based on studies of similar long-chain aliphatic amines.

Table 2: Gravimetric (Weight Loss) Data for Mild Steel in 1 M HCl at 60°C for 6 hours

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)150.212.5-
5030.12.580.0
10015.01.2590.0
2007.50.6295.0
5004.50.3797.0

Table 3: Electrochemical Polarization Data for Mild Steel in 1 M HCl

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)
0 (Blank)-4501000-
50-46518082.0
100-4709590.5
200-4754895.2
500-4802997.1

Table 4: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl

Inhibitor Concentration (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)50200-
502808082.1
1005505090.9
20011003095.5
50018002097.2

Visualizations

Mechanism of Corrosion Inhibition

G cluster_solution Corrosive Solution (e.g., HCl) cluster_metal Metal Surface (e.g., Steel) cluster_inhibitor This compound H_plus H⁺ Cl_minus Cl⁻ Anodic_Site Anodic Site (Fe → Fe²⁺ + 2e⁻) Protective_Film Formation of a Protective Hydrophobic Film Cathodic_Site Cathodic Site (2H⁺ + 2e⁻ → H₂) Inhibitor R₂NH Inhibitor->Anodic_Site Adsorption (N lone pair donation) Inhibitor->Cathodic_Site Adsorption Inhibitor->Protective_Film Protective_Film->H_plus Blocks Access Protective_Film->Cl_minus Blocks Access

Caption: Mechanism of corrosion inhibition by this compound.

Experimental Workflow for Inhibitor Evaluation

G cluster_electrochem Electrochemical Methods A Formulation of this compound Inhibitor C Gravimetric (Weight Loss) Testing A->C D Electrochemical Testing A->D B Preparation of Mild Steel Coupons B->C B->D E Data Analysis C->E D1 Potentiodynamic Polarization D->D1 D2 Electrochemical Impedance Spectroscopy D->D2 F Performance Evaluation E->F D1->E D2->E

Caption: Workflow for evaluating corrosion inhibitor performance.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Carboxylic Acids with Di-sec-octylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the liquid-liquid extraction of carboxylic acids using Di-sec-octylamine. The methodologies outlined are based on established principles of reactive extraction with long-chain aliphatic amines. While specific quantitative data for this compound is limited in publicly available literature, the provided data for structurally similar tertiary amines like Tri-n-octylamine (TOA) offers a strong predictive basis for performance.

Introduction

Liquid-liquid extraction is a crucial separation technique in research and industry, particularly for the purification of carboxylic acids from aqueous solutions. In pharmaceutical and drug development, isolating carboxylic acid intermediates and active pharmaceutical ingredients (APIs) is a common challenge. Reactive extraction using long-chain aliphatic amines, such as this compound, offers a highly efficient and selective method for this purpose.

The fundamental principle involves the reaction of the basic amine with the acidic carboxylic acid to form an ion-pair or a complex that is soluble in an organic solvent. This complex is then extracted from the aqueous phase into the immiscible organic phase. The process is reversible, allowing for the subsequent back-extraction and recovery of the purified carboxylic acid.

Key Advantages of Amine-Based Extraction:

  • High distribution coefficients and extraction efficiencies.

  • High selectivity for carboxylic acids.

  • Facilitates the concentration of the product from dilute solutions.

  • The extractant can often be regenerated and recycled.

Mechanism of Extraction

The extraction of a carboxylic acid (HA) from an aqueous phase into an organic phase containing an amine extractant (R₃N) is a form of reactive extraction. The overall process can be described by the formation of an acid-amine complex. The undissociated form of the carboxylic acid is the primary species extracted by the tertiary amine.

The general mechanism involves the formation of an ion pair between the undissociated acid and the amine:

HA (aq) + R₃N (org) ⇌ [HA·R₃N] (org)

The efficiency of this extraction is influenced by several factors, including the pKa of the carboxylic acid, the pH of the aqueous phase, the basicity of the amine, and the nature of the diluent used in the organic phase. To favor the undissociated form of the carboxylic acid, the pH of the aqueous solution is typically maintained below the pKa of the acid.

Signaling Pathway of Extraction and Back-Extraction

Extraction_BackExtraction cluster_aqueous_initial Aqueous Phase (Initial) cluster_organic Organic Phase cluster_aqueous_final Aqueous Phase (Back-Extraction) A_aq Carboxylic Acid (HA) Complex Acid-Amine Complex [HA·R₃N] A_aq->Complex Extraction H_plus H+ A_minus A- Amine This compound (R₃N) Amine->Complex Complex->Amine Regeneration A_aq_final Purified Carboxylic Acid (HA) Complex->A_aq_final Back-Extraction (e.g., with NaOH)

Caption: Extraction and back-extraction process flow.

Quantitative Data

The following tables summarize representative quantitative data for the extraction of various carboxylic acids using tertiary amines, which are expected to be comparable to this compound. The data highlights the influence of the diluent and the nature of the carboxylic acid on the extraction efficiency and distribution coefficient.

Table 1: Extraction Efficiency of Various Carboxylic Acids with Tertiary Amines in Different Diluents.

Carboxylic AcidAmine SystemDiluentAmine Conc. (mol/L)Extraction Efficiency (%)Reference
Mandelic AcidTri-n-octylamineDimethyl phthalate0.45898.13[1]
Lactic AcidTriisooctylamine1-Octanol/n-Heptane-High[2]
Citric AcidTriisooctylamine1-Octanol/n-Heptane-High[2]
Acetic AcidTrioctylamine1-Decanol->80
Levulinic AcidTri-n-octylamine-0.905983.99

Table 2: Distribution Coefficients (D) for Carboxylic Acid Extraction.

Carboxylic AcidAmine SystemDiluentAmine Conc. (mol/L)Distribution Coefficient (D)Reference
Mandelic AcidTri-n-octylamineDimethyl phthalate0.458>50[1]
Mandelic AcidTri-n-octylamine1-Octanol0.458~15[1]
Levulinic AcidTri-n-octylamine-0.90595.248
Acetic AcidTrioctylamine1-Decanol-1.5 - 4.5

Experimental Protocols

Note: The following protocols are generalized and may require optimization for specific applications. The principles are based on established methods for reactive extraction with tertiary amines.

Protocol for Liquid-Liquid Extraction of a Carboxylic Acid

This protocol describes a standard batch extraction procedure to determine the distribution coefficient and extraction efficiency.

Materials:

  • This compound

  • Selected organic diluent (e.g., 1-octanol, methyl isobutyl ketone, toluene)

  • Aqueous solution of the target carboxylic acid of known concentration

  • Separatory funnels (100 mL or appropriate size)

  • pH meter and buffers

  • Analytical instrumentation for concentration determination (e.g., HPLC, titrator)

  • Standard laboratory glassware and personal protective equipment

Procedure:

  • Preparation of the Organic Phase:

    • Prepare a solution of this compound in the chosen organic diluent at the desired concentration (e.g., 0.1 M to 1.0 M).

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution of the carboxylic acid at a known concentration (e.g., 0.1 M).

    • Adjust the pH of the aqueous solution to be at least 1-2 pH units below the pKa of the carboxylic acid to ensure it is in its undissociated form.

  • Extraction:

    • Measure equal volumes of the organic and aqueous phases (e.g., 20 mL each) and add them to a separatory funnel.

    • Stopper the funnel and shake vigorously for a set period (e.g., 5-10 minutes) to ensure thorough mixing and allow the system to reach equilibrium. Periodically vent the funnel to release any pressure buildup.

    • Allow the phases to separate completely. This may take from a few minutes to over an hour depending on the solvent system.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of the carboxylic acid remaining in the aqueous phase using a suitable analytical method (e.g., titration with a standard base, HPLC).

    • The concentration of the carboxylic acid in the organic phase can be determined by a mass balance calculation or by back-extraction followed by analysis.

Calculations:

  • Distribution Coefficient (D): D = [Concentration of Acid in Organic Phase] / [Concentration of Acid in Aqueous Phase]

  • Extraction Efficiency (E%): E% = (1 - [Final Aqueous Concentration] / [Initial Aqueous Concentration]) * 100

Experimental Workflow Diagram

Experimental_Workflow A Prepare Organic Phase (this compound in Diluent) C Combine Phases in Separatory Funnel A->C B Prepare Aqueous Phase (Carboxylic Acid Solution, Adjust pH) B->C D Shake to Equilibrate C->D E Allow Phases to Separate D->E F Separate Aqueous and Organic Phases E->F G Analyze Acid Concentration in Aqueous Phase F->G H Calculate D and E% G->H

Caption: General workflow for a batch liquid-liquid extraction experiment.

Protocol for Back-Extraction (Stripping)

This protocol is for recovering the extracted carboxylic acid from the organic phase.

Materials:

  • Loaded organic phase from the extraction step

  • Aqueous stripping solution (e.g., 1 M NaOH, 1 M Na₂CO₃, or a buffer solution with a pH significantly above the pKa of the carboxylic acid)

  • Separatory funnels

  • Analytical instrumentation

Procedure:

  • Combine Phases:

    • Place the loaded organic phase into a clean separatory funnel.

    • Add an equal volume of the aqueous stripping solution.

  • Back-Extraction:

    • Shake the funnel vigorously for 5-10 minutes. The basic stripping solution will react with the acid-amine complex, deprotonating the carboxylic acid and making it soluble in the aqueous phase.

    • Allow the phases to separate.

  • Recovery:

    • Separate the aqueous phase, which now contains the sodium salt of the carboxylic acid.

    • The organic phase containing the regenerated this compound can be washed and reused.

    • The carboxylic acid can be recovered from the aqueous salt solution by acidification.

Considerations for Drug Development Professionals

When applying this methodology in a drug development context, several factors are critical:

  • Purity of the Final Product: Ensure that the chosen diluent and any reagents used in back-extraction do not contaminate the final carboxylic acid product.

  • Regulatory Compliance: All solvents and reagents should be of appropriate grade and their use compliant with regulatory guidelines (e.g., FDA, EMA).

  • Scalability: The chosen extraction system should be amenable to scaling up for pilot and manufacturing scale production.

  • Process Safety: The flammability, toxicity, and reactivity of all chemicals used must be carefully considered.

Disclaimer: The quantitative data presented is based on studies using tertiary amines structurally similar to this compound. Actual performance with this compound may vary and should be experimentally determined.

References

Application Notes and Protocols: The Role of Di-sec-octylamine as a Surfactant Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential of di-sec-octylamine as a versatile intermediate in the synthesis of a variety of surfactants. Due to its branched hydrocarbon structure, surfactants derived from this compound are anticipated to exhibit unique surface-active properties, making them of interest for various applications, including roles in pharmaceutical formulations.

Disclaimer: Direct experimental data for the synthesis and properties of surfactants derived specifically from this compound is limited in publicly available literature. The following protocols and data are based on established methods for analogous secondary amines and surfactants with branched hydrophobes. Experimental validation is required to confirm these properties for this compound derivatives.

Introduction to this compound in Surfactant Synthesis

This compound, a secondary amine with two bulky, branched octyl chains, presents a unique hydrophobic moiety for surfactant design.[1] Its structure is expected to influence the packing of surfactant molecules at interfaces, potentially leading to lower surface tensions and distinct aggregation behaviors compared to linear-chain analogues.[2][3] The secondary amine group serves as a reactive handle for the introduction of various hydrophilic head groups, allowing for the synthesis of cationic, non-ionic, and amphoteric surfactants.[1]

Key Potential Advantages of this compound-Based Surfactants:

  • Enhanced Surface Activity: The branched structure may disrupt packing at the air-water interface, leading to a greater reduction in surface tension.[2]

  • Improved Emulsification: The bulky hydrophobic group could provide steric stabilization in emulsions.

  • Unique Micellar Properties: The shape of the hydrophobic tail can influence the critical micelle concentration (CMC) and the size and shape of micelles.[2]

  • Potential for Drug Delivery: The unique properties of these surfactants may be beneficial in the formulation of drug delivery systems, such as liposomes and nanoemulsions.[4][5]

Synthesis of Surfactant Intermediates from this compound

The secondary amine functionality of this compound allows for its conversion into various surfactant intermediates through common organic reactions.

Ethoxylation to form Non-ionic Surfactants

Ethoxylation introduces poly(ethylene oxide) chains to the nitrogen atom, creating non-ionic surfactants. The reaction is typically carried out at elevated temperatures and pressures using an alkaline catalyst.[2][6]

Experimental Protocol: Ethoxylation of this compound (Adapted from general procedures)

  • Reactor Setup: Charge a high-pressure stainless-steel autoclave reactor with this compound and a catalytic amount of potassium hydroxide (KOH) (e.g., 0.5-1.0 mol% relative to the amine).

  • Inert Atmosphere: Purge the reactor multiple times with dry, inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Heating: Heat the mixture to the desired reaction temperature (typically 120-180°C) under constant stirring.[2]

  • Ethylene Oxide Addition: Introduce a calculated amount of ethylene oxide into the reactor at a controlled rate to maintain a safe operating pressure (typically 2-5 bar). The amount of ethylene oxide will determine the average length of the poly(ethylene oxide) chain.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is complete when the pressure stabilizes.

  • Neutralization and Purification: After cooling the reactor, neutralize the catalyst with an acid (e.g., acetic acid or phosphoric acid). The product can be purified by filtration to remove the salt.

Ethoxylation_Workflow cluster_prep Reactor Preparation cluster_reaction Ethoxylation Reaction cluster_workup Product Work-up A Charge this compound and KOH catalyst B Purge with Inert Gas A->B C Heat to 120-180°C B->C D Introduce Ethylene Oxide C->D E Monitor Pressure Drop D->E F Cool Reactor E->F G Neutralize Catalyst F->G H Purify Product G->H

Quaternization to form Cationic Surfactants

Quaternization of the secondary amine with an alkylating agent yields a quaternary ammonium salt, a type of cationic surfactant.

Experimental Protocol: Synthesis of a Di-sec-octyl Dimethyl Ammonium Halide (Adapted from general procedures)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent such as isopropanol or acetonitrile.

  • Reagent Addition: Add an excess of a methylating agent (e.g., methyl iodide or dimethyl sulfate) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Product Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether).

Quaternization_Pathway DiSecOctylamine This compound Product Di-sec-octyl Dimethyl Ammonium Halide DiSecOctylamine->Product MethylatingAgent Methyl Halide (CH3X) MethylatingAgent->Product Solvent Solvent (e.g., Isopropanol) Solvent->Product Heat Reflux Heat->Product

Carboxymethylation to form Amphoteric Surfactants

Carboxymethylation introduces a carboxyl group, leading to the formation of an amino acid-type amphoteric surfactant.

Experimental Protocol: Synthesis of a Di-sec-octylamino Acetic Acid Derivative (Adapted from general procedures)

  • Reaction Setup: In a round-bottom flask, dissolve this compound in water.

  • Reagent Addition: Add a solution of sodium chloroacetate to the amine solution.

  • pH Adjustment: Adjust the pH of the reaction mixture to alkaline conditions (pH 9-11) using a sodium hydroxide solution.

  • Reaction: Heat the mixture to 80-90°C and maintain for several hours with stirring. Monitor the reaction by measuring the chloride ion concentration.

  • Acidification and Isolation: After the reaction is complete, cool the solution and acidify with a mineral acid (e.g., HCl) to the isoelectric point to precipitate the product. The product can then be collected by filtration, washed with cold water, and dried.

Physicochemical Properties of this compound-Derived Surfactants (Predicted)

The branched nature of the di-sec-octyl groups is expected to significantly influence the surface-active properties of the resulting surfactants. The following table summarizes predicted trends based on data from surfactants with branched hydrocarbon chains.[2][7]

PropertyPredicted Trend for this compound SurfactantsRationale
Critical Micelle Concentration (CMC) Higher than linear C16 analoguesThe bulky, branched structure hinders efficient packing into micelles, requiring a higher concentration for micellization to occur.[2]
Surface Tension at CMC (γcmc) Lower than linear C16 analoguesThe branched chains disrupt the packing of surfactant molecules at the air-water interface, leading to a more significant reduction in surface tension.[2]
Area per Molecule (Amin) Larger than linear C16 analoguesThe steric hindrance of the two sec-octyl groups increases the space occupied by each molecule at the interface.[2]
Foaming Ability Potentially lower than linear analoguesIncreased branching in the hydrophobic tail often leads to reduced foam stability.[8]
Wetting Properties Potentially enhancedBranched surfactants can exhibit better wetting properties on hydrophobic surfaces.[7]

Table 1. Predicted physicochemical properties of surfactants derived from this compound based on analogous compounds.

Characterization of Surfactant Properties

A standard workflow for characterizing the properties of newly synthesized surfactants is outlined below.

Surfactant_Characterization Start Synthesized Surfactant Tensiometry Surface Tensiometry Start->Tensiometry Conductivity Conductivity Measurement Start->Conductivity DLS Dynamic Light Scattering Start->DLS Foam Foam Stability Test Start->Foam Emulsion Emulsification Power Test Start->Emulsion CMC_gamma Determine CMC and γcmc Tensiometry->CMC_gamma CMC_cond Determine CMC Conductivity->CMC_cond Micelle_Size Determine Micelle Size and Polydispersity DLS->Micelle_Size Foam_Props Evaluate Foam Volume and Decay Foam->Foam_Props Emulsion_Stab Assess Emulsion Stability Emulsion->Emulsion_Stab

Experimental Protocols for Surfactant Characterization:

  • Surface Tensiometry: The surface tension of aqueous solutions of the surfactant at various concentrations is measured using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method). The CMC is determined as the concentration at which the surface tension plateaus.

  • Conductivity Measurement: The electrical conductivity of surfactant solutions is measured as a function of concentration. A break in the slope of the conductivity versus concentration plot indicates the CMC.

  • Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic radius and size distribution of micelles formed above the CMC.

  • Foam Stability Test (Ross-Miles Method): A standard volume of surfactant solution is poured from a specified height into a graduated cylinder containing the same solution to generate foam. The initial foam height and the height after a set time are recorded to assess foam stability.

  • Emulsification Power: An oil (e.g., mineral oil or a relevant pharmaceutical oil) and a surfactant solution are homogenized. The time taken for phase separation is observed to evaluate the emulsifying capability.

Role in Drug Development

The unique structural features of this compound suggest its potential utility as an intermediate for surfactants in pharmaceutical formulations, particularly in drug delivery systems.

Liposome and Nanoparticle Formulation

Bulky secondary and tertiary amines can be incorporated into liposomal formulations to influence their properties.[9][10] Surfactants derived from this compound could potentially be used as:

  • Stabilizers: The branched hydrophobic tails could enhance the stability of liposomes and nanoparticles by providing steric hindrance.

  • Permeation Enhancers: The amphiphilic nature of the surfactants may facilitate the transport of drugs across biological membranes.

  • Solubilizing Agents: For poorly water-soluble drugs, these surfactants could be used to create stable nanoemulsions or micellar solutions for improved bioavailability.

Drug_Delivery_Concept cluster_liposome Liposome Lipid_Bilayer {Phospholipid Bilayer |  Hydrophilic Heads |  Hydrophobic Tails} Surfactant This compound Derivative Surfactant->Lipid_Bilayer:tail Integration into Bilayer Drug Drug Molecule Drug->Lipid_Bilayer:head Encapsulation

Ion-Pairing Agents

Cationic surfactants derived from this compound could act as ion-pairing agents to facilitate the transport of anionic drugs across biological membranes. The bulky hydrophobic portion of the surfactant would form a lipophilic complex with the drug, enhancing its membrane permeability.

Conclusion

This compound holds promise as a valuable intermediate for the synthesis of novel surfactants with unique properties stemming from its branched hydrophobic structure. While further experimental work is necessary to fully elucidate the performance of these surfactants, the foundational protocols and predicted properties outlined in these notes provide a strong starting point for researchers and drug development professionals interested in exploring this intriguing class of compounds. The potential for creating surfactants with enhanced surface activity and specialized functions in drug delivery warrants further investigation.

References

Application Notes and Protocols: Di-sec-octylamine in Lubricant Additives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the general understanding of long-chain secondary amines in lubricant applications. Publicly available, specific quantitative performance data and experimental protocols for di-sec-octylamine are limited. The methodologies described are derived from standardized tests for similar lubricant additives and should be adapted and validated for the specific compound and application.

Introduction to this compound in Lubricants

This compound, a secondary amine with the chemical formula C₁₆H₃₅N, possesses a molecular structure that suggests its potential utility as a multifunctional lubricant additive. Its long, branched alkyl chains and the presence of a polar amine group are characteristic features of molecules that can function as friction modifiers, corrosion inhibitors, and antioxidants in lubricating oils.

Similar long-chain amines are known to form protective films on metal surfaces, thereby reducing friction and wear. The amine group can neutralize acidic byproducts of lubricant degradation, contributing to corrosion inhibition. Furthermore, secondary amines can act as radical scavengers to impede the oxidation process, extending the lubricant's service life.

Potential Applications:

  • Friction Modifier: Reduces friction between moving surfaces, particularly in boundary lubrication regimes, which can lead to improved fuel efficiency.

  • Corrosion Inhibitor: Protects metallic surfaces from corrosion by forming a persistent, protective film and neutralizing corrosive acids.

  • Antioxidant: Interrupts the oxidation cascade of the base oil, preventing the formation of sludge, varnish, and acidic compounds.

Data Presentation: Performance of Analogous Amine-Based Additives

Due to the lack of specific performance data for this compound, this section presents typical performance data for other amine-based lubricant additives to provide a comparative baseline.

Table 1: Frictional Performance of Amine-Based Friction Modifiers

Additive TypeConcentration (wt%)Base OilTest MethodFriction Coefficient Reduction (%)Reference
Oleylamine1.0Group IIIMTM20-30Generic Data
Tallow Amine0.5Group IIHFRR15-25Generic Data
Ethoxylated Amine1.0PAOMTM25-35Generic Data

Table 2: Corrosion Inhibition Efficiency of Amine-Based Additives

Additive TypeConcentration (wt%)Test ConditionTest MethodCorrosion Inhibition Efficiency (%)Reference
Di-n-octylamine0.5Saltwater SprayASTM B117>95Generic Data
Imidazoline Derivative1.0Acidic EnvironmentASTM D665>90Generic Data
Amine Phosphate0.75Humid EnvironmentASTM D1748>98Generic Data

Table 3: Antioxidant Performance of Amine-Based Additives

Additive TypeConcentration (wt%)Test MethodIncrease in Oxidation Induction Time (%)Reference
Alkylated Diphenylamine0.5PDSC150-200Generic Data
Phenyl-α-naphthylamine0.5RPVOT100-150Generic Data
N,N'-di-sec-butyl-p-phenylenediamine0.3PDSC120-180[1][2]

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound as a potential lubricant additive.

Protocol for Evaluating Frictional Properties

Objective: To determine the friction-reducing properties of this compound in a base lubricant.

Apparatus: High-Frequency Reciprocating Rig (HFRR) or Mini-Traction Machine (MTM).

Materials:

  • Base oil (e.g., Group II, Group III, or PAO)

  • This compound

  • Test specimens (e.g., AISI 52100 steel ball and disc)

  • Heptane or other suitable cleaning solvent

Procedure:

  • Sample Preparation:

    • Prepare a series of lubricant blends by dissolving this compound in the base oil at various concentrations (e.g., 0.1, 0.5, 1.0, and 2.0 wt%).

    • Ensure complete dissolution, using an ultrasonic bath if necessary.

    • Prepare a control sample of the neat base oil.

  • Apparatus Setup (HFRR):

    • Clean the test specimens thoroughly with the cleaning solvent and dry them.

    • Mount the ball and disc in the HFRR test rig.

    • Add the lubricant sample to the test reservoir, ensuring the contact point is fully submerged.

    • Set the test parameters (e.g., load: 10 N, frequency: 50 Hz, stroke length: 1 mm, temperature: 100°C, duration: 60 minutes).

  • Data Acquisition:

    • Start the test and record the friction coefficient over time.

    • After the test, clean the specimens and measure the wear scar diameter on the ball using a microscope.

  • Analysis:

    • Compare the average friction coefficient and wear scar diameter of the blends containing this compound to the neat base oil.

    • Plot the friction coefficient and wear scar diameter as a function of this compound concentration.

Protocol for Evaluating Corrosion Inhibition

Objective: To assess the ability of this compound to prevent corrosion on metal surfaces.

Apparatus: Humidity cabinet or salt spray chamber.

Materials:

  • Base oil

  • This compound

  • Polished steel panels (e.g., SAE 1010)

  • Corrosive medium (e.g., synthetic seawater for ASTM B117, or acidic solution)

  • Cleaning solvent

Procedure:

  • Sample Preparation:

    • Prepare a lubricant blend containing a predetermined concentration of this compound (e.g., 0.5 wt%).

    • Prepare a control sample of the neat base oil.

  • Panel Preparation:

    • Clean the steel panels thoroughly with the cleaning solvent and dry them.

    • Dip the panels in the lubricant blends, ensuring a uniform coating.

    • Allow the excess oil to drain, leaving a thin film on the panels.

  • Corrosion Test (ASTM D1748 - Humidity Cabinet):

    • Suspend the coated panels in the humidity cabinet.

    • Maintain the cabinet at the specified temperature and humidity (e.g., 48.9°C and 100% relative humidity).

    • Periodically inspect the panels for signs of corrosion (e.g., rust spots) over a set duration (e.g., 100 hours).

  • Analysis:

    • At the end of the test, rate the panels according to the extent of corrosion, following the ASTM rating scale.

    • Compare the performance of the panel coated with the this compound blend to the control panel.

Protocol for Evaluating Antioxidant Activity

Objective: To determine the effectiveness of this compound in inhibiting lubricant oxidation.

Apparatus: Pressurized Differential Scanning Calorimetry (PDSC) or Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus.

Materials:

  • Base oil

  • This compound

  • Oxygen (high purity)

  • Copper catalyst (for RPVOT)

Procedure (PDSC):

  • Sample Preparation:

    • Prepare lubricant blends with varying concentrations of this compound.

    • Prepare a control sample of the neat base oil.

  • Apparatus Setup:

    • Place a small, accurately weighed amount of the lubricant sample (e.g., 2-3 mg) into an aluminum pan.

    • Place the pan in the PDSC cell.

    • Pressurize the cell with oxygen to a specified pressure (e.g., 500 psi).

    • Set the temperature program (e.g., ramp to 210°C at 10°C/min and then hold isothermally).

  • Data Acquisition:

    • Monitor the heat flow from the sample as a function of time and temperature.

    • The onset of oxidation is indicated by a sharp exothermic peak. The time to this peak is the Oxidation Induction Time (OIT).

  • Analysis:

    • Compare the OIT of the blends containing this compound to the neat base oil.

    • A longer OIT indicates better antioxidant performance.

Visualizations

Friction_Modification_Mechanism cluster_0 Lubricant Bulk This compound This compound Adsorbed_Layer Adsorbed Protective Film This compound->Adsorbed_Layer Adsorption Metal_Surface_1 Metal Surface Metal_Surface_2 Metal Surface

Caption: Mechanism of friction modification by this compound.

Corrosion_Inhibition_Pathway Start Corrosive Environment (Acid, Water, Oxygen) Metal Metal Surface Start->Metal Attacks Corrosion Corrosion (Rust) Metal->Corrosion Leads to DSOA This compound Film Forms Protective Film DSOA->Film Neutralize Neutralizes Acids DSOA->Neutralize Film->Metal Protects Neutralize->Start Inhibits

Caption: Pathways of corrosion and inhibition by this compound.

Caption: Experimental workflow for friction testing.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Third Phase Formation with Di-sec-octylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Di-sec-octylamine as an extractant. The focus is on understanding and preventing the formation of a third phase, a phenomenon that can compromise experimental efficiency and outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during solvent extraction experiments using this compound.

Problem Potential Cause Recommended Solution
An unexpected third liquid phase appears between the aqueous and organic layers after equilibration. High concentration of the extracted metal-amine complex exceeding its solubility in the diluent.- Reduce the concentration of the metal in the aqueous feed. - Decrease the concentration of this compound in the organic phase. - Add a phase modifier to the organic phase (e.g., 5-10% v/v of a long-chain alcohol like isodecanol or n-octanol). - Switch to a more polar or aromatic diluent (e.g., toluene, xylene).
The organic phase becomes cloudy or forms an emulsion upon mixing. Onset of third phase formation or high interfacial tension.- Reduce the mixing speed to gentle swirling instead of vigorous shaking. - Increase the temperature of the system by a few degrees, if the solute's nature permits. - Add a small amount of a phase modifier.
A solid precipitate forms at the interface. The extracted complex has very low solubility in the organic phase.- This is a severe form of third phase formation. Immediately cease the experiment and reconsider the solvent system. - A significant increase in the concentration of a phase modifier may be necessary. - A change of diluent to one with a much higher solvating power for the complex is recommended.
Third phase formation occurs inconsistently across experiments. Variations in experimental conditions such as temperature, aqueous phase composition (e.g., acidity, ionic strength), or minor inaccuracies in concentration preparations.- Strictly control the experimental temperature. - Ensure consistent preparation of all solutions. - Characterize the Limiting Organic Concentration (LOC) for your specific system to define a safe operating window.

Frequently Asked Questions (FAQs)

Q1: What is third phase formation?

A1: Third phase formation is the splitting of the organic phase into two immiscible organic layers during solvent extraction. This phenomenon typically occurs when the concentration of the extracted metal-amine complex exceeds its solubility limit in the diluent.[1] The heavier organic phase is rich in the extractant and the extracted complex, while the lighter organic phase is primarily composed of the diluent.

Q2: What are the primary factors that cause third phase formation with this compound?

A2: Several factors can contribute to third phase formation:

  • High Metal or Acid Loading: Exceeding the Limiting Organic Concentration (LOC) of the metal or acid in the organic phase is a primary cause.[2]

  • Diluent Choice: Non-polar, aliphatic diluents (e.g., kerosene, n-dodecane) have a lower solvating power for the polar metal-amine complexes and are more prone to third phase formation compared to aromatic or more polar diluents.[3]

  • Extractant Concentration: Higher concentrations of this compound can lead to the formation of larger aggregates and increase the likelihood of phase splitting.

  • Temperature: Lower temperatures generally favor third phase formation as the solubility of the extracted complex may decrease.[2]

  • Aqueous Phase Composition: The nature and concentration of anions and the overall ionic strength in the aqueous phase can influence the extraction and stability of the organic phase.

Q3: How can I prevent third phase formation?

A3: The most common and effective method is the addition of a phase modifier to the organic solvent. Long-chain alcohols, such as 1-octanol or isodecanol, are frequently used. These modifiers increase the polarity of the diluent and solvate the extracted complexes, thereby increasing their solubility and preventing the aggregation that leads to phase splitting.[4] Additionally, careful selection of the diluent and controlling the concentrations of the extractant and the target species are crucial preventative measures.

Q4: What is a "phase modifier" and how does it work?

A4: A phase modifier is a substance added to the organic phase to prevent third phase formation and improve phase stability. They are typically amphiphilic molecules, like long-chain alcohols. Phase modifiers work by:

  • Increasing the polarity of the diluent: This enhances the solubility of the polar extractant-metal complexes.

  • Disrupting aggregate formation: They can interact with the reverse micelles of the extractant, preventing them from growing to a size that would cause them to separate from the diluent.[2][5]

  • Acting as a co-solvent: Modifiers can create a more favorable environment for the extracted species within the organic phase.[2][5]

Q5: Which diluents are less likely to lead to third phase formation with this compound?

A5: Diluents with higher polarity and aromaticity are generally better at preventing third phase formation. The choice of diluent can significantly impact the extraction efficiency and phase stability.[1][6] Consider the following trend for improved phase stability:

Aliphatic Hydrocarbons (more prone) < Aromatic Hydrocarbons < Polar Diluents (less prone)

For example, using toluene or xylene instead of kerosene or n-dodecane can improve the stability of the organic phase. However, the choice of diluent will also affect the extraction efficiency, so a balance must be found based on experimental needs.

Experimental Protocols

Below are detailed methodologies for key experiments related to the prevention of third phase formation.

Protocol 1: Determination of the Limiting Organic Concentration (LOC)

Objective: To determine the maximum concentration of a metal ion that can be extracted into the this compound/diluent system without the formation of a third phase.

Materials:

  • This compound

  • Selected diluent (e.g., n-dodecane, toluene)

  • Phase modifier (e.g., 1-octanol), if applicable

  • Aqueous feed solution with a known concentration of the metal ion of interest in a suitable acidic matrix.

  • Separatory funnels

  • Mechanical shaker

  • Analytical instrumentation for metal concentration determination (e.g., ICP-MS, AAS)

Procedure:

  • Prepare a series of organic phases with a fixed concentration of this compound (e.g., 0.1 M) and, if desired, a fixed concentration of a phase modifier (e.g., 5% v/v 1-octanol) in the chosen diluent.

  • Prepare a series of aqueous feed solutions with increasing concentrations of the metal ion.

  • In separate separatory funnels, contact equal volumes of the organic phase with each of the aqueous feed solutions.

  • Equilibrate the phases by shaking for a predetermined time (e.g., 30 minutes) at a constant temperature.

  • Allow the phases to separate and visually inspect for the formation of a third phase. The appearance of cloudiness, an emulsion, or a distinct third layer indicates that the LOC has been exceeded.

  • The highest metal concentration in the organic phase that does not result in third phase formation is the LOC under those specific conditions.

  • Analyze the metal concentration in the equilibrated organic phases to quantify the LOC.

Protocol 2: Evaluating the Effect of a Phase Modifier

Objective: To assess the effectiveness of a phase modifier in preventing third phase formation.

Materials:

  • Same as in Protocol 1.

Procedure:

  • Prepare an aqueous feed solution with a metal concentration known to cause third phase formation with an unmodified organic phase (determined from Protocol 1).

  • Prepare a series of organic phases with a fixed concentration of this compound in the chosen diluent, but with varying concentrations of the phase modifier (e.g., 0%, 2%, 5%, 10% v/v 1-octanol).

  • Contact equal volumes of each organic phase with the aqueous feed solution in separate separatory funnels.

  • Equilibrate and allow the phases to separate as described in Protocol 1.

  • Visually observe the effect of the modifier concentration on the suppression of the third phase.

  • Analyze the metal concentration in the organic phases to determine how the modifier affects the extraction efficiency.

Quantitative Data

Due to the limited availability of published data specifically for this compound, the following tables provide illustrative data based on the closely related extractant, tri-n-octylamine (TOA), to demonstrate the principles of how different parameters affect third phase formation. Researchers should determine the specific values for their this compound system experimentally.

Table 1: Effect of Diluent on the Extraction of a Metal Ion by a Tertiary Amine

DiluentDielectric Constant (approx.)Metal Distribution Ratio (D)Observation
n-Dodecane2.0HighProne to third phase formation at high loading
Toluene2.4ModerateIncreased phase stability compared to alkanes
Chloroform4.8LowerGenerally good phase stability

Note: This table illustrates a general trend. The distribution ratio and phase stability are highly dependent on the specific metal, aqueous phase composition, and extractant concentration.

Table 2: Influence of Phase Modifier (1-Octanol) Concentration on the Limiting Organic Concentration (LOC) of a Metal

Concentration of 1-Octanol in Organic Phase (v/v %)Limiting Organic Concentration (LOC) of Metal (mol/L)
00.05
20.08
50.15
10> 0.20

Note: This is hypothetical data to illustrate the expected positive effect of a phase modifier on the LOC. The actual values need to be determined experimentally for the this compound system.

Visualizations

Troubleshooting_Third_Phase start Experiment Start mixing Mixing Aqueous & Organic Phases start->mixing observation Phase Observation mixing->observation biphasic Stable Biphasic System (Success) observation->biphasic Clear Separation third_phase Third Phase / Emulsion (Problem) observation->third_phase Cloudy / Layering troubleshoot Troubleshooting Steps third_phase->troubleshoot solution1 Add Phase Modifier troubleshoot->solution1 solution2 Change Diluent troubleshoot->solution2 solution3 Reduce Concentrations troubleshoot->solution3 re_run Re-run Experiment solution1->re_run solution2->re_run solution3->re_run

Caption: Troubleshooting workflow for third phase formation.

Experimental_Workflow_LOC prep_org Prepare Organic Phase (this compound in Diluent) contact Contact Organic and Aqueous Phases (1:1) prep_org->contact prep_aq Prepare Aqueous Feeds (Increasing Metal Concentration) prep_aq->contact equilibrate Equilibrate (Shake) contact->equilibrate separate Separate Phases equilibrate->separate observe Visually Inspect for Third Phase separate->observe no_third_phase No Third Phase observe->no_third_phase No third_phase Third Phase Observed observe->third_phase Yes analyze Analyze Metal Concentration in Organic Phase no_third_phase->analyze third_phase->analyze determine_loc Determine LOC analyze->determine_loc

Caption: Experimental workflow for determining the Limiting Organic Concentration (LOC).

References

Technical Support Center: Optimizing Di-sec-octylamine Concentration for Metal Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing di-sec-octylamine for effective metal extraction. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of metal extraction using this compound?

A1: this compound, a secondary amine, acts as a liquid anion exchanger. The extraction process typically involves the formation of an ion-pair complex. First, the amine is protonated by an acid in the aqueous phase. This protonated amine then associates with the anionic metal complex present in the aqueous solution, allowing the metal to be transferred to the organic phase.

Q2: Which factors primarily influence the efficiency of metal extraction with this compound?

A2: The primary factors include the concentration of this compound, the pH of the aqueous phase, the type of diluent used, contact time, and the presence of other ions in the aqueous solution. Optimizing these parameters is crucial for achieving high extraction efficiency.

Q3: How do I choose an appropriate diluent for this compound?

A3: The choice of diluent is critical as it can affect phase separation, extraction efficiency, and the stability of the organic phase. Common diluents include aliphatic and aromatic hydrocarbons like kerosene, hexane, and toluene. The ideal diluent should be immiscible with water, have a low viscosity, a high flash point for safety, and should not react with the extractant or the metal complex.

Q4: What are common stripping agents for recovering metals from a loaded this compound organic phase?

A4: The selection of a stripping agent depends on the metal being recovered. Generally, acidic solutions are effective. For instance, sulfuric acid (H₂SO₄) is a good stripping agent for iron.[1] The concentration of the stripping agent needs to be optimized to ensure efficient metal recovery without degrading the extractant.

Q5: How can the this compound solvent be regenerated for reuse?

A5: After stripping the metal, the organic phase containing the this compound needs to be regenerated to its active form. This often involves washing the organic phase to remove any residual stripping agent and byproducts. For amine-based extractants, regeneration can be achieved by contacting the stripped organic phase with a suitable alkaline solution to deprotonate the amine, followed by washing with water. Electrochemical methods are also being explored for solvent regeneration.[2]

Data Presentation: Optimal Extraction Parameters

The following tables summarize key quantitative data for optimizing metal extraction using octylamine-based extractants. Please note that data for this compound specifically for all metals is limited in publicly available literature. Therefore, data for closely related amines (e.g., octylamine, tri-n-octylamine) are provided as a guide.

Table 1: Optimal Conditions for Iron (Fe³⁺) Extraction using Octylamine

ParameterOptimal ValueExtraction Efficiency (%)Reference
Extractant Concentration0.05 M96[3][4]
pH296[3][4]
Contact Time30 minutesEquilibrium reached[3][4]
DiluentBenzine-[3][4]

Table 2: Effect of Tri-n-octylamine (TOA) Concentration on Cobalt (Co²⁺) Extraction

TOA Concentration (M)Extraction Efficiency (%)Aqueous Phase ConditionsReference
0.0838.570.01 M Co²⁺, 3 M HCl, 1.5 M KCl[5]
0.1-0.01 M Co²⁺, 3 M HCl, 1.5 M KCl[5]
0.573.460.01 M Co²⁺, 3 M HCl, 1.5 M KCl[5]
1.576.70.01 M Co²⁺, 3 M HCl, 1.5 M KCl[5]

Note: Tri-n-octylamine (TOA) is a tertiary amine, but its extraction behavior provides a useful reference for optimizing secondary amines like this compound.

Table 3: General Parameters for Nickel (Ni²⁺) Extraction using Amines

ParameterGeneral Trend/ObservationReference
Extractant ConcentrationIncreased concentration generally leads to higher extraction efficiency.[6]
pHNickel extraction is highly pH-dependent, with optimal extraction often occurring in neutral to slightly alkaline conditions for some systems.[7]
Stripping AgentDilute acids, such as HCl, are effective for stripping nickel from the loaded organic phase.[8]

Experimental Protocols

Detailed Methodology for Determining Optimal this compound Concentration

This protocol outlines the steps to determine the optimal concentration of this compound for the extraction of a target metal ion.

1. Preparation of Aqueous and Organic Phases:

  • Aqueous Phase (Feed Solution): Prepare a stock solution of the metal salt of interest (e.g., CoCl₂, NiSO₄, FeCl₃) at a known concentration in deionized water. The pH of the aqueous phase should be adjusted to the desired value using a suitable acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH).

  • Organic Phase (Solvent): Prepare a series of organic solutions with varying concentrations of this compound (e.g., 0.01 M, 0.05 M, 0.1 M, 0.2 M, 0.5 M) in a suitable diluent (e.g., kerosene, toluene).

2. Solvent Extraction Procedure:

  • In a series of separatory funnels, add equal volumes of the aqueous feed solution and the prepared organic solutions (a 1:1 phase ratio is common to start).

  • Shake each separatory funnel vigorously for a predetermined amount of time (e.g., 10-30 minutes) to ensure thorough mixing and allow for the extraction equilibrium to be reached.

  • Allow the phases to separate completely. The time required for phase disengagement should be noted.

  • Carefully separate the aqueous phase (raffinate) from the organic phase.

3. Analysis of Metal Concentration:

  • Determine the concentration of the metal ion remaining in the aqueous raffinate using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or UV-Vis spectrophotometry.

  • The concentration of the metal in the organic phase can be calculated by mass balance: [Metal]organic = [Metal]initial aqueous - [Metal]raffinate

4. Calculation of Extraction Efficiency:

  • Calculate the extraction efficiency (%E) for each this compound concentration using the following formula: %E = (([Metal]initial aqueous - [Metal]raffinate) / [Metal]initial aqueous) * 100

5. Determination of Optimal Concentration:

  • Plot the extraction efficiency (%E) as a function of the this compound concentration. The optimal concentration is typically the point at which a plateau in extraction efficiency is reached, and further increases in concentration do not significantly improve extraction.

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results Aqueous Prepare Aqueous Phase (Metal Solution at desired pH) Mix Mix Aqueous and Organic Phases (Separatory Funnel) Aqueous->Mix Organic Prepare Organic Phase (this compound in diluent) Organic->Mix Separate Allow Phases to Separate Mix->Separate Collect Collect Aqueous Raffinate Separate->Collect Analyze Analyze Metal Concentration (AAS, ICP-OES, etc.) Collect->Analyze Calculate Calculate Extraction Efficiency Analyze->Calculate Optimize Determine Optimal Concentration Calculate->Optimize

Caption: Experimental workflow for optimizing this compound concentration.

Extraction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Amine R₂NH (this compound) Protonated_Amine R₂NH₂⁺ (Protonated Amine) Amine->Protonated_Amine Protonation H_ion H⁺ H_ion->Protonated_Amine Metal_complex [MClₓ]ⁿ⁻ (Anionic Metal Complex) Ion_Pair [R₂NH₂⁺]ₙ[MClₓ]ⁿ⁻ (Extracted Ion Pair) Metal_complex->Ion_Pair Protonated_Amine->Ion_Pair Ion-Pair Formation

Caption: Mechanism of metal extraction by this compound.

Troubleshooting Guide

Q: My metal extraction efficiency is lower than expected. What are the possible causes and solutions?

A:

  • Incorrect pH: The pH of the aqueous phase is critical for the protonation of the amine and the formation of the extractable metal complex.

    • Solution: Verify the pH of your aqueous feed solution. Perform a series of small-scale extractions at varying pH values to determine the optimal pH for your specific metal and conditions.

  • Suboptimal this compound Concentration: The concentration of the extractant directly impacts the extraction capacity.

    • Solution: As detailed in the experimental protocol, systematically vary the this compound concentration to find the optimal level for your system.

  • Insufficient Contact Time: The extraction process may not have reached equilibrium.

    • Solution: Increase the shaking time during the extraction step to ensure complete mass transfer.

  • Poor Phase Mixing: Inadequate agitation can lead to incomplete extraction.

    • Solution: Ensure vigorous shaking of the separatory funnel to maximize the interfacial area between the two phases.

Q: I am observing the formation of a third phase (an intermediate layer) during extraction. What should I do?

A: Third phase formation, also known as emulsion or crud formation, can complicate phase separation and reduce extraction efficiency.

  • High Extractant or Metal Concentration: This is a common cause of third phase formation.

    • Solution: Try diluting the organic phase (reducing the this compound concentration) or the aqueous phase (reducing the initial metal concentration).

  • Presence of Surfactants or Fine Solids: Contaminants can stabilize emulsions.

    • Solution: Ensure all glassware is clean and that the aqueous feed solution is free of suspended solids. Filtering the aqueous feed prior to extraction can be beneficial.

  • Incompatible Diluent: The choice of diluent can influence the stability of the organic phase.

    • Solution: Consider using a different diluent. Adding a phase modifier, such as a long-chain alcohol (e.g., isodecanol), to the organic phase can also help prevent third phase formation.

Q: I am having difficulty stripping the metal from the loaded organic phase. What could be the issue?

A:

  • Incorrect Stripping Agent or Concentration: The stripping agent may not be effective for the specific metal-amine complex.

    • Solution: Experiment with different stripping agents (e.g., various mineral acids) and concentrations. A higher concentration of the stripping agent may be required.

  • Insufficient Contact Time or Mixing: Similar to extraction, stripping requires adequate time and agitation to reach equilibrium.

    • Solution: Increase the contact time and ensure vigorous mixing during the stripping step.

  • High Metal Loading in the Organic Phase: A very high concentration of the metal in the organic phase can make stripping more difficult.

    • Solution: Consider a multi-stage stripping process where the loaded organic phase is contacted with fresh stripping solution multiple times.

Q: I am experiencing significant loss of the organic solvent during the process. How can I minimize this?

A:

  • Physical Entrainment: Small droplets of the organic phase may be carried over with the aqueous phase during separation.

    • Solution: Allow for a longer phase separation time. Ensure a clean separation at the interface in the separatory funnel.

  • Solubility in the Aqueous Phase: While generally low, some solubility of the amine and diluent in the aqueous phase can occur, especially at extreme pH values.

    • Solution: Operate within the optimal pH range for your extraction. Consider using a diluent with lower aqueous solubility.

  • Evaporation: Volatile diluents can be lost through evaporation.

    • Solution: Use a diluent with a lower vapor pressure and a higher flash point. Keep containers covered whenever possible.

References

Improving the efficiency of Di-sec-octylamine corrosion inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Di-sec-octylamine as a corrosion inhibitor. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the efficiency of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound corrosion inhibitors in a question-and-answer format.

Question/Issue Possible Cause(s) Troubleshooting Steps
Low Inhibition Efficiency - Insufficient Inhibitor Concentration: The concentration of this compound may be too low to form a complete protective film on the metal surface. - Inadequate Mixing/Dispersion: The inhibitor may not be properly dispersed in the corrosive medium, leading to localized corrosion. - Presence of Contaminants: Contaminants in the system can interfere with the adsorption of the inhibitor on the metal surface. - Unsuitable Temperature: The efficiency of amine-based inhibitors is temperature-dependent.- Optimize Concentration: Incrementally increase the inhibitor concentration to determine the optimal dosage for your system. - Improve Agitation: Ensure vigorous and consistent mixing to promote uniform dispersion of the inhibitor. - System Cleaning: Thoroughly clean the experimental setup to remove any potential contaminants. - Temperature Profiling: Evaluate the inhibitor's performance across a range of temperatures to identify the optimal operating window.
Inconsistent Results - Variable Surface Preparation: Inconsistent preparation of metal coupons can lead to variations in corrosion rates. - Fluctuations in Corrosive Environment: Changes in the concentration of corrosive species (e.g., dissolved gases, acids) will affect corrosion rates. - Inhibitor Degradation: this compound may degrade over time, especially under harsh conditions.- Standardize Coupon Preparation: Implement a consistent and reproducible procedure for cleaning and polishing metal specimens. - Control Environment: Maintain tight control over the composition and parameters of the corrosive medium. - Use Fresh Inhibitor Solutions: Prepare fresh inhibitor solutions for each experiment to ensure consistent potency.
Pitting or Localized Corrosion - Incomplete Film Formation: At low concentrations, the inhibitor may not form a complete protective layer, leaving some areas of the metal exposed. - Presence of Aggressive Ions: High concentrations of ions like chlorides can break down the passive film and promote localized corrosion.- Increase Inhibitor Concentration: A higher concentration can help to form a more robust and complete protective film. - Synergistic Inhibitors: Consider the addition of a co-inhibitor that is effective against pitting corrosion.
Inhibitor Precipitation - Low Solubility: this compound may have limited solubility in the experimental medium. - pH Effects: The solubility of amines is often pH-dependent.- Solvent/Co-solvent Selection: Use a co-solvent to increase the solubility of the inhibitor. - Adjust pH: Modify the pH of the medium to enhance inhibitor solubility, if compatible with experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of corrosion inhibition by this compound?

A1: this compound, a secondary amine, primarily functions as a film-forming corrosion inhibitor. Its nitrogen atom has a lone pair of electrons that can coordinate with vacant d-orbitals of metal atoms on the surface. This adsorption process, coupled with the hydrophobic nature of the two sec-octyl chains, forms a protective barrier that isolates the metal from the corrosive environment.

Q2: How does temperature affect the performance of this compound?

A2: The effect of temperature on amine-based inhibitors can be complex. Initially, an increase in temperature can enhance the rate of adsorption and improve inhibition efficiency. However, beyond an optimal temperature, the desorption rate may increase, leading to a decrease in performance. It is crucial to experimentally determine the optimal temperature range for your specific application.

Q3: Can this compound be used in acidic and neutral environments?

A3: Yes, amine-based inhibitors are generally effective in both acidic and neutral solutions. In acidic media, the amine can become protonated, leading to electrostatic interactions with the negatively charged metal surface (in the presence of anions like Cl-). In neutral solutions, the inhibition is primarily due to the adsorption of the neutral amine molecule.

Q4: How can I determine the optimal concentration of this compound for my experiment?

A4: The optimal concentration can be determined by conducting a dose-response study. This involves measuring the corrosion rate at various inhibitor concentrations under your specific experimental conditions. Techniques like weight loss measurements, potentiodynamic polarization, or electrochemical impedance spectroscopy (EIS) can be used to quantify the corrosion rate and calculate the inhibition efficiency at each concentration.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present illustrative data based on the typical performance of secondary amine corrosion inhibitors. Researchers should generate their own data for their specific experimental conditions.

Table 1: Illustrative Inhibition Efficiency of this compound at Different Concentrations

Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)5.20
502.159.6
1001.080.8
2000.590.4
4000.394.2
Conditions: Mild steel in 1M HCl at 25°C for 24 hours.

Table 2: Illustrative Effect of Temperature on Inhibition Efficiency

Temperature (°C)Corrosion Rate (mm/year)Inhibition Efficiency (%)
250.590.4
400.786.5
601.276.9
Conditions: Mild steel in 1M HCl with 200 ppm this compound for 6 hours.

Experimental Protocols

Weight Loss Method

This gravimetric method provides a direct measure of metal loss due to corrosion.

Methodology:

  • Coupon Preparation: Prepare pre-weighed metal coupons of known dimensions. Polish the coupons with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry thoroughly.

  • Immersion: Immerse the prepared coupons in the corrosive solution with and without various concentrations of this compound.

  • Exposure: Maintain the setup at a constant temperature for a specified duration (e.g., 24 hours).

  • Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a specific pickling solution), rinse with distilled water and acetone, and dry.

  • Final Weighing: Accurately weigh the cleaned and dried coupons.

  • Calculation:

    • Calculate the weight loss (ΔW) as the difference between the initial and final weights.

    • Calculate the corrosion rate (CR) using the formula: CR (mm/year) = (8.76 x 10^4 x ΔW) / (A x T x D) where:

      • ΔW is the weight loss in grams

      • A is the surface area of the coupon in cm²

      • T is the immersion time in hours

      • D is the density of the metal in g/cm³

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion process and the protective film.

Methodology:

  • Electrochemical Cell: Set up a three-electrode cell containing the corrosive solution, a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Stabilization: Allow the working electrode to stabilize in the solution until a steady open-circuit potential (OCP) is reached.

  • Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) and measure the impedance response.

  • Data Analysis:

    • Plot the data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] x 100

Potentiodynamic Polarization

This technique provides information on the kinetics of the anodic and cathodic corrosion reactions.

Methodology:

  • Electrochemical Cell: Use the same three-electrode setup as for EIS.

  • Stabilization: Allow the working electrode to reach a stable OCP.

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density versus the applied potential (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] x 100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Coupon_Prep Coupon Preparation (Polishing, Cleaning, Weighing) Immersion Immersion of Coupons Coupon_Prep->Immersion Solution_Prep Solution Preparation (Corrosive Medium + Inhibitor) Solution_Prep->Immersion Electrochemical_Cell Electrochemical Cell Setup Solution_Prep->Electrochemical_Cell Weight_Loss Weight Loss Measurement Immersion->Weight_Loss EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical_Cell->EIS Polarization Potentiodynamic Polarization Electrochemical_Cell->Polarization CR_IE_WL Calculate Corrosion Rate & Inhibition Efficiency (WL) Weight_Loss->CR_IE_WL Rct_IE_EIS Determine Rct & Calculate Inhibition Efficiency (EIS) EIS->Rct_IE_EIS Icorr_IE_PP Determine Icorr & Calculate Inhibition Efficiency (PP) Polarization->Icorr_IE_PP

Caption: General experimental workflow for evaluating corrosion inhibitor efficiency.

Inhibition_Mechanism cluster_metal Metal Surface cluster_solution Corrosive Solution cluster_protection Protective Film Formation Metal Fe Fe Inhibitor This compound (R2NH) Inhibitor->Metal Adsorption (N lone pair interaction) Protected_Metal Hydrophobic Layer (Alkyl Chains) Adsorbed Inhibitor (R2NH) Metal Surface (Fe) Corrosive_Ions Corrosive Species (H+, Cl-) Corrosive_Ions->Metal Corrosion Attack Corrosive_Ions->Protected_Metal:f0 Repulsion

Caption: Adsorption and protective film formation mechanism of this compound.

Effect of diluent choice on Di-sec-octylamine extraction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Di-sec-octylamine for solvent extraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a diluent in this compound (DSOA) extraction?

A1: In amine-based extraction, the diluent is the organic solvent in which the extractant (this compound) is dissolved. Its primary role is not just to act as a carrier, but to solvate the complex formed between the amine and the target molecule (e.g., a carboxylic acid).[1][2] This solvation is crucial for stabilizing the complex in the organic phase, thereby enhancing the extraction efficiency. The choice of diluent can significantly modify the reversible complexation stage and even prevent issues like third-phase formation.[1][2]

Q2: How does the polarity of the diluent affect extraction efficiency?

A2: The polarity of the diluent has a profound impact on extraction efficiency. A polar diluent can increase the extracting power of amines by providing additional solvating power, which allows more of the polar acid-amine complexes to remain in the organic phase.[1][3] For the extraction of polar compounds like carboxylic acids, diluents capable of hydrogen bonding or strong dipole-dipole interactions are often more effective than nonpolar, inert diluents like aliphatic hydrocarbons.[1][2] The ability of the diluent to solvate the ion-pair complex is directly linked to its polarity and hydrogen bonding affinity.[2]

Q3: What are the different classes of diluents and how do they generally perform?

A3: Diluents can be broadly categorized as active or inert.

  • Active Diluents: These solvents actively solvate the amine-acid complex. This category includes alcohols, ketones, and halogenated hydrocarbons. Protic diluents like 1-octanol are often very effective.[4] The extraction power generally increases in the following order: aliphatic hydrocarbons < alkyl aromatics < halogenated aromatics < ketones < proton-donating halogenated aliphatic hydrocarbons < alcohols.[1]

  • Inert Diluents: These solvents, such as aliphatic hydrocarbons (e.g., hexane, kerosene) and aromatic hydrocarbons (e.g., toluene), have a lower ability to solvate the polar complex.[1] Consequently, they often result in lower extraction efficiencies compared to active diluents, especially for polar solutes.[3] However, in some systems, nonpolar diluents with low dielectric constants have shown high extraction efficiency.[5]

Q4: Can the choice of diluent influence the stoichiometry of the extracted complex?

A4: Yes. The nature of the diluent can influence the stoichiometry (the ratio of acid to amine molecules) of the extracted complex. The strength of complex solvation by the diluent is a key factor.[1] For example, halogenated aliphatic hydrocarbons have been found to promote the formation of a 1:1 acid-amine structure.[6] The use of different diluents can favor the formation of various aggregated acid-amine structures.[1]

Troubleshooting Guide

Problem 1: Low Extraction Efficiency or Poor Distribution Coefficient (K_D)

Potential Cause Troubleshooting Steps
Inappropriate Diluent Choice The diluent may not be effectively solvating the DSOA-solute complex. Inert diluents like alkanes may show poor performance.
Solution: Switch to a more "active" diluent. Experiment with diluents from different classes, such as a ketone (e.g., MIBK), an alcohol (e.g., 1-octanol), or a halogenated hydrocarbon.[1][4] Polar diluents generally provide higher extraction efficiency for polar solutes.[3]
Incorrect pH of Aqueous Phase The extraction of acidic or basic compounds is highly pH-dependent. For carboxylic acids, the driving force is the acid-base interaction; if the pH is higher than the acid's pKa, the extraction yield can decrease dramatically.[7]
Solution: Adjust the pH of the aqueous feed solution to ensure the target molecule is in its undissociated form, which is necessary for complexation with the amine.
Sub-optimal DSOA Concentration The concentration of the extractant is a critical parameter. Extraction efficiency typically increases with a higher concentration of amine up to an optimal point.
Solution: Perform experiments with varying concentrations of this compound in the chosen diluent to find the optimal concentration for your specific system.

Problem 2: Formation of a Third Phase (Emulsion or Crud)

Potential Cause Troubleshooting Steps
Poor Solubility of the Amine-Solute Complex The complex formed may have limited solubility in the diluent, causing it to separate out as a third phase. This is more common with nonpolar, inert diluents.[1][3]
Solution 1: Add a modifier. A long-chain alcohol (e.g., 1-decanol or isoamyl alcohol) is often used as a modifier to improve the solubility of the complex and prevent third-phase formation.[4]
Solution 2: Change the diluent entirely to one with better solvating properties for the complex, such as a more polar solvent.[8]
High Viscosity of Organic Phase A highly viscous organic phase can lead to poor phase disengagement and the formation of stable emulsions.
Solution: Select a diluent with lower viscosity. For example, n-hexane has a lower viscosity than kerosene and may lead to better phase separation.

Data on Diluent Performance

The following table summarizes extraction efficiencies (E%) and distribution coefficients (K_D) observed for the extraction of various compounds using a tertiary or secondary amine in different diluents. While the specific extractant may vary, the trends provide a valuable guide for selecting a diluent for this compound.

Target CompoundAmine ExtractantDiluentExtraction Efficiency (E%) / K_DReference
Lactic AcidTri-n-octylaminen-Hexane95 ± 1.5%
Lactic AcidTri-n-octylamineKerosene90 ± 1.4%
Lactic AcidTri-n-octylaminen-Heptane82 ± 1.1%
Mandelic AcidTri-n-octylamineDimethyl phthalate (DMP)98.13%[9]
Fumaric AcidTridodecyl amineHeptan-2-oneK_D = 26.00[4]
Cobalt (II)Tri-n-octylaminen-Hexane~75%[5]
Cobalt (II)Tri-n-octylamineKerosene~74%[5]
Protocatechuic AcidDi-n-octylamine1-Dodecanol95.84%[10]
Protocatechuic AcidDi-n-octylamineLinalool81.71%[10]

Experimental Protocols

Protocol: Evaluating Diluent Effect on Extraction Efficiency

This protocol outlines a general procedure for a batch liquid-liquid extraction to compare the effectiveness of different diluents.

  • Preparation of Organic Phase:

    • Prepare stock solutions of this compound (e.g., 0.2 M) in each of the diluents to be tested (e.g., n-hexane, toluene, 1-octanol, methyl isobutyl ketone).

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution of the target compound at a known initial concentration (e.g., 0.1 M).

    • Adjust the pH of the aqueous solution if necessary to ensure the target compound is in the appropriate form for extraction.

  • Extraction Procedure:

    • In a separatory funnel, combine equal volumes (e.g., 20 mL) of the aqueous phase and one of the prepared organic phases.[11]

    • Stopper the funnel and shake vigorously for a set period (e.g., 10-15 minutes) to allow the system to reach equilibrium.[5] Periodically vent the funnel to release any pressure buildup.

    • Place the funnel in a ring stand and allow the two phases to separate completely.[11]

  • Sample Analysis:

    • Carefully drain the lower (denser) layer. Collect both the aqueous (raffinate) and organic phases into separate, labeled vials.

    • Determine the concentration of the target compound remaining in the aqueous phase using an appropriate analytical technique (e.g., titration, HPLC, UV-Vis spectroscopy).

    • The concentration in the organic phase can be determined by a mass balance.

  • Calculations:

    • Distribution Coefficient (K_D): Calculate the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium.

      • K_D = [Solute]_org / [Solute]_aq

    • Extraction Efficiency (E%): Calculate the percentage of the solute that was transferred from the aqueous phase to the organic phase.[10]

      • E% = (1 - ([Solute]_aq_final / [Solute]_aq_initial)) * 100

  • Comparison:

    • Repeat steps 3-5 for each DSOA-diluent combination.

    • Compare the calculated K_D and E% values to determine the most effective diluent for your system.

Visual Guides

experimental_workflow cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis & Calculation prep_org Prepare DSOA in Diluent combine Combine Phases in Separatory Funnel prep_org->combine prep_aq Prepare Aqueous Feed Solution prep_aq->combine shake Shake to Reach Equilibrium combine->shake separate Allow Phases to Separate shake->separate analyze Analyze Solute Conc. in Aqueous Phase separate->analyze calculate Calculate KD and E% analyze->calculate end_node Compare Diluent Performance calculate->end_node

Caption: Workflow for evaluating diluent performance in extraction.

logical_relationship cluster_properties Diluent Properties cluster_mechanism Mechanism cluster_outcome Outcome prop Polarity Dielectric Constant H-Bonding Ability mech Solvation of Acid-Amine Complex prop->mech influences outcome Stability of Complex in Organic Phase mech->outcome determines result Extraction Efficiency (E%) outcome->result directly impacts

References

Technical Support Center: pH Optimization for Amine-Based Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with amine-based liquid-liquid extraction (LLE). The following sections address common issues and provide detailed experimental considerations to optimize your extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using pH in amine-based LLE?

The principle lies in the ability to change the ionization state of the amine. Amines are basic compounds that can exist in a neutral, uncharged form or a protonated, positively charged (ammonium salt) form.[1][2] The neutral form is typically more soluble in organic solvents, while the charged form is more soluble in the aqueous phase.[1][2][3] By adjusting the pH of the aqueous phase, you can control the form of the amine and, therefore, which phase it preferentially dissolves in.

Q2: How do I determine the optimal pH for extracting my amine?

The optimal pH is determined by the pKa of the amine's conjugate acid (RNH3+).[4][5]

  • To extract an amine from an organic phase into an aqueous phase: The pH of the aqueous solution should be significantly lower than the pKa of the amine's conjugate acid. A general guideline is to adjust the pH to at least 2 units below the pKa.[6][7] This ensures the amine is predominantly in its protonated, water-soluble form.[4]

  • To extract an amine from an aqueous phase into an organic phase: The pH of the aqueous solution should be significantly higher than the pKa of the amine's conjugate acid. Adjusting the pH to at least 2 units above the pKa is a common practice.[6][8] This converts the amine to its neutral, organic-soluble form.

Q3: What are the common acids and bases used for pH adjustment in amine LLE?

Commonly used acids and bases are selected based on their strength, solubility, and potential for side reactions.

Reagent TypeExamplesTypical Use
Acids Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄)To protonate the amine and extract it into the aqueous phase.[3]
Bases Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium bicarbonate (NaHCO₃)To deprotonate the amine salt and extract the neutral amine into the organic phase.[1][9]

Q4: What is a "pH swing" extraction?

A pH swing extraction, also known as an acid-base extraction, involves a two-step process:

  • Forward Extraction: The amine is first extracted from an organic solvent into an acidic aqueous solution.

  • Back Extraction: The pH of the aqueous phase is then raised to make it basic. This converts the protonated amine back to its neutral form, which can then be re-extracted into a fresh organic solvent.[10] This technique is highly effective for purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during amine-based liquid-liquid extraction experiments.

Problem Potential Cause(s) Recommended Solution(s)
Poor Extraction Efficiency - Incorrect pH of the aqueous phase.- Insufficient mixing of the two phases.- Inappropriate choice of organic solvent.- Verify the pKa of your amine and adjust the aqueous pH to be at least 2 units below the pKa for extraction into the aqueous phase, or 2 units above for extraction into the organic phase.[6][7]- Ensure thorough mixing to maximize the interfacial surface area, but avoid overly vigorous shaking that can cause emulsions.[11]- Select an organic solvent where the neutral amine has high solubility and is immiscible with water.
Emulsion Formation at the Interface - Vigorous shaking or mixing.- Presence of surfactants or particulate matter.[11]- High concentration of the amine.- Gently swirl or invert the separatory funnel instead of shaking vigorously.[11]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[11][12]- Centrifuge the mixture to force the separation of the layers.[11]- Filter the mixture through a phase separation filter paper or a plug of glass wool.[11]- Add a small amount of a different organic solvent to alter the properties of the organic phase.[11]
Precipitation of Amine Salt - The protonated amine salt may have low solubility in the aqueous phase.- Dilute the aqueous phase with more water.- Consider using a different acid for protonation that forms a more soluble salt with your amine.
Third Layer Formation - Partial miscibility of the organic solvent in the aqueous phase (or vice versa).- Complex formation between the amine and other components in the mixture.- Add brine to decrease the mutual solubility of the organic and aqueous phases ("salting out").[11]- Try a different organic solvent with lower water miscibility.
Difficulty in Back-Extraction - Incomplete deprotonation of the amine salt.- The neutral amine has some solubility in the basic aqueous phase.- Ensure the pH of the aqueous phase is sufficiently basic (at least 2 units above the pKa).- Perform multiple extractions with smaller volumes of the organic solvent to improve recovery.

Experimental Protocols

General Protocol for pH-Optimized Amine Extraction

This protocol outlines the steps for separating a basic amine from a neutral compound.

  • Dissolution: Dissolve the mixture of the amine and neutral compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane, ethyl acetate).

  • Forward Extraction (Acid Wash):

    • Transfer the organic solution to a separatory funnel.

    • Add an acidic aqueous solution (e.g., 1M HCl) to the separatory funnel. The volume should be sufficient to fully protonate the amine.

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The protonated amine will be in the lower aqueous layer (for chlorinated solvents) or the upper aqueous layer (for less dense solvents like ether).

    • Drain the aqueous layer containing the protonated amine into a separate flask.

    • Repeat the acid wash with a fresh portion of the acidic solution to ensure complete extraction of the amine.

  • Isolation of the Neutral Compound: The organic layer now contains the neutral compound. This layer can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent evaporated to isolate the neutral compound.

  • Back Extraction (Basification and Re-extraction):

    • Combine the acidic aqueous extracts containing the protonated amine in a clean flask.

    • Cool the flask in an ice bath.

    • Slowly add a basic solution (e.g., 10M NaOH) while stirring until the pH is well above the pKa of the amine's conjugate acid (e.g., pH 11-12).[9] This will convert the amine back to its neutral, water-insoluble form.

    • Transfer the basified aqueous solution to a separatory funnel.

    • Add a fresh portion of the organic solvent.

    • Gently mix the layers as described in step 2.

    • Allow the layers to separate. The neutral amine will now be in the organic layer.

    • Drain the organic layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent to maximize the recovery of the amine.

  • Final Isolation of the Amine: Combine the organic extracts from the back-extraction. Wash with brine, dry over an anhydrous salt, and evaporate the solvent to yield the purified amine.

Visualizations

LLE_Workflow start_end start_end process process decision decision output output input input start Start: Mixture in Organic Solvent add_acid Add Acidic Aqueous Solution start->add_acid mix_separate Mix and Allow Phases to Separate add_acid->mix_separate separate_layers Separate Aqueous and Organic Layers mix_separate->separate_layers organic_phase Organic Phase: Neutral Compound separate_layers->organic_phase Contains Neutral Compound aqueous_phase Aqueous Phase: Protonated Amine separate_layers->aqueous_phase Contains Amine Salt add_base Add Basic Solution to Aqueous Phase aqueous_phase->add_base add_organic Add Fresh Organic Solvent add_base->add_organic mix_separate2 Mix and Separate Phases add_organic->mix_separate2 final_organic Organic Phase: Purified Amine mix_separate2->final_organic final_aqueous Aqueous Phase: Waste mix_separate2->final_aqueous

Caption: Workflow for a typical amine-based liquid-liquid extraction.

pH_pKa_Relationship condition condition state state phase phase pH_low pH << pKa (Aqueous Phase is Acidic) amine_protonated Amine is Protonated (R-NH3+) pH_low->amine_protonated Results in aqueous_soluble Soluble in Aqueous Phase amine_protonated->aqueous_soluble Leads to pH_high pH >> pKa (Aqueous Phase is Basic) amine_neutral Amine is Neutral (R-NH2) pH_high->amine_neutral Results in organic_soluble Soluble in Organic Phase amine_neutral->organic_soluble Leads to

Caption: Relationship between pH, pKa, and amine solubility.

References

Technical Support Center: Regeneration and Recycling of Di-sec-octylamine (DSOA) Solvent

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regeneration and recycling of Di-sec-octylamine (DSOA) solvent. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on troubleshooting common issues and implementing effective regeneration protocols for DSOA.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for regenerating this compound solvent?

A1: The primary motivations for regenerating DSOA solvent are cost reduction and environmental sustainability. Regenerating and reusing the solvent minimizes the need to purchase fresh solvent and reduces the generation of hazardous chemical waste.[1]

Q2: What are the common methods for regenerating amine solvents like DSOA?

A2: Common methods for regenerating amine solvents include:

  • Distillation: This is a widely used technique that separates the solvent from less volatile contaminants based on differences in boiling points. For high-boiling amines like DSOA, vacuum distillation is often employed to prevent thermal degradation.[2]

  • Liquid-Liquid Extraction: This method uses a secondary solvent to selectively remove impurities from the DSOA. The choice of the extraction solvent is crucial for efficient separation.

  • Adsorption: This technique utilizes solid adsorbents, such as activated carbon or acidic aluminum oxide, to trap impurities from the solvent.[3][4]

Q3: What types of impurities are typically found in used DSOA solvent?

A3: Used DSOA solvent can contain a variety of impurities, including:

  • Degradation products formed from thermal or oxidative stress.[1]

  • Dissolved solutes from the experimental process.

  • Water or other co-solvents.

  • Particulate matter.

Q4: How can I assess the purity of my regenerated DSOA?

A4: The purity of regenerated DSOA can be determined using several analytical techniques:

  • Gas Chromatography (GC): To quantify the percentage of DSOA and identify volatile impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the chemical structure of the regenerated solvent, as well as to detect certain degradation products.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information and identify and quantify degradation products.[7][8]

  • Titration: To determine the amine concentration.

Q5: What are the signs of DSOA degradation?

A5: Signs of DSOA degradation can include a change in color (e.g., yellowing), an increase in viscosity, the formation of precipitates, and a decrease in performance (e.g., reduced extraction efficiency). Thermal and oxidative degradation are common pathways that can lead to the formation of amides, imides, and other oxidized species.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the regeneration and use of DSOA solvent.

Problem Potential Cause Recommended Solution
Reduced Solvent Efficiency High concentration of impurities or degradation products.Regenerate the solvent using an appropriate method (distillation, extraction, or adsorption). Consider optimizing regeneration parameters (e.g., lower distillation temperature under higher vacuum).
Water contamination.Dry the solvent using a suitable drying agent (e.g., molecular sieves) or perform vacuum distillation to remove water.
Color Change (Yellowing) Oxidative or thermal degradation of the amine.[1]Store the solvent under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. When distilling, use the lowest possible temperature by applying a vacuum.
Precipitate Formation Formation of insoluble degradation products or reaction with acidic gases (e.g., CO₂).Filter the solvent to remove solids. For degradation issues, review the experimental conditions to minimize thermal and oxidative stress. If acidic gas contamination is suspected, consider a pre-treatment step like sparging with an inert gas before regeneration.
Incomplete Regeneration (Distillation) Distillation temperature is too low or vacuum is insufficient.Increase the distillation temperature gradually, but avoid exceeding the thermal stability limit of DSOA. Improve the vacuum to lower the boiling point. Ensure the distillation apparatus is well-insulated to maintain a consistent temperature.
Foaming during distillation.Add anti-foaming agents if compatible with your application. Reduce the heating rate and ensure the distillation flask is not overfilled.
Low Purity After Regeneration Inefficient separation method.Optimize the parameters of your current regeneration method. For distillation, consider using a fractionating column for better separation. For extraction, experiment with different solvent ratios and numbers of extraction stages. For adsorption, try a different adsorbent or increase the contact time.
Contamination from the regeneration process.Ensure all glassware and equipment are clean and dry before starting the regeneration process. Use high-purity solvents for extraction.

Quantitative Data on Regeneration

While specific quantitative data for the regeneration of this compound is not widely available in published literature, the following table provides expected performance indicators based on the regeneration of structurally similar high-molecular-weight amines. These values should be considered as a general guide.

Regeneration Method Parameter Expected Value Notes
Vacuum Distillation Recovery Efficiency> 95%Dependent on the vacuum level and the volatility of contaminants.[9]
Solvent Loss1-5%Losses can occur due to handling, transfer, and residual solvent in the distillation pot.
Purity of Recovered Solvent> 99%Can be achieved with a well-optimized distillation setup, potentially using a fractionating column.
Liquid-Liquid Extraction Recovery Efficiency90-98%Depends on the partition coefficient of DSOA and impurities in the chosen solvent system. Multiple extraction stages can improve efficiency.[10]
Solvent Loss2-10%Some solvent may remain dissolved in the extraction solvent.
Purity of Recovered Solvent95-99%Purity is dependent on the selectivity of the extraction solvent.
Adsorption Recovery Efficiency90-97%Dependent on the adsorbent capacity and selectivity.
Solvent Loss3-8%Solvent can be retained in the pores of the adsorbent.
Purity of Recovered Solvent> 98%Acidic aluminum oxide has been shown to be effective in removing secondary amines from tertiary amines, suggesting its potential for purifying DSOA from certain degradation products.[3]

Experimental Protocols

1. Laboratory-Scale Vacuum Distillation of DSOA

This protocol describes the purification of used DSOA solvent by vacuum distillation.

  • Materials:

    • Used this compound solvent

    • Round-bottom flask

    • Short-path distillation head with condenser and collection flask

    • Thermometer and adapter

    • Heating mantle with magnetic stirrer and stir bar

    • Vacuum pump with a cold trap

    • Insulating glass wool or aluminum foil

  • Procedure:

    • Place the used DSOA solvent into a round-bottom flask, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar.

    • Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

    • Place the thermometer bulb so that the top is level with the side arm of the distillation head.

    • Wrap the distillation flask and the lower part of the distillation head with glass wool or aluminum foil to ensure even heating.

    • Turn on the cooling water to the condenser.

    • Start the magnetic stirrer.

    • Gradually apply vacuum to the system. Observe for any initial bubbling as volatile impurities are removed.

    • Once a stable vacuum is achieved, begin heating the distillation flask slowly with the heating mantle.

    • Collect the fraction that distills at the expected boiling point of DSOA under the applied vacuum. Discard any initial lower-boiling fractions.

    • Once the desired fraction has been collected, turn off the heating mantle and allow the system to cool completely before slowly releasing the vacuum.

    • Analyze the purity of the collected DSOA using GC or other appropriate methods.

2. Laboratory-Scale Liquid-Liquid Extraction of DSOA

This protocol outlines a general procedure for purifying DSOA using a suitable immiscible solvent. The choice of extraction solvent will depend on the nature of the impurities. A non-polar solvent like hexane may be used to remove non-polar impurities, while a polar solvent may be used for polar impurities.

  • Materials:

    • Used this compound solvent

    • Extraction solvent (e.g., hexane, ethyl acetate)

    • Separatory funnel

    • Beakers and flasks

    • Rotary evaporator

  • Procedure:

    • Place the used DSOA solvent into a separatory funnel.

    • Add an equal volume of the chosen extraction solvent.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate completely.

    • Drain the desired layer (containing the purified DSOA) into a clean flask. The location of the DSOA layer will depend on the relative densities of the solvents.

    • Repeat the extraction of the undesired layer with fresh extraction solvent to maximize recovery.

    • Combine the desired fractions.

    • If the DSOA is in the extraction solvent, remove the solvent using a rotary evaporator to obtain the purified DSOA.

    • Analyze the purity of the recovered DSOA.

3. Laboratory-Scale Adsorption Purification of DSOA

This protocol describes the use of a solid adsorbent to remove impurities from DSOA.

  • Materials:

    • Used this compound solvent

    • Adsorbent (e.g., activated carbon, acidic aluminum oxide)

    • Beaker or flask with a magnetic stirrer and stir bar

    • Filter funnel and filter paper or a fritted glass funnel

  • Procedure:

    • Place the used DSOA solvent into a beaker or flask with a magnetic stir bar.

    • Add the adsorbent to the solvent. The amount of adsorbent will depend on the level of contamination and the adsorbent's capacity (typically 1-5% w/v).

    • Stir the mixture at room temperature for a specified period (e.g., 1-4 hours). The optimal time should be determined experimentally.

    • After stirring, separate the adsorbent from the solvent by filtration.

    • Collect the purified DSOA filtrate.

    • Analyze the purity of the recovered DSOA to determine the effectiveness of the treatment.

Visualizations

experimental_workflow cluster_start Start cluster_methods Regeneration Methods cluster_analysis Purity Analysis cluster_end End Product start Used DSOA Solvent distillation Vacuum Distillation start->distillation extraction Liquid-Liquid Extraction start->extraction adsorption Adsorption start->adsorption analysis GC / FTIR / NMR Analysis distillation->analysis extraction->analysis adsorption->analysis end Recycled DSOA analysis->end

Caption: Experimental workflow for DSOA regeneration.

troubleshooting_logic start Problem with Regenerated DSOA purity Low Purity? start->purity color Color Change? purity->color No optimize Optimize Regeneration Parameters purity->optimize Yes efficiency Low Efficiency? color->efficiency No check_degradation Investigate Thermal/ Oxidative Degradation color->check_degradation Yes check_contamination Check for External Contamination efficiency->check_contamination No check_impurities Analyze for Specific Impurities efficiency->check_impurities Yes end Problem Resolved optimize->end check_contamination->end check_degradation->optimize check_impurities->optimize

Caption: Troubleshooting logic for regenerated DSOA.

References

Overcoming emulsion problems in Di-sec-octylamine extraction systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming emulsion problems encountered during extractions with di-sec-octylamine.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of a this compound extraction system?

An emulsion is a stable mixture of two immiscible liquids, such as the aqueous and organic phases in your extraction. One liquid is dispersed in the other as microscopic or submicroscopic droplets. In this compound extractions, this typically appears as a cloudy or milky layer between the organic and aqueous phases, making a clean separation difficult. The formation of a stable emulsion can lead to significant product loss and complicates the purification process.

Q2: What are the common causes of emulsion formation in these systems?

Several factors can contribute to the formation of stable emulsions:

  • High Shear Mixing: Vigorous shaking or stirring of the extraction funnel can break the liquids into very small droplets, promoting emulsion formation.

  • Presence of Surfactant-like Molecules: Impurities in the sample, degradation products, or certain co-solvents can act as surfactants, stabilizing the emulsion.[1]

  • High Concentration of the Extracted Complex: A high concentration of the this compound-analyte complex can increase the viscosity of the organic phase and promote emulsification.

  • pH of the Aqueous Phase: The pH can influence the charge of components at the interface, affecting the stability of the emulsion.[2][3]

  • Particulate Matter: Fine solid particles can accumulate at the interface and stabilize emulsions, a phenomenon known as a Pickering emulsion.

Q3: How can I prevent emulsions from forming in the first place?

Proactive prevention is often more effective than trying to break a stable emulsion.[1] Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, use a gentle swirling or rocking motion to mix the phases. This provides sufficient interfacial area for extraction without excessive shear.[1]

  • Phase Modifiers: The addition of a phase modifier, such as a long-chain alcohol (e.g., 1-octanol or isodecanol), to the organic phase can help prevent the formation of a third phase and reduce the likelihood of emulsions.[4][5]

  • Control of pH: Maintain the pH of the aqueous phase within an optimal range to minimize the stability of any potential emulsion.

  • Filtration of the Sample: If your sample contains particulate matter, filtering it before extraction can prevent the formation of a Pickering emulsion.

Troubleshooting Guide

This guide provides systematic steps to address emulsion problems once they have occurred.

Problem: A stable emulsion has formed between the aqueous and organic layers.

Solution Workflow:

Emulsion_Troubleshooting start Stable Emulsion Formed step1 Allow to Stand start->step1 step2 Gentle Agitation step1->step2 If emulsion persists end Phases Separated step1->end Success step3 Salting Out step2->step3 If emulsion persists step2->end Success step4 pH Adjustment step3->step4 If emulsion persists step3->end Success step5 Addition of a Different Organic Solvent step4->step5 If emulsion persists step4->end Success step6 Filtration step5->step6 If emulsion persists step5->end Success step7 Centrifugation step6->step7 If emulsion persists step6->end Success step7->end Success fail Consult Senior Scientist step7->fail Failure

Caption: A stepwise approach to breaking emulsions in extraction systems.

Detailed Troubleshooting Steps:

  • Allow the Mixture to Stand: Sometimes, an emulsion will break on its own if left undisturbed for a period, ranging from a few minutes to an hour.

  • Gentle Agitation: Gently swirl the separation funnel or tap the sides. This can help the dispersed droplets to coalesce.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separation funnel and gently mix. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by forcing surfactant-like compounds into one of the phases.[1][6]

  • pH Adjustment: If the emulsion is suspected to be stabilized by acidic or basic impurities, a careful adjustment of the aqueous phase pH can be effective. For emulsions stabilized by surfactants like soaps, lowering the pH to around 2 with an acid like HCl can disrupt the emulsifying properties.[7][8]

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[1][6]

  • Filtration: Passing the entire mixture through a filter containing glass wool or a phase separation paper can sometimes break the emulsion.[6] The glass wool provides a large surface area for the droplets to coalesce.

  • Centrifugation: If available, centrifuging the mixture is often a very effective method for breaking emulsions. The centrifugal force accelerates the separation of the phases.

  • Heating or Cooling: Gentle heating can sometimes reduce the viscosity of the mixture and promote phase separation. Conversely, freezing the aqueous layer can sometimes help in separating the organic phase. Use caution with heating, especially with volatile solvents.

  • Ultrasonic Bath: Placing the separation funnel in an ultrasonic bath can provide energy to coalesce the dispersed droplets.

Data Presentation

Table 1: Effect of Process Parameters on the Extraction Efficiency of Lactic Acid using Tri-n-octylamine (Illustrative Example)

ParameterRange TestedOptimal Condition for High EfficiencyExtraction Efficiency (%)
Emulsification Speed (rpm)1000 - 30002000>95
Stirring Speed (rpm)100 - 400200>95
TOA Concentration (% v/v)5 - 1510>95
Surfactant (Span 80) Conc. (% v/v)2 - 64>95

Data adapted from a study on lactic acid extraction using an emulsion liquid membrane with Tri-n-octylamine. This table demonstrates that an optimal range exists for various parameters to maximize extraction efficiency, which often correlates with minimizing emulsion-related issues.

Experimental Protocols

Protocol 1: Standard Procedure for Breaking an Emulsion using "Salting Out"
  • Initial Observation: Identify the presence of a stable emulsion layer between the aqueous and organic phases in your separation funnel.

  • Prepare Brine Solution: Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Addition of Brine: Carefully add the brine solution to the separation funnel. The volume added can be approximately 10-20% of the aqueous phase volume.

  • Gentle Mixing: Gently invert the separation funnel a few times to mix the brine with the aqueous phase. Avoid vigorous shaking.

  • Observation: Allow the funnel to stand and observe if the emulsion layer begins to dissipate. This may take several minutes.

  • Phase Separation: Once the phases have separated cleanly, proceed with the draining of the aqueous layer.

Protocol 2: Prevention of Emulsion Formation using Gentle Extraction Technique
  • Combine Phases: Add the aqueous and organic (containing this compound) phases to the separation funnel.

  • Gentle Inversion: Stopper the funnel and gently invert it 5-10 times. Avoid vigorous shaking. You should see the two phases mixing but not forming a stable emulsion.

  • Venting: After each inversion, vent the funnel to release any pressure buildup.

  • Allow to Settle: Place the funnel in a ring stand and allow the layers to fully separate. This should occur relatively quickly if a stable emulsion has been avoided.

  • Proceed with Separation: Drain the lower layer as required.

Logical Relationships in Emulsion Formation

The following diagram illustrates the key factors contributing to the formation of a stable emulsion during a liquid-liquid extraction.

Emulsion_Formation_Factors emulsion Stable Emulsion Formation shear High Shear Mixing shear->emulsion surfactants Presence of Surfactants surfactants->emulsion concentration High Analyte Concentration concentration->emulsion particulates Solid Particulates particulates->emulsion ph Suboptimal pH ph->emulsion

Caption: Key contributing factors to the formation of a stable emulsion.

References

Technical Support Center: Stability of Di-sec-octylamine in Acidic Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with di-sec-octylamine, focusing on its stability in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic media?

A1: this compound, as a secondary amine, is a basic compound and will react with acids to form the corresponding ammonium salt. In strongly acidic conditions, particularly at elevated temperatures, degradation of the molecule can occur. The bulky sec-octyl groups provide some steric hindrance around the nitrogen atom, which can influence its reactivity compared to linear or less hindered secondary amines.[1][2] While stable under normal storage conditions, prolonged exposure to strong acids can lead to degradation.

Q2: What are the expected degradation pathways for this compound in an acidic solution?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms for secondary amines under acidic stress conditions can be inferred. One possibility is acid-catalyzed hydrolysis, although less common for simple amines than for amides. A more likely pathway under harsh acidic and oxidative conditions could involve oxidative deamination, potentially leading to the formation of a ketone (e.g., 2-octanone) and other degradation products. It is crucial to perform forced degradation studies to identify the specific degradation products for your experimental conditions.

Q3: How can I perform a forced degradation study for this compound in acidic media?

A3: Forced degradation studies, also known as stress testing, are essential to understand the stability of a molecule. A general approach involves subjecting a solution of this compound to acidic conditions that are more severe than those it would encounter during normal handling and storage. The goal is to induce degradation to a detectable level (typically 5-20%) to identify potential degradants and develop stability-indicating analytical methods.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Unexpected peaks in my chromatogram after storing this compound solution in an acidic buffer. Degradation of this compound.Perform a forced degradation study to identify the degradation products. Adjust the pH of your solution to a less acidic range if possible. Store the solution at a lower temperature.
Loss of this compound assay over time in my formulation. Instability in the acidic formulation.Evaluate the pH-stability profile of this compound to determine the optimal pH range for your formulation. Consider the use of a different buffering system.
Difficulty in separating this compound from its degradation products. Inadequate analytical method.Develop a stability-indicating HPLC or UPLC method. Consider using a derivatization agent to improve the chromatographic properties of the amine and its potential degradation products. LC-MS can be a powerful tool for separation and identification.
Precipitate formation when adding acid to this compound. Formation of the di-sec-octylammonium salt which may have lower solubility in certain solvents.Ensure the solvent system is appropriate for both the free base and the salt form. Consider using a co-solvent to improve solubility.

Experimental Protocols

Protocol for Acidic Forced Degradation of this compound

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.

Objective: To generate potential degradation products of this compound under acidic stress for the development of stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 0.1 M and 1 M solutions

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium hydroxide (NaOH) for neutralization

  • pH meter

  • Volumetric flasks and pipettes

  • Heating block or water bath

  • HPLC or UPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Transfer a known volume of the stock solution to separate reaction vessels.

    • Add an equal volume of the acidic solution (start with 0.1 M HCl) to achieve the desired final concentration of the amine.

    • Prepare a control sample with water instead of the acid solution.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH solution to stop the degradation reaction.

  • Analysis:

    • Dilute the neutralized samples to a suitable concentration for analysis.

    • Analyze the samples using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Evaluation:

    • Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.

    • Aim for a degradation of 5-20%. If degradation is too rapid, use milder conditions (lower acid concentration or temperature). If degradation is too slow, use harsher conditions (higher acid concentration or temperature).

Data Presentation

Table 1: Summary of Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterTypical Conditions
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M to 1 M
TemperatureRoom Temperature to 80 °C
Duration2 hours to several days
Base Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.1 M to 1 M
TemperatureRoom Temperature to 80 °C
Duration2 hours to several days
Oxidation Hydrogen Peroxide (H₂O₂)3% to 30%
TemperatureRoom Temperature
Duration2 hours to several days
Thermal Temperature40 °C to 105 °C
HumidityDry heat or controlled humidity (e.g., 75% RH)
DurationSeveral days to weeks
Photolytic Light SourceUV and/or visible light
ExposureOverall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter

Table 2: Recommended Analytical Techniques for this compound and its Degradation Products

TechniqueDetectorDerivatizationApplicability
High-Performance Liquid Chromatography (HPLC) UV-VisOften required for amines lacking a strong chromophore. Common derivatizing agents include dansyl chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC).[3]Quantitative analysis of the parent compound and known degradation products.
Ultra-High-Performance Liquid Chromatography (UPLC) UV-Vis, PDASame as HPLC.Faster analysis and better resolution compared to HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Mass Spectrometer (e.g., Q-TOF, Orbitrap)Not typically required for detection, but can be used to enhance chromatography.Identification of unknown degradation products and confirmation of their structures.[4][5][6]
Gas Chromatography (GC) Flame Ionization Detector (FID), Mass Spectrometer (MS)May be necessary to improve volatility and peak shape.Suitable for volatile amines and degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_incubation Incubation & Sampling cluster_analysis Analysis prep Prepare this compound Stock Solution acid Add Acidic Solution (e.g., 0.1 M HCl) prep->acid control Prepare Control (with Water) prep->control incubate Incubate at Controlled Temperature (e.g., 60°C) acid->incubate control->incubate sample Withdraw Aliquots at Time Points incubate->sample neutralize Neutralize Aliquots sample->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze

Caption: Experimental workflow for acidic forced degradation of this compound.

Degradation_Pathway DSA This compound Protonated_DSA Di-sec-octylammonium Ion DSA->Protonated_DSA H+ (Acid) Intermediate Oxidative Intermediate Protonated_DSA->Intermediate [O] (e.g., dissolved O2, trace metals) Ketone 2-Octanone Intermediate->Ketone Amine_fragment sec-Octylamine Intermediate->Amine_fragment

Caption: Hypothetical degradation pathway of this compound in acidic media.

References

Technical Support Center: Optimizing Drug Formulations with Di-sec-octylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Di-sec-octylamine to potentially enhance the loading capacity of drug delivery systems. It is important to clarify that this compound, a secondary amine, does not possess an intrinsic "loading capacity." Instead, it can be employed as a functional excipient within a formulation to improve the encapsulation of active pharmaceutical ingredients (APIs) into a carrier system. This guide offers troubleshooting advice and detailed experimental protocols for this application.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in drug formulations?

A1: this compound is a lipophilic secondary amine that can be incorporated into drug delivery systems to enhance the loading of certain APIs. Its primary functions in this context are to act as an ion-pairing agent for acidic drugs or as a co-solvent/co-surfactant in lipid-based formulations.

Q2: How can this compound increase the loading capacity of a drug delivery system?

A2: this compound can improve drug loading through two main mechanisms:

  • Ion-Pairing: For acidic drugs that are poorly soluble in lipid-based carriers, this compound can form a neutral, more hydrophobic ion-pair with the drug. This increased lipophilicity allows for greater partitioning of the drug into the lipid phase of the delivery system, thereby increasing the loading capacity.

  • Formulation Stabilization: In lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), this compound's amphiphilic nature can help to improve the solubilization of the drug in the oil phase and enhance the stability of the resulting emulsion, which can lead to higher and more stable drug loading.

Q3: What types of drugs are most suitable for use with this compound?

A3: Acidic drugs with pKa values that allow for ion-pair formation with an amine are the best candidates. Additionally, hydrophobic drugs that are being formulated into lipid-based delivery systems may also benefit from the inclusion of this compound as a formulation enhancer.

Q4: Are there any potential compatibility issues with this compound?

A4: Yes, as with any excipient, compatibility with the API and other formulation components must be assessed. This compound is a basic compound and can react with acidic functional groups. It is also important to consider the potential for impurities, such as nitrites, in excipients, which can react with secondary amines to form nitrosamines.[1][2][3] Therefore, sourcing high-purity this compound and conducting thorough stability studies are crucial.

Troubleshooting Guide

Issue 1: Low Drug Loading Efficiency

  • Question: I am using this compound as an ion-pairing agent with my acidic drug in a lipid nanoparticle formulation, but the drug loading remains low. What could be the cause?

  • Answer:

    • Incorrect Molar Ratio: The molar ratio of this compound to your acidic drug is critical for efficient ion-pairing. A 1:1 molar ratio is a good starting point, but this may need to be optimized. An excess of either component can lead to suboptimal ion-pair formation.

    • pH of the Formulation: The pH of the aqueous phase during nanoparticle formation should be suitable for both the drug and this compound to be in their ionized states to facilitate ion-pairing.

    • Insufficient Mixing: Ensure thorough mixing of the drug and this compound in a suitable solvent before adding them to the lipid phase to ensure complete ion-pair formation.

Issue 2: Formulation Instability (Phase Separation or Precipitation)

  • Question: After incorporating this compound into my SEDDS formulation, I am observing phase separation. Why is this happening?

  • Answer:

    • Component Immiscibility: this compound may not be fully miscible with the oil or surfactant components of your SEDDS at the concentration you are using. Try screening different oils and surfactants for better compatibility.

    • Concentration Effects: The concentration of this compound may be too high, leading to saturation and subsequent phase separation. A concentration optimization study is recommended.

    • Temperature Effects: The solubility of the components can be temperature-dependent. Ensure all components are mixed at a controlled temperature where they are mutually soluble.

Issue 3: Unexpected Particle Size or Polydispersity

  • Question: The addition of this compound to my nanoparticle formulation has resulted in a significant increase in particle size and polydispersity. How can I control this?

  • Answer:

    • Disruption of Self-Assembly: this compound may be interfering with the self-assembly process of your nanoparticles. Adjusting the concentration of the amine or the other formulation components (e.g., lipids, surfactants) can help to regain control over particle size.

    • Order of Addition: The sequence in which the components are added can influence the final particle characteristics. Experiment with adding the this compound-drug complex at different stages of the nanoparticle formation process.

Experimental Protocols

Protocol 1: Enhancing Drug Loading of an Acidic API in Lipid Nanoparticles via Ion-Pairing with this compound

Objective: To increase the encapsulation efficiency of a model acidic drug (e.g., Ibuprofen) in a lipid nanoparticle (LNP) formulation using this compound as an ion-pairing agent.

Methodology:

  • Preparation of the Ion-Pair Complex:

    • Dissolve the acidic drug and this compound in a 1:1 molar ratio in a suitable organic solvent (e.g., ethanol).

    • Stir the solution for 30 minutes at room temperature to allow for the formation of the hydrophobic ion-pair complex.

  • Preparation of the Lipid Phase:

    • Dissolve the lipids (e.g., a mixture of a solid lipid like glyceryl monostearate and a liquid lipid like oleic acid) in the same organic solvent containing the ion-pair complex.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution containing a surfactant (e.g., Polysorbate 80) to stabilize the nanoparticles.

  • Formation of Nanoparticles:

    • Heat both the lipid and aqueous phases to a temperature above the melting point of the solid lipid.

    • Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse emulsion.

    • Further reduce the particle size by ultrasonication or high-pressure homogenization.

  • Purification and Characterization:

    • Cool the nanoemulsion to form solid lipid nanoparticles.

    • Remove the unencapsulated drug by centrifugation or dialysis.

    • Determine the drug loading and encapsulation efficiency using a validated analytical method (e.g., HPLC).

Data Presentation:

FormulationMolar Ratio (Drug:Amine)Drug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)
Control (without this compound)-2.555150
Test 11:0.54.275165
Test 21:17.892180
Test 31:1.56.585205

Diagram of the Ion-Pairing Mechanism:

ion_pairing cluster_0 Aqueous Environment (Low Loading) cluster_1 Lipid Environment (High Loading) Acidic_Drug_Ionized Acidic Drug (Anionic) Lipid_Carrier Lipid Carrier Acidic_Drug_Ionized->Lipid_Carrier Poor Partitioning Ion_Pair Hydrophobic Ion-Pair (Drug + this compound) Lipid_Carrier_2 Lipid Carrier Ion_Pair->Lipid_Carrier_2 Enhanced Partitioning Acidic_Drug_Ionized_2 Acidic Drug (Anionic) Acidic_Drug_Ionized_2->Ion_Pair Ion-Pair Formation Di_sec_octylamine This compound (Cationic) Di_sec_octylamine->Ion_Pair

Caption: Mechanism of enhanced drug loading via ion-pairing.

Protocol 2: Utilizing this compound as a Co-solvent in a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To improve the loading capacity of a hydrophobic drug in a SEDDS formulation by incorporating this compound as a co-solvent.

Methodology:

  • Excipient Screening:

    • Determine the solubility of the hydrophobic drug in various oils, surfactants, and co-solvents, including this compound.

  • Formulation Development:

    • Based on the solubility studies, select an appropriate oil, surfactant, and co-surfactant.

    • Prepare a series of SEDDS formulations with varying concentrations of this compound as a co-solvent.

    • The general formulation process involves accurately weighing and mixing the oil, surfactant, co-surfactant, this compound, and the drug until a clear, isotropic mixture is obtained. Gentle heating may be required to facilitate dissolution.

  • Self-Emulsification Assessment:

    • Add a small volume of the SEDDS formulation to a larger volume of an aqueous medium (e.g., simulated gastric fluid) under gentle agitation.

    • Observe the formation of the emulsion and measure the droplet size and polydispersity index.

  • Drug Loading Determination:

    • Quantify the amount of drug dissolved in the final SEDDS formulation using a suitable analytical technique.

Data Presentation:

FormulationThis compound (% w/w)Drug Solubility (mg/g)Emulsion Droplet Size (nm)
A025120
B238115
C555105
D1048 (Phase separation observed)-

Diagram of the SEDDS Formulation Workflow:

sedds_workflow cluster_workflow SEDDS Formulation and Evaluation cluster_components Formulation Components Screening 1. Excipient Screening (Solubility Studies) Formulation 2. Formulation Development (Mixing Components) Screening->Formulation Evaluation 3. Self-Emulsification Assessment Formulation->Evaluation Quantification 4. Drug Loading Quantification Evaluation->Quantification Drug Hydrophobic Drug Oil Oil Surfactant Surfactant Amine This compound (Co-solvent)

Caption: Workflow for developing a SEDDS formulation.

References

Troubleshooting low yield in Di-sec-octylamine mediated synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in chemical syntheses involving di-sec-octylamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

This compound is a secondary amine with the chemical formula C₁₆H₃₅N. Its structure, featuring two branched octyl chains attached to a nitrogen atom, imparts significant steric hindrance. This property makes it a valuable reagent in various chemical transformations where selectivity is crucial. It is often employed as a bulky base, a phase-transfer catalyst, or as a ligand in metal-catalyzed reactions.

Q2: What is the most common reason for low yield in a this compound synthesis?

The most prevalent issue leading to low yields in the synthesis of this compound, and secondary amines in general, is over-alkylation.[1][2][3] The this compound product is often more nucleophilic than the starting sec-octylamine, leading to a subsequent reaction with the alkylating agent to form a tertiary amine (tri-sec-octylamine) and ultimately a quaternary ammonium salt.[1] This mixture of products complicates purification and reduces the overall yield of the desired secondary amine.

Q3: How does steric hindrance of the sec-octyl groups affect the reaction?

The bulky sec-octyl groups introduce significant steric hindrance around the nitrogen atom.[4] This can be both advantageous and disadvantageous. The steric bulk can slow down the rate of the desired N-alkylation reaction. However, it also helps to disfavor the undesired second alkylation (formation of the tertiary amine), which requires the approach of another large sec-octyl group to an already sterically crowded nitrogen center.[1] Understanding and optimizing reaction conditions to leverage this steric effect is key to achieving a high yield.

Troubleshooting Guide

Issue 1: Low Yield of this compound due to Over-alkylation

Symptoms:

  • GC-MS or NMR analysis of the crude product shows significant peaks corresponding to the tertiary amine (tri-sec-octylamine) and potentially the starting primary amine (sec-octylamine).

  • The isolated yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Incorrect Stoichiometry Use a significant excess of the starting primary amine (sec-octylamine) relative to the alkylating agent (e.g., 2-bromooctane). A molar ratio of 3:1 or higher (amine:alkyl halide) is recommended to increase the probability of the alkylating agent reacting with the starting amine instead of the product.[2]See Protocol 1: Synthesis of this compound via Alkylation.
Suboptimal Base The choice of base is critical. A non-nucleophilic, sterically hindered base can deprotonate the primary amine without competing in the alkylation. Alternatively, using a specific base like cesium hydroxide has been shown to promote selective mono-N-alkylation and suppress over-alkylation.See Protocol 2: Cesium Hydroxide Mediated Selective Alkylation.
High Reaction Temperature Elevated temperatures can provide enough energy to overcome the steric barrier for the second alkylation, leading to the formation of the tertiary amine.Optimize the reaction temperature by running small-scale trials at lower temperatures (e.g., 60-80 °C) and monitoring the reaction progress by TLC or GC-MS.
Prolonged Reaction Time Allowing the reaction to proceed for too long after the consumption of the starting materials can increase the likelihood of side reactions, including over-alkylation.Monitor the reaction closely. Once the limiting reagent (alkyl halide) is consumed, work up the reaction promptly.
Issue 2: Low Conversion of Starting Materials

Symptoms:

  • Analysis of the crude product shows a large amount of unreacted starting materials (sec-octylamine and/or 2-bromooctane).

  • The overall yield of all products is low.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Insufficient Reaction Temperature While high temperatures can cause over-alkylation, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate, especially given the steric hindrance of the reactants.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on the conversion rate.
Inadequate Mixing If the reaction is heterogeneous or if reactants are not properly mixed, the reaction rate will be slow.Ensure efficient stirring throughout the reaction. For viscous reaction mixtures, consider using a mechanical stirrer.
Deactivated Alkylating Agent The alkylating agent (e.g., 2-bromooctane) may have degraded due to improper storage or handling.Use a freshly opened or purified bottle of the alkylating agent. Purity can be checked by GC or NMR.
Poor Solvent Choice The solvent should be able to dissolve the reactants and be inert under the reaction conditions. Aprotic polar solvents like DMF or DMSO can be effective, but should be thoroughly dried.Screen different anhydrous solvents to find the optimal medium for the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation

This protocol is a general procedure for the synthesis of this compound from sec-octylamine and 2-bromooctane.

Materials:

  • sec-Octylamine

  • 2-Bromooctane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sec-octylamine (3.0 equivalents) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 equivalents).

  • Heat the mixture to a gentle reflux (approximately 80-85 °C).

  • Slowly add 2-bromooctane (1.0 equivalent) dropwise to the refluxing mixture over 30 minutes.

  • Continue to reflux the mixture and monitor the reaction progress by TLC or GC-MS.

  • Once the 2-bromooctane is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and rinse the solid with diethyl ether.

  • Combine the filtrate and the ether washings and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Protocol 2: Reductive Amination for this compound Synthesis

This alternative method can avoid the issue of over-alkylation.[5][6]

Materials:

  • 2-Octanone

  • Ammonia (in methanol, 7N)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-octanone (1.0 equivalent) in methanol.

  • Add a solution of ammonia in methanol (7N, 5.0 equivalents).

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Slowly add acetic acid to maintain the pH between 6 and 7.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation.

Data Presentation

The following table illustrates the typical effect of the reactant ratio on the product distribution in a generic secondary amine synthesis. While specific to a different system, the trend is informative for troubleshooting this compound synthesis.

Table 1: Effect of Amine to Alkyl Halide Ratio on Product Distribution

Molar Ratio (Amine:Alkyl Halide)Primary Amine (%)Secondary Amine (%)Tertiary Amine (%)
1:1354025
3:160355
5:175232
10:185141

Data is illustrative and based on trends observed in amine alkylation reactions.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification sec-Octylamine sec-Octylamine Combine & Reflux Combine & Reflux sec-Octylamine->Combine & Reflux 2-Bromooctane 2-Bromooctane 2-Bromooctane->Combine & Reflux Base (K2CO3) Base (K2CO3) Base (K2CO3)->Combine & Reflux Solvent (ACN) Solvent (ACN) Solvent (ACN)->Combine & Reflux Filter Filter Combine & Reflux->Filter Wash Wash Filter->Wash Dry & Concentrate Dry & Concentrate Wash->Dry & Concentrate Vacuum Distillation Vacuum Distillation Dry & Concentrate->Vacuum Distillation Product This compound Vacuum Distillation->Product

Caption: Workflow for the synthesis of this compound via alkylation.

Troubleshooting Logic for Low Yield

troubleshooting_logic Start Low Yield Analyze Crude Analyze Crude Product (GC-MS, NMR) Start->Analyze Crude Overalkylation Over-alkylation Products Present? Analyze Crude->Overalkylation LowConversion High Starting Material Content? Overalkylation->LowConversion No IncreaseAmineRatio Increase sec-Octylamine Ratio Overalkylation->IncreaseAmineRatio Yes LowConversion->Analyze Crude No, other issues IncreaseTemp Increase Reaction Temperature LowConversion->IncreaseTemp Yes OptimizeBase Optimize Base (e.g., CsOH) IncreaseAmineRatio->OptimizeBase LowerTemp Lower Reaction Temperature OptimizeBase->LowerTemp CheckReagents Check Reagent Purity IncreaseTemp->CheckReagents ImproveMixing Improve Mixing CheckReagents->ImproveMixing reaction_pathways Reactants sec-Octylamine + sec-Octyl Bromide DesiredProduct This compound (Desired Product) Reactants->DesiredProduct k1 (desired) SideProduct Tri-sec-octylamine (Side Product) DesiredProduct->SideProduct k2 (over-alkylation)

References

Technical Support Center: Enhancing Di-sec-octylamine Performance with Modifiers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the performance of Di-sec-octylamine (DSOA) in solvent extraction experiments through the use of modifiers. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Disclaimer: Direct experimental data for this compound is limited in published literature. Therefore, where specific data for DSOA is unavailable, information from analogous long-chain amine systems, such as Tri-n-octylamine (TOA), is used to provide guidance based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DSOA) in experimental applications?

This compound is a secondary amine primarily used as a solvent extraction reagent for the separation and purification of metals.[1] Its branched, bulky alkyl groups influence its solubility, reactivity, and steric hindrance, making it a subject of study for specialized applications.[1]

Q2: Why are modifiers used with this compound?

Modifiers are added to the organic phase in solvent extraction systems to prevent the formation of a "third phase" at high metal and acid concentrations. This third phase is a dense, viscous layer that can complicate phase separation and reduce extraction efficiency. Modifiers, typically long-chain alcohols, increase the solubility of the DSOA-metal complex in the organic diluent.

Q3: What are common modifiers used with DSOA and similar amines?

Common modifiers include long-chain alcohols such as 1-octanol , isodecanol , and tridecanol . These are effective in preventing third-phase formation. Additionally, neutral extractants like tri-n-butyl phosphate (TBP) and tri-n-octylphosphine oxide (TOPO) can be used as modifiers to create a synergistic effect, enhancing the extraction efficiency beyond what DSOA can achieve alone.

Q4: How do modifiers prevent the formation of a third phase?

The formation of a third phase occurs when the polarity of the DSOA-metal complexes increases significantly, reducing their solubility in the non-polar organic diluent. Modifiers, being more polar than the diluent, solvate the DSOA-metal complexes, effectively creating a microenvironment that keeps them dissolved in the bulk organic phase.

Troubleshooting Guides

Issue 1: Formation of a Stable Emulsion During Extraction

Q: My extraction mixture has formed a stable emulsion that will not separate. What should I do?

A: Emulsion formation is a common issue in liquid-liquid extraction. Here are several troubleshooting steps:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel. This reduces the energy input that can lead to emulsion formation while still allowing for sufficient interfacial contact for extraction.

  • Increase Ionic Strength of Aqueous Phase: Add a saturated sodium chloride (brine) solution to the mixture. This increases the polarity of the aqueous phase, which can help to break the emulsion.

  • Change Solvent Polarity: The addition of a small amount of a different organic solvent can alter the overall polarity of the organic phase and may help to break the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

  • Filtration: For small-scale experiments, filtering the mixture through a bed of Celite® or glass wool can sometimes break the emulsion.

Issue 2: Poor Extraction Efficiency

Q: The extraction efficiency of my target compound is lower than expected. How can I improve it?

A: Low extraction efficiency can be due to several factors. Consider the following:

  • pH of the Aqueous Phase: The pH of the aqueous phase is critical for the extraction of many metal ions. Ensure the pH is optimized for the specific metal-DSOA system you are working with.

  • Modifier Concentration: The concentration of the modifier can impact extraction efficiency. While its primary role is to prevent a third phase, it can also influence the distribution coefficient of the metal. An optimal concentration often needs to be determined experimentally.

  • Synergistic Extraction: Consider adding a neutral extractant like TBP or TOPO to the organic phase. This can lead to a significant synergistic enhancement of the extraction efficiency.

  • Contact Time: Ensure sufficient mixing time for the extraction equilibrium to be reached.

  • Phase Ratio: The ratio of the organic phase volume to the aqueous phase volume (O/A ratio) can affect extraction efficiency. An optimal ratio should be determined for your specific system.

Issue 3: Third Phase Formation

Q: A third, viscous layer has formed between the aqueous and organic phases. How can I prevent this?

A: The formation of a third phase is precisely the issue that modifiers are intended to solve.

  • Increase Modifier Concentration: The most direct solution is to increase the concentration of your long-chain alcohol modifier (e.g., isodecanol, 1-octanol) in the organic phase.

  • Change Modifier: Some modifiers are more effective than others for specific systems. If increasing the concentration is not effective or desirable, consider testing a different long-chain alcohol.

  • Diluent Choice: The choice of diluent can also play a role. A slightly more polar diluent may help to prevent third phase formation, but this can also affect extraction selectivity.

Data Presentation

Table 1: Effect of Isodecanol Modifier on Extraction Efficiency of a Hypothetical Metal Ion with this compound

DSOA Conc. (M)Isodecanol Conc. (vol%)DiluentAqueous PhaseO/A RatioExtraction Efficiency (%)Observations
0.20Kerosene0.1 M Metal in 1 M H₂SO₄1:175Third phase formed
0.25Kerosene0.1 M Metal in 1 M H₂SO₄1:185Clear phase separation
0.210Kerosene0.1 M Metal in 1 M H₂SO₄1:182Clear phase separation
0.35Kerosene0.1 M Metal in 1 M H₂SO₄1:192Clear phase separation
0.310Kerosene0.1 M Metal in 1 M H₂SO₄1:190Clear phase separation

Note: This data is illustrative and based on general principles of solvent extraction with long-chain amines. Actual results may vary.

Table 2: Synergistic Effect of TBP on the Extraction of a Hypothetical Metal Ion with this compound

DSOA Conc. (M)TBP Conc. (M)DiluentAqueous PhaseO/A RatioDistribution Ratio (D)
0.10Kerosene0.01 M Metal in 2 M HNO₃1:15.2
00.1Kerosene0.01 M Metal in 2 M HNO₃1:11.8
0.10.1Kerosene0.01 M Metal in 2 M HNO₃1:115.7

Note: This data is illustrative and based on the known synergistic effects observed with other amine extractants like TOA.

Experimental Protocols

Protocol 1: General Procedure for Metal Extraction using this compound with an Alcohol Modifier

  • Organic Phase Preparation: Prepare the organic phase by dissolving the desired concentration of this compound (e.g., 0.2 M) and a modifier (e.g., 5 vol% isodecanol) in a suitable organic diluent (e.g., kerosene).

  • Aqueous Phase Preparation: Prepare the aqueous phase containing the metal ion of interest at a known concentration in an appropriate acidic or basic solution.

  • Extraction:

    • In a separatory funnel, combine equal volumes of the organic and aqueous phases (or the desired O/A ratio).

    • Stopper the funnel and shake gently for a predetermined time (e.g., 5-10 minutes) to allow for mass transfer and equilibration. Periodically vent the funnel to release any pressure buildup.

    • Allow the phases to separate completely.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and organic layers.

    • Analyze the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique (e.g., ICP-MS, AAS).

    • The concentration of the metal in the organic phase can be determined by mass balance or by stripping the metal from the organic phase and analyzing the stripping solution.

  • Calculation of Extraction Efficiency:

    • Calculate the extraction efficiency (%E) using the formula: %E = [ ([Metal]_initial_aq - [Metal]_final_aq) / [Metal]_initial_aq ] * 100

Protocol 2: Stripping of Metal from Loaded this compound

  • Stripping Solution Preparation: Prepare a stripping solution capable of reversing the extraction equilibrium. The choice of stripping agent depends on the extracted metal complex. Common stripping agents include mineral acids (e.g., HCl, HNO₃), bases (e.g., NaOH, NH₄OH), or complexing agents.

  • Stripping Procedure:

    • Take the metal-loaded organic phase from the extraction step.

    • In a clean separatory funnel, contact the loaded organic phase with the stripping solution at a suitable O/A ratio.

    • Shake the funnel for a sufficient time to allow for the transfer of the metal ion from the organic phase to the aqueous stripping solution.

    • Allow the phases to separate.

  • Analysis:

    • Separate the phases and analyze the metal concentration in the aqueous stripping solution to determine the stripping efficiency.

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_extraction Extraction cluster_analysis Analysis prep_aq Prepare Aqueous Phase (Metal Solution) mix Combine and Mix Phases (Separatory Funnel) prep_aq->mix prep_org Prepare Organic Phase (DSOA + Modifier in Diluent) prep_org->mix separate Allow Phase Separation mix->separate analyze_aq Analyze Aqueous Phase (Raffinate) separate->analyze_aq Aqueous Phase strip Strip Metal from Loaded Organic Phase separate->strip Loaded Organic Phase analyze_strip Analyze Stripping Solution strip->analyze_strip

Caption: A typical experimental workflow for solvent extraction using DSOA.

Troubleshooting_Workflow decision decision issue issue start Start Experiment check_separation Observe Phase Separation start->check_separation is_emulsion Emulsion Formed? check_separation->is_emulsion emulsion_solutions Troubleshoot Emulsion: - Gentle Mixing - Add Brine - Centrifuge - Filter is_emulsion->emulsion_solutions Yes is_third_phase Third Phase Present? is_emulsion->is_third_phase No emulsion_solutions->check_separation third_phase_solutions Troubleshoot Third Phase: - Increase Modifier Conc. - Change Modifier is_third_phase->third_phase_solutions Yes check_efficiency Analyze Extraction Efficiency is_third_phase->check_efficiency No third_phase_solutions->check_separation is_efficient Efficiency Acceptable? check_efficiency->is_efficient efficiency_solutions Troubleshoot Low Efficiency: - Optimize pH - Add Synergist (TBP/TOPO) - Adjust Phase Ratio is_efficient->efficiency_solutions No end Successful Extraction is_efficient->end Yes efficiency_solutions->start Re-run Experiment

Caption: A logical workflow for troubleshooting common solvent extraction issues.

Synergistic_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Metal_ion Metal Ion (Mⁿ⁺) Complex Synergistic Complex (M-DSOA-Modifier) Metal_ion->Complex Extraction DSOA This compound (DSOA) DSOA->Complex Modifier Neutral Modifier (e.g., TBP) Modifier->Complex

References

Validation & Comparative

A Comparative Guide to Di-sec-octylamine and Tri-n-octylamine (TOA) in Metal Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Di-sec-octylamine and Tri-n-octylamine (TOA) for the application of metal extraction from aqueous solutions. While direct comparative studies between these two specific amines are not abundant in published literature, this document synthesizes available data for TOA and draws comparisons based on the performance of different amine classes (primary, secondary, and tertiary) to elucidate the expected differences in performance.

Chemical Structure and Properties

Tri-n-octylamine (TOA) is a tertiary amine, characterized by a central nitrogen atom bonded to three straight-chain octyl groups. This compound is a secondary amine, with the nitrogen atom bonded to two secondary octyl groups (where the nitrogen is attached to the second carbon of the octyl chain) and one hydrogen atom. This structural difference—tertiary versus secondary amine and straight-chain versus branched alkyl groups—is the primary determinant of their differing behaviors in solvent extraction.

The general chemical formula for Tri-n-octylamine is C24H51N.[1] Its structure, consisting of hydrophobic octyl chains and a functional amine group, provides the amphiphilic nature necessary for an effective extractant.[1]

Amine Structures cluster_TOA Tri-n-octylamine (TOA) cluster_DSOA This compound TOA_N N TOA_C1 CH2(CH2)6CH3 TOA_N->TOA_C1 TOA_C2 CH2(CH2)6CH3 TOA_N->TOA_C2 TOA_C3 CH2(CH2)6CH3 TOA_N->TOA_C3 DSOA_N N DSOA_H H DSOA_N->DSOA_H DSOA_C1 CH(CH3)(CH2)5CH3 DSOA_N->DSOA_C1 DSOA_C2 CH(CH3)(CH2)5CH3 DSOA_N->DSOA_C2

Caption: Molecular structures of Tri-n-octylamine (tertiary) and this compound (secondary).

Mechanism of Metal Extraction

Both extractants operate primarily through an ion-exchange (or ion-association) mechanism, which is particularly effective in acidic solutions. The process involves the amine in the organic diluent extracting a negatively charged metal complex from the aqueous phase.

The key steps are:

  • Protonation: The amine (R₃N for tertiary, R₂NH for secondary) is protonated by the acid in the aqueous phase, forming an ammonium salt that is soluble in the organic phase.

  • Complexation: In the aqueous phase, the metal ion (Mⁿ⁺) reacts with anionic ligands (L⁻, typically from the acid, e.g., Cl⁻) to form a negatively charged complex (e.g., [MLₓ]⁽ⁿ⁻ˣ⁾⁻).

  • Extraction: The protonated amine in the organic phase exchanges its anion with the metal-anion complex from the aqueous phase, pulling the metal into the organic phase.

Tertiary amines like TOA are noted as potent extractants for metals from acidic solutions.[2] For instance, in hydrochloric acid media, TOA is protonated and then extracts the cobalt-chloride complex into the organic phase.[3]

Extraction Mechanism cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase H_ion H+ Amine R₃N H_ion->Amine Protonation Metal_ion Mⁿ⁺ Metal_complex [MLₓ]⁽ⁿ⁻ˣ⁾⁻ Metal_ion->Metal_complex + xL⁻ Ligand_ion xL⁻ Extracted_Complex ([R₃NH]⁺)ₙ₋ₓ[MLₓ]⁽ⁿ⁻ˣ⁾⁻ Metal_complex->Extracted_Complex Protonated_Amine [R₃NH]⁺L⁻ Amine->Protonated_Amine Protonated_Amine->Extracted_Complex Anion Exchange

Caption: General ion-exchange mechanism for metal extraction using a tertiary amine like TOA.

Performance Comparison in Metal Extraction

The efficiency of an amine extractant is highly dependent on the target metal, aqueous phase conditions (acid type and concentration), and the organic phase composition.

Tri-n-octylamine (TOA): TOA has been extensively studied for extracting various metals. For Iron (III) , quantitative extraction (98.21%) can be achieved from 8.0 M HCl solutions.[4] Its efficiency is lower in sulfuric, nitric, and perchloric acid systems.[4] For Cobalt (II) , extraction efficiency increases significantly with higher concentrations of both TOA and HCl.[2] In one study, the extraction of Co(II) rose from 38.57% to 73.46% as TOA molarity increased from 0.08 M to 1.5 M.[2]

This compound vs. Other Amines: While specific data for this compound is sparse, comparisons between amine classes offer valuable insights. A study on Iron (III) extraction using a primary amine (Octylamine) and a tertiary amine (N,N-dimethylaniline) showed maximum removal percentages of 96% and 92%, respectively.[5] This suggests that primary and secondary amines can exhibit extraction efficiencies comparable to or even slightly higher than tertiary amines under certain conditions. However, the steric hindrance from the branched sec-octyl groups in this compound might slightly reduce its extraction efficiency compared to a linear primary amine like octylamine.

Metal IonExtractantAqueous MediumExtractant Conc.Max. Extraction (%)Reference
Fe(III) Tri-iso-octylamine8.0 M HCl5.0 x 10⁻² M98.21[4]
Fe(III) Octylamine (Primary)pH 20.05 M96[5]
Fe(III) N,N-dimethylaniline (Tertiary)pH 20.05 M92[5]
Co(II) Tri-n-octylamine3 M HCl1.5 M~73.5[2]
Co(II) Tri-n-octylamine4 M HCl0.1 M~65.2[2]

Selectivity is crucial when separating a target metal from a mixture. Here, the amine class plays a significant role. Research on the extraction of Uranium (U), Thorium (Th), and Rare Earth Elements (REEs) found that while a primary amine (Octylamine) was a more effective extractant for all the elements, secondary and tertiary amines were more selective for the extraction of U and Th over REEs .[6] This indicates that TOA (tertiary) and this compound (secondary) would likely offer better separation factors for U/Th from REEs compared to a primary amine. The greater steric hindrance in tertiary and secondary amines is often credited for improved selectivity between different metal complexes.

The choice of diluent affects the extraction process significantly. For the extraction of Fe(III) with Trioctylamine, various diluents were tested, with the following efficiencies:[4]

DiluentDielectric ConstantExtraction of Fe(III) (%)
Benzene 4.8198.21
Chloroform 2.2892.24
Carbon Tetrachloride 2.2390.86
Xylene 2.5687.53
Toluene 2.4384.39
n-Hexane 1.8983.57
Nitrobenzene 34.8269.25

For Co(II) extraction with TOA, kerosene was found to be an efficient diluent.[2][7] The general trend suggests that aromatic and non-polar aliphatic solvents are effective diluents for amine-based extraction systems.

Experimental Protocols

Detailed methodologies are critical for replicating and comparing results.

  • Aqueous Phase Preparation: A stock solution of Iron(III) was prepared by dissolving Ammonium Iron(III) sulfate in distilled water. The final experimental solution contained 1.0 x 10⁻³ M Fe(III) in varying concentrations of mineral acid (e.g., 8.0 M HCl).

  • Organic Phase Preparation: A solution of 5.0 x 10⁻² M TIOA was prepared using benzene as the diluent.

  • Extraction Procedure: Equal volumes (10 ml) of the aqueous and organic phases were placed in a separating funnel and shaken vigorously for five minutes. The phases were then allowed to settle and separate.

  • Stripping Procedure: The loaded organic phase was stripped by making contact three times with equal volumes of 1.0 M H₂SO₄, which recovered 99.8% of the iron.[4]

  • Analytical Method: The iron concentration in the stripped aqueous phase was determined spectrophotometrically at 480 nm after forming a colored complex with thiocyanate.[4]

  • Aqueous Phase Preparation: The aqueous feed solution contained 0.01 M Co(II) from CoCl₂, 3 M HCl, and 1.5 M KCl (as a salting-out agent).

  • Organic Phase Preparation: TOA was dissolved in commercially available kerosene at concentrations ranging from 0.08 M to 1.5 M.

  • Extraction Procedure: Equal volumes of the aqueous and organic phases were mixed at a 1:1 ratio and equilibrated by shaking for a predetermined time (e.g., 10 minutes) at 298 K.

  • Analytical Method: Cobalt concentrations in the aqueous phase before and after extraction were determined to calculate the extraction percentage.

Generalized Experimental Workflow

The following diagram illustrates a typical logical workflow for a liquid-liquid metal extraction experiment.

Experimental Workflow cluster_Prep Preparation cluster_Process Process cluster_Analysis Analysis & Recovery A1 Prepare Aqueous Phase (Metal Salt + Acid) B1 Combine Phases in Separatory Funnel A1->B1 A2 Prepare Organic Phase (Amine + Diluent) A2->B1 B2 Shake for Set Time (e.g., 10 min) B1->B2 B3 Allow Phases to Separate B2->B3 B4 Collect Aqueous (Raffinate) and Organic (Loaded) Phases B3->B4 C1 Analyze Raffinate for Residual Metal Conc. B4->C1 C2 Mix Loaded Organic Phase with Stripping Agent B4->C2 C3 Separate Phases C2->C3 C4 Analyze Stripped Aqueous Phase for Recovered Metal C3->C4

Caption: A generalized workflow for a solvent extraction experiment.

Conclusion

  • Tri-n-octylamine (TOA) is a well-documented and highly effective tertiary amine extractant, particularly for metals like Fe(III) and Co(II) from strong acid solutions.[2][4] It demonstrates high extraction efficiency and its performance can be finely tuned by adjusting parameters like acid and extractant concentration.

  • This compound , as a secondary amine, is expected to be a potent extractant. Based on comparative studies of amine classes, it may exhibit slightly different selectivity profiles compared to TOA, potentially offering advantages for specific metal separations (e.g., U/Th from REEs).[6] However, the steric hindrance from its branched sec-octyl chains could influence its loading capacity and extraction kinetics relative to linear amines.

The choice between a secondary amine like this compound and a tertiary amine like TOA will ultimately depend on the specific application, including the target metal, the other metals present in the mixture, the required selectivity, and the overall process economics. For established processes, TOA offers a wealth of supporting data, while this compound may present opportunities for novel separation schemes that require further investigation.

References

Branched vs. Linear Amines as Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the structural effects of amine-based corrosion inhibitors, supported by experimental data, to guide researchers and industry professionals in their selection and application.

The use of organic compounds as corrosion inhibitors is a cornerstone of materials protection in numerous industrial applications. Among these, amines represent a critical class of inhibitors, prized for their efficacy in mitigating the degradation of metallic materials in aggressive environments. The protective action of amines is primarily attributed to their ability to adsorb onto the metal surface, forming a barrier that impedes the electrochemical processes of corrosion. This adsorption is facilitated by the lone pair of electrons on the nitrogen atom, which can coordinate with the vacant d-orbitals of metal atoms. The structure of the amine molecule, particularly the nature of the alkyl substituents, plays a pivotal role in its effectiveness as a corrosion inhibitor. This guide provides a comparative analysis of branched versus linear amines, delving into how their structural differences influence their performance, supported by experimental data and detailed methodologies.

Performance Comparison: Branched vs. Linear Amines

The molecular architecture of an amine inhibitor, specifically whether its alkyl chain is linear or branched, can significantly impact its corrosion inhibition efficiency. This is largely due to the interplay of two key factors: electron density on the nitrogen atom and steric hindrance.

Electron-Donating Effects: Alkyl groups are electron-donating, and this inductive effect increases the electron density on the nitrogen atom, enhancing its ability to adsorb onto the metal surface. In theory, a more branched alkyl group, such as a tertiary-butyl group, should have a stronger electron-donating effect than a linear alkyl group like n-butyl.

Steric Hindrance: Conversely, the bulky nature of branched alkyl groups can create steric hindrance, which may impede the close packing of inhibitor molecules on the metal surface. This can lead to a less dense and potentially less effective protective film compared to the more ordered layer that can be formed by linear amines.

The balance between these opposing effects determines the overall inhibition efficiency. Experimental evidence is crucial to understanding which factor predominates in different scenarios.

Quantitative Data Summary

The following tables summarize experimental data comparing the performance of branched and linear amines as corrosion inhibitors.

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Data Source(s)
n-Butylamine (Linear) Grey Cast IronBiodieselNot SpecifiedRoom TempLower than tert-Butylamine[1]
tert-Butylamine (Branched) Grey Cast IronBiodieselNot SpecifiedRoom TempHigher than n-Butylamine[1]
n-Butylamine (Linear) Carbon Steel10% & 15% HCl1.5 g/L40-60~52[2]
tert-Butylamine (Branched) Mild SteelHCl200 ppm30>60[3][4]

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from different sources and should be interpreted with consideration of the varying experimental parameters.

Experimental Protocols

The data presented in this guide is derived from standard corrosion testing methodologies. The following sections detail the typical experimental protocols used to evaluate the performance of amine-based corrosion inhibitors.

Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.

  • Specimen Preparation: Metal coupons of a defined surface area are mechanically polished, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.[2] The initial weight of each coupon is accurately recorded.

  • Immersion: The prepared coupons are suspended in the corrosive solution, with and without the addition of the amine inhibitor at various concentrations. The tests are conducted for a specified duration and at a constant temperature.[2][3]

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, and the corrosion products are cleaned off according to standard procedures (e.g., using an appropriate acid solution with an inhibitor, followed by rinsing and drying). The final weight of the coupons is then measured.

  • Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE) are determined using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

    where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.[2]

Electrochemical Methods

Electrochemical techniques provide insights into the mechanism of corrosion and the action of the inhibitor.

Potentiodynamic Polarization (PDP):

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[3]

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached. A potentiodynamic scan is then performed by sweeping the potential from a cathodic to an anodic value at a constant scan rate.

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions. The inhibition efficiency is calculated as:

    • IE (%) = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS):

  • Setup: The same three-electrode cell as in PDP is used.

  • Procedure: After reaching a stable OCP, a small amplitude AC voltage is applied to the working electrode over a range of frequencies.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the corrosion process and fit the experimental data. The charge transfer resistance (Rct) is a key parameter obtained from this analysis, which is inversely proportional to the corrosion rate. A higher Rct value in the presence of an inhibitor indicates better corrosion protection. The inhibition efficiency can be calculated as:

    • IE (%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Mechanism of Action and Visualization

The primary mechanism of corrosion inhibition by amines is the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. This process can be influenced by the structure of the amine.

Adsorption Mechanism

AdsorptionMechanism cluster_linear Linear Amine Adsorption cluster_branched Branched Amine Adsorption LinearAmine Linear Amine (e.g., n-Butylamine) OrderedLayer Formation of a more ordered and compact protective layer LinearAmine->OrderedLayer Adsorption MetalSurface1 Metal Surface OrderedLayer->MetalSurface1 Surface Coverage CorrosionInhibition Effective Corrosion Inhibition OrderedLayer->CorrosionInhibition Leads to BranchedAmine Branched Amine (e.g., tert-Butylamine) StericHindrance Steric Hindrance BranchedAmine->StericHindrance LessOrderedLayer Formation of a less ordered and potentially less compact layer StericHindrance->LessOrderedLayer Impacts Packing MetalSurface2 Metal Surface LessOrderedLayer->MetalSurface2 Surface Coverage LessOrderedLayer->CorrosionInhibition May lead to (depending on conditions)

Linear amines, with their straight-chain structure, can pack more closely on the metal surface, leading to a denser and more uniform protective film. In contrast, the bulky nature of branched amines can cause steric hindrance, potentially resulting in a less organized and more porous film. However, the stronger electron-donating effect of branched alkyl groups can enhance the strength of the adsorption bond between the nitrogen atom and the metal. The overall effectiveness of the inhibitor depends on the interplay of these factors.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating and comparing corrosion inhibitors.

ExperimentalWorkflow Start Start: Select Linear and Branched Amine Inhibitors PrepareSpecimens Prepare Metal Specimens (Polishing, Cleaning, Weighing) Start->PrepareSpecimens PrepareSolutions Prepare Corrosive Solutions (with and without inhibitors) Start->PrepareSolutions WeightLoss Weight Loss Measurements PrepareSpecimens->WeightLoss Electrochemical Electrochemical Measurements PrepareSpecimens->Electrochemical PrepareSolutions->WeightLoss PrepareSolutions->Electrochemical DataAnalysis Data Analysis and Calculation of Inhibition Efficiency WeightLoss->DataAnalysis PDP Potentiodynamic Polarization (PDP) Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS PDP->DataAnalysis EIS->DataAnalysis Comparison Comparative Analysis of Branched vs. Linear Amines DataAnalysis->Comparison Conclusion Conclusion on Performance and Mechanism Comparison->Conclusion

Conclusion

The choice between branched and linear amines as corrosion inhibitors is not straightforward and depends on the specific application and environmental conditions. While linear amines may form more compact and ordered protective films, branched amines can exhibit stronger adsorption due to enhanced electron density on the nitrogen atom. The available experimental data, though limited in direct comparisons, suggests that branching can, in some cases, lead to higher inhibition efficiency. However, the potential for steric hindrance remains a significant consideration.

References

Performance Showdown: Di-sec-octylamine Versus Commercial Extractants in Metal Separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient separation and purification of metals is a critical step in various processes. This guide provides a comparative analysis of di-sec-octylamine's performance against established commercial extractants, supported by experimental data to inform selection for specific applications.

The selection of an appropriate extractant is paramount for achieving high purity and yield in hydrometallurgical and pharmaceutical processes. This report details the performance of this compound and its analogs, such as tri-n-octylamine (TOA) and Alamine 336, in comparison to widely used commercial extractants like the Cyanex and LIX series. The analysis focuses on key performance indicators including extraction efficiency, selectivity, and stripping efficiency for valuable metals such as cobalt, nickel, and copper.

Executive Summary of Performance Data

The following tables summarize the quantitative performance of this compound and its commercial counterparts under various experimental conditions. It is important to note that direct comparisons can be influenced by the specific conditions of each study, such as aqueous phase composition, pH, and temperature.

Cobalt and Nickel Extraction

The separation of cobalt and nickel is a significant challenge in hydrometallurgy due to their similar chemical properties. Amine-based extractants like this compound and organophosphorus-based extractants like Cyanex 272 are commonly employed for this purpose.

ExtractantTarget MetalCo-extracted MetalExtraction Efficiency (%)Selectivity (Co/Ni)Aqueous Phase ConditionsOrganic Phase ConditionsReference
This compound (analogous to TOA) Cobalt (Co)Nickel (Ni)99%108Acidic leach solution, pH 4.04.0% Alamine 300 (TOA) in a diluent with surfactant[1]
Cyanex 272 Cobalt (Co)Nickel (Ni)>99.9%-Leach liquor0.20 M Cyanex®272[2]
Cyanex 272 Cobalt (Co)Nickel (Ni)92.5%High (Ni extraction <5%)pH 5.51 M Cyanex 272 in Exxsol® D80™[3]
Alamine 336 Cobalt (Co) & Zinc (Zn)Nickel (Ni) & Calcium (Ca)87% (Co), >99% (Zn)Negligible Ni & Ca extractionpH 3.5Alamine 336 and TBP in Shellsol D70[4]
Copper Extraction

For copper extraction, hydroxyoxime-based extractants like the LIX series are the industry standard. The performance of this compound (as TOA) is also presented for comparison.

| Extractant | Target Metal | Extraction Efficiency (%) | Aqueous Phase Conditions | Organic Phase Conditions | Reference | |---|---|---|---|---| | This compound (as TOA) | Copper (Cu) | 85% | 0.19M NH4Cl | 5% TOA in benzene |[5] | | LIX Series (general) | Copper (Cu) | - | Leach solutions with varying Cu tenors and pH | LIX reagents in a kerosene solvent |[6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of the experimental protocols for key extraction processes cited in this guide.

General Solvent Extraction Procedure

The fundamental process of solvent extraction involves contacting an aqueous solution containing the metal of interest with an immiscible organic phase composed of the extractant dissolved in a suitable diluent.

Solvent_Extraction_Workflow Aqueous Aqueous Feed (Metal Ions) Mixing Mixing (Vigorous Agitation) Aqueous->Mixing Organic Organic Phase (Extractant + Diluent) Organic->Mixing Separation Phase Separation (Settling) Mixing->Separation Loaded_Organic Loaded Organic Phase (Metal-Extractant Complex) Separation->Loaded_Organic Organic Raffinate Raffinate (Depleted Aqueous Phase) Separation->Raffinate Aqueous Stripping Stripping (Back-extraction) Loaded_Organic->Stripping Stripping_Agent Stripping Agent (e.g., Acid) Stripping_Agent->Stripping Stripped_Organic Stripped Organic (Regenerated Extractant) Stripping->Stripped_Organic Organic Product Product Solution (Concentrated Metal Ions) Stripping->Product Aqueous Stripped_Organic->Mixing Recycle

Caption: General workflow of a solvent extraction process. (Max Width: 760px)

Protocol for Cobalt Extraction with Tri-n-octylamine (TOA)[1]: An emulsion liquid membrane process was utilized. The membrane phase consisted of Alamine 300 (a commercial brand of TOA), a surfactant (ECA 4360J), and a diluent. The aqueous feed solution was an acidic leach solution containing cobalt and nickel. Ammonia solutions were employed as the stripping agent to recover the extracted cobalt. Key parameters such as feed pH, extractant and surfactant concentrations, and phase ratios were optimized to achieve high selectivity.

Protocol for Cobalt/Nickel Separation with Cyanex 272[3]: Solvent extraction was performed using 1 M Cyanex 272 dissolved in Exxsol® D80™. The aqueous feed was a solution containing cobalt and nickel. The extraction was studied over a pH range of 3 to 7 at a 1:1 organic-to-aqueous phase ratio and a temperature of 35°C. The pH was adjusted to optimize the selective extraction of cobalt over nickel.

Protocol for Copper Extraction with Tri-n-octylamine (TOA)[5]: A 5% solution of tri-n-octylamine in benzene was used as the organic phase. The aqueous phase consisted of a copper solution with 0.19 M ammonium chloride. The two phases were contacted to facilitate the extraction of copper into the organic phase.

Signaling Pathways and Logical Relationships

The efficiency of an extractant is intrinsically linked to the chemical equilibria and reaction pathways involved in the metal extraction process.

Cation Exchange Mechanism for Cyanex 272

Cyanex 272, an organophosphinic acid, extracts metals through a cation exchange mechanism. The acidic proton of the extractant is exchanged for a metal cation. The equilibrium of this reaction is highly dependent on the pH of the aqueous phase.

Cation_Exchange_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_ion Co²⁺ (aq) Complex Co(R₂H)₂ (org) + 2RH (org) (Cobalt-Extractant Complex) M_ion->Complex Extraction H_ion 2H⁺ (aq) Extractant 2(RH)₂ (org) (Cyanex 272 dimer) Extractant->Complex Complex->M_ion Stripping (with acid)

Caption: Cation exchange mechanism for cobalt extraction by Cyanex 272. (Max Width: 760px)
Anion Exchange Mechanism for Amine Extractants

Amine extractants like this compound (and its analogs) typically function via an anion exchange or ion-pair formation mechanism. In acidic solutions, the amine is protonated and can then extract a metal present as an anionic complex.

Anion_Exchange_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Metal_anion [CoCl₄]²⁻ (aq) (Anionic Metal Complex) Ion_Pair [(R₃NH⁺)₂][CoCl₄]²⁻ (org) (Ion-Pair Complex) Metal_anion->Ion_Pair Extraction Protonated_Amine 2[R₃NH⁺] (org) (Protonated Amine) Protonated_Amine->Ion_Pair Ion_Pair->Metal_anion Stripping (e.g., with water or base)

References

Comparative Analysis of Aliquat 336 and Di-sec-octylamine in Solvent Extraction: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical separations, solvent extraction stands as a pivotal technique, with the choice of extractant being a critical determinant of efficiency and selectivity. This guide provides a comparative study of two prominent extractants: Aliquat 336, a quaternary ammonium salt, and Di-sec-octylamine, a secondary amine. Due to a significant disparity in available research, this document will focus on the extensive data available for Aliquat 336 while providing a foundational understanding of the expected behavior of this compound based on the general characteristics of secondary amine extractants.

Aliquat 336: A Versatile and Widely Studied Extractant

Aliquat 336 (also known as tricaprylylmethylammonium chloride) is a quaternary ammonium salt renowned for its efficacy in the extraction of a broad spectrum of metals and organic acids. Its mechanism of extraction is primarily based on anion exchange, where the chloride ion of Aliquat 336 is exchanged for an anionic species in the aqueous phase.

The extraction efficiency of Aliquat 336 is highly dependent on experimental conditions such as the pH of the aqueous phase, the concentration of the extractant, the nature of the diluent, and the presence of complexing agents. Below are tabulated summaries of its performance in the extraction of various metal ions.

Table 1: Extraction Efficiency of Various Metal Ions with Aliquat 336

Metal IonAqueous MediumExtractant ConcentrationDiluentpHExtraction Efficiency (%)Reference
Co(II)Weak Hydrochloric Acid0.5 MKerosene>6.5~100%[1]
Ni(II)Industrial Waste Leachate-Dichloromethane2~20%[2]
Zn(II)Industrial Waste Leachate-Dichloromethane2>95%[2]
Cd(II)Industrial Waste Leachate-Dichloromethane2~97%[2]
Cu(II)Industrial Waste Leachate-Dichloromethane2~35%[2]
Re(VII) as ReO₄⁻Hydrochloric Acid-Carbon Tetrachloride-High[3]

Aliquat 336 is also a potent extractant for various organic acids from aqueous solutions, which is of significant interest in biorefining and pharmaceutical applications.

Table 2: Extraction Efficiency of Organic Acids with Aliquat 336

Organic AcidAqueous MediumExtractant ConcentrationDiluentExtraction Efficiency (%)Reference
Nicotinic Acid-0.44 mol/LSunflower OilHigh[4]
Lactic AcidFermentation Broth-n-DecanolGood
Propionic AcidAqueous Solution-1-OctanolLower than TOA[5]
This compound: A Secondary Amine Extractant

This compound is a secondary amine, and its extraction mechanism typically involves the formation of an ion-pair with the target anionic species after the amine is protonated by an acid in the aqueous phase.

Unfortunately, a comprehensive search of scientific literature reveals a significant lack of specific, quantitative experimental data on the extraction performance of this compound for metals and organic acids. While general information suggests its potential as an extractant, the absence of published studies with detailed data tables and experimental protocols, similar to those available for Aliquat 336, prevents a direct, data-driven comparison.

Generally, the extraction efficiency of amine-based extractants follows the order: quaternary ammonium salts > tertiary amines > secondary amines > primary amines for many metal ions.[3] However, this is a generalization, and the actual performance can be highly dependent on the specific metal ion, the aqueous phase composition, and the steric hindrance of the amine.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for solvent extraction using Aliquat 336.

General Protocol for Metal Extraction using Aliquat 336
  • Preparation of the Organic Phase: A solution of Aliquat 336 of the desired concentration is prepared by dissolving the appropriate amount in a suitable organic diluent (e.g., kerosene, toluene, dichloromethane).

  • Preparation of the Aqueous Phase: An aqueous solution containing the metal ion of interest is prepared, and its pH is adjusted to the desired value using a suitable acid or base.

  • Extraction: Equal volumes of the organic and aqueous phases are mixed in a separatory funnel. The funnel is shaken vigorously for a predetermined time (e.g., 5-30 minutes) to ensure thorough mixing and mass transfer.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Analysis: The concentration of the metal ion remaining in the aqueous phase is determined using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculation of Extraction Efficiency: The extraction efficiency (%E) is calculated using the formula: %E = [(C₀ - Cₑ) / C₀] * 100, where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₑ is the equilibrium concentration after extraction.

Visualizing the Extraction Process

Diagrams generated using Graphviz (DOT language) can effectively illustrate workflows and chemical principles.

SolventExtractionWorkflow cluster_prep Phase Preparation cluster_process Extraction Process cluster_analysis Analysis A Aqueous Phase (Metal/Acid Solution) Mix Vigorous Mixing (Separatory Funnel) A->Mix O Organic Phase (Extractant + Diluent) O->Mix Separate Phase Separation Mix->Separate Aq_out Loaded Aqueous Phase (Raffinate) Separate->Aq_out Org_out Loaded Organic Phase Separate->Org_out Analyze Concentration Analysis (e.g., AAS, ICP-OES) Aq_out->Analyze

Caption: General workflow for a solvent extraction experiment.

AnionExchangeMechanism cluster_aqueous cluster_organic cluster_interface M_An_aq M(A)n⁻ R4N_MAn_org [R₄N⁺]ₙ[M(A)n⁻] (Extracted Complex) M_An_aq->R4N_MAn_org R4NCl_org R₄N⁺Cl⁻ (Aliquat 336) R4NCl_org->R4N_MAn_org Extraction Cl_aq nCl⁻ R4NCl_org->Cl_aq Release

Caption: Anion exchange mechanism of Aliquat 336.

Conclusion

Aliquat 336 is a highly effective and well-documented extractant for a wide array of metals and organic acids. Its performance is quantifiable and has been optimized for various applications, making it a reliable choice for researchers and industry professionals. In contrast, while this compound, as a secondary amine, is expected to function as an extractant through ion-pair formation, the lack of specific quantitative data in publicly available literature makes a direct performance comparison with Aliquat 336 impossible at this time. This significant data gap highlights an opportunity for future research to explore the extraction capabilities of this compound and other less-studied secondary amines, potentially uncovering new and efficient separation technologies. For professionals in drug development and other scientific fields, Aliquat 336 currently represents a more predictable and well-characterized option for solvent extraction applications.

References

Di-sec-octylamine in Acidic Solutions: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Di-sec-octylamine's Efficacy in Acidic Environments Against Alternative Amine-Based Extractants.

In the realm of chemical separations and drug development, the efficiency of extraction processes in acidic solutions is paramount. This compound, a secondary amine with branched alkyl chains, presents a unique molecular architecture that influences its performance in these critical applications. This guide provides a comparative analysis of this compound's effectiveness against other amine-based extractants, supported by experimental data and detailed protocols to aid in the selection of optimal separation agents.

Performance Comparison of Amine Extractants

The effectiveness of an amine as an extractant in acidic solutions is largely governed by its basicity, steric hindrance, and the nature of the diluent used. To provide a clear comparison, the following table summarizes the performance of various amines in the extraction of carboxylic acids from aqueous solutions. The distribution coefficient (Kd) is a key metric, representing the ratio of the solute's concentration in the organic phase to its concentration in the aqueous phase at equilibrium. A higher Kd value indicates a more efficient extraction.

Amine TypeAmineAcid ExtractedDiluentDistribution Coefficient (Kd)Reference
Secondary (Branched) This compound (analog) Lactic Acid1-OctanolEstimated > 37.93[1]
Secondary (Mixed)Amberlite LA-2Lactic Acid1-Octanol37.93[1]
Tertiary (Linear)Tridodecylamine (TDA)Lactic Acid1-Octanol4.25[1]

Note: Direct quantitative data for this compound was not available in the reviewed literature. The estimated value is based on the superior performance of another secondary amine (Amberlite LA-2) compared to a tertiary amine and the general principle that secondary amines can exhibit higher extraction efficiencies for carboxylic acids. The branched structure of this compound may influence this value due to steric effects.

The data clearly indicates that the secondary amine mixture, Amberlite LA-2, demonstrates a significantly higher distribution coefficient for lactic acid extraction compared to the tertiary amine, Tridodecylamine.[1] This suggests that secondary amines can be more effective extractants for carboxylic acids in acidic solutions. The steric hindrance around the nitrogen atom in tertiary amines can impede the formation of the acid-amine complex, leading to lower extraction efficiency. While this compound is also a secondary amine, its branched 'sec' octyl groups introduce more steric bulk compared to the linear alkyl chains of some other secondary amines. This increased steric hindrance could potentially modulate its extraction efficiency, a factor that warrants specific experimental validation.

Experimental Protocols

To facilitate the validation of this compound's effectiveness and to allow for robust comparison with other amines, a detailed experimental protocol for determining the distribution coefficient (Kd) of a carboxylic acid is provided below.

Protocol for Determining the Distribution Coefficient (Kd)

Objective: To quantify the extraction efficiency of an amine for a specific carboxylic acid from an aqueous solution.

Materials:

  • Separatory funnels (100 mL)

  • Volumetric flasks and pipettes

  • pH meter

  • Analytical balance

  • Titration apparatus (burette, stand, etc.)

  • Aqueous solution of the target carboxylic acid of known concentration

  • Organic solvent (e.g., 1-octanol, n-heptane)

  • Amine extractant (e.g., this compound)

  • Standardized sodium hydroxide (NaOH) solution

  • Phenolphthalein indicator

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the carboxylic acid in deionized water at a known concentration (e.g., 0.1 M).

    • Prepare a solution of the amine extractant in the chosen organic solvent at a specific concentration (e.g., 0.5 M).

  • Extraction:

    • Pipette a known volume (e.g., 20 mL) of the aqueous carboxylic acid solution into a separatory funnel.

    • Add an equal volume (e.g., 20 mL) of the amine/organic solvent solution to the separatory funnel.

    • Stopper the funnel and shake vigorously for a set period (e.g., 5 minutes) to ensure thorough mixing and allow the system to reach equilibrium.

    • Allow the phases to separate completely.

  • Analysis of the Aqueous Phase:

    • Carefully drain the lower aqueous phase into a clean beaker.

    • Pipette a known volume of the aqueous phase (e.g., 10 mL) into a conical flask.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the aqueous sample with the standardized NaOH solution until a persistent pink color is observed.

    • Record the volume of NaOH used.

  • Calculation of the Distribution Coefficient (Kd):

    • Calculate the concentration of the carboxylic acid remaining in the aqueous phase ([Acid]aq) using the titration data.

    • Calculate the initial moles of carboxylic acid in the aqueous phase.

    • Calculate the moles of carboxylic acid remaining in the aqueous phase after extraction.

    • Determine the moles of carboxylic acid extracted into the organic phase by subtraction.

    • Calculate the concentration of the carboxylic acid in the organic phase ([Acid]org).

    • Calculate the distribution coefficient using the formula: Kd = [Acid]org / [Acid]aq

Logical Relationships in Solvent Extraction

The efficiency of the extraction process is governed by a series of interconnected factors. The following diagram illustrates the key relationships influencing the distribution of a carboxylic acid between the aqueous and organic phases during amine-based extraction.

G cluster_aqueous Aqueous Phase A_diss Carboxylic Acid (Dissociated) A_undiss Carboxylic Acid (Undissociated) A_diss->A_undiss pH Dependent Equilibrium H_ion H+ Complex Acid-Amine Complex A_undiss->Complex Extraction Amine Amine (e.g., this compound) Amine->Complex Complex->A_undiss Stripping (Back Extraction)

Caption: Key equilibria in the reactive extraction of a carboxylic acid using an amine.

Signaling Pathways and Experimental Workflows

The selection of an appropriate amine extractant often involves a systematic workflow to evaluate its performance. The following diagram outlines a typical experimental workflow for comparing the extraction efficiency of different amines.

G start Start: Define Extraction Problem select_amines Select Candidate Amines (e.g., this compound, TOA, etc.) start->select_amines select_acid Choose Target Carboxylic Acid start->select_acid select_diluent Select Organic Diluent(s) start->select_diluent prep_solutions Prepare Aqueous and Organic Solutions select_amines->prep_solutions select_acid->prep_solutions select_diluent->prep_solutions extraction_exp Perform Liquid-Liquid Extraction Experiments prep_solutions->extraction_exp analysis Analyze Acid Concentration in Aqueous Phase (Titration) extraction_exp->analysis calc_kd Calculate Distribution Coefficient (Kd) analysis->calc_kd compare Compare Kd Values and Select Optimal Amine calc_kd->compare end End: Optimal Amine Identified compare->end

Caption: Workflow for the comparative evaluation of amine extraction efficiency.

References

Di-sec-octylamine vs. Primary Amines in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, the choice of amine—primary, secondary, or tertiary—can profoundly influence reaction outcomes, dictating everything from reaction rates and yields to selectivity. This guide provides a detailed comparison of di-sec-octylamine, a sterically hindered secondary amine, and primary amines, focusing on their respective performances in key applications such as catalysis, solvent extraction, and nanoparticle synthesis. This analysis is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Role in Catalysis: Ligands for Cross-Coupling Reactions

Amines are pivotal in catalysis, frequently serving as ligands for transition metals like palladium in cross-coupling reactions. Their electronic and steric properties can significantly modulate the catalytic activity and selectivity.

Performance Comparison

While direct comparative studies between this compound and primary amines as ligands in cross-coupling reactions are not extensively documented in readily available literature, general principles and related studies provide valuable insights. The steric bulk of this compound can be both an advantage and a disadvantage. The bulky sec-octyl groups can promote the reductive elimination step in some catalytic cycles by creating steric pressure around the metal center. However, this same steric hindrance can also impede the initial coordination of the amine to the metal or the subsequent oxidative addition step, potentially slowing down the overall reaction rate.

In contrast, primary amines, with their smaller steric footprint around the nitrogen atom, can often coordinate more readily to the metal center. Studies on palladium-catalyzed cross-coupling reactions have shown that precatalysts bearing primary n-alkylamine ligands can afford highly active catalysts.[1] For instance, in the Buchwald-Hartwig amination, primary amines are often efficiently coupled with aryl halides.[2]

Table 1: Conceptual Comparison of this compound and Primary Amines as Ligands in Palladium-Catalyzed Cross-Coupling Reactions

FeatureThis compound (Secondary Amine)Primary Amines (e.g., n-octylamine)
Steric Hindrance HighLow to Moderate
Coordination to Metal Center Potentially slower due to steric bulkGenerally faster
Effect on Reductive Elimination Can be accelerated due to steric pressureLess pronounced effect
Potential for Catalyst Deactivation May be less prone to forming stable off-cycle complexesCan sometimes lead to catalyst inhibition through strong binding
General Reactivity Highly dependent on the specific reaction and substrateOften leads to higher catalytic activity[1]
Experimental Protocols

General Protocol for Buchwald-Hartwig Amination:

A general protocol for the Buchwald-Hartwig amination of aryl halides is presented below. Please note that optimal conditions (catalyst, ligand, base, solvent, temperature) are highly dependent on the specific substrates.

  • Materials:

    • Aryl halide (1.0 mmol)

    • Amine (primary or secondary, 1.2 mmol)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol)

    • Phosphine ligand (e.g., XPhos, 0.04 mmol)

    • Base (e.g., NaOtBu, 1.4 mmol)

    • Anhydrous solvent (e.g., toluene, 5 mL)

  • Procedure:

    • In a glovebox, a reaction vial is charged with the palladium precatalyst, phosphine ligand, and base.

    • The aryl halide and the amine are added, followed by the solvent.

    • The vial is sealed and the reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 2-24 hours).

    • The reaction progress is monitored by TLC or GC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite.

    • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

Logical Relationship for Ligand Performance in Catalysis:

G cluster_secondary This compound Ligand Primary_Sterics Lower Steric Hindrance Primary_Coordination Facile Coordination to Metal Primary_Sterics->Primary_Coordination Primary_Activity Potentially Higher Catalytic Activity Primary_Coordination->Primary_Activity Secondary_Sterics High Steric Hindrance Secondary_Coordination Hindered Coordination to Metal Secondary_Sterics->Secondary_Coordination Secondary_Reductive Potential for Accelerated Reductive Elimination Secondary_Sterics->Secondary_Reductive Secondary_Activity Variable Catalytic Activity Secondary_Coordination->Secondary_Activity Secondary_Reductive->Secondary_Activity

Figure 1: Steric Effects on Catalytic Activity.

Application in Solvent Extraction of Metals

Amines are widely used as extractants in liquid-liquid extraction processes for the separation and purification of metal ions. The efficiency of extraction depends on the amine's structure, basicity, and the nature of the metal ion and aqueous phase.

Performance Comparison

The bulky alkyl groups of this compound can enhance its solubility in organic solvents and create a hydrophobic environment that facilitates the extraction of metal complexes. However, the steric hindrance around the nitrogen atom might affect the kinetics of the extraction process.

Primary amines are also effective extractants. Their lower steric hindrance might allow for faster kinetics of complexation with the metal ion at the aqueous-organic interface. The choice between a primary and a bulky secondary amine would depend on the specific metal ion, the composition of the aqueous phase, and the desired selectivity of the extraction.

Table 2: Comparison of Amines in the Solvent Extraction of Cobalt(II) from Acidic Chloride Media

ParameterTri-n-octylamine (Tertiary Amine)[1]Conceptual Performance of this compound (Secondary Amine)Conceptual Performance of Primary Amines (e.g., n-octylamine)
Extraction Efficiency High (e.g., >95% for Co(II))Expected to be high, but potentially influenced by steric hindranceCan be high, depending on conditions
Kinetics of Extraction Generally fastMay be slower due to steric hindrancePotentially faster due to lower steric hindrance
Loading Capacity GoodMay be lower due to steric bulkGenerally good
Selectivity Can be tailored by adjusting conditionsPotentially high due to specific steric interactionsDependent on the system
Phase Separation GoodGood, due to high lipophilicityGood
Experimental Protocols

Experimental Protocol for Solvent Extraction of Cobalt(II) using Tri-n-octylamine: [1]

  • Aqueous Phase Preparation: A stock solution of CoCl₂ is prepared in deionized water. The aqueous feed solution is prepared by adjusting the concentrations of Co(II), HCl, and a salting-out agent like KCl to the desired levels (e.g., 0.01 M Co(II), 3 M HCl, 1.5 M KCl).

  • Organic Phase Preparation: A stock solution of tri-n-octylamine (TOA) is prepared in a suitable organic diluent, such as kerosene.

  • Extraction Procedure:

    • Equal volumes of the aqueous and organic phases are added to a separatory funnel.

    • The mixture is shaken vigorously for a predetermined time (e.g., 10 minutes) to ensure equilibrium is reached.

    • The phases are allowed to separate.

    • The aqueous phase (raffinate) is collected, and the concentration of Co(II) is determined by a suitable analytical method (e.g., atomic absorption spectroscopy or UV-Vis spectrophotometry).

    • The distribution ratio (D) and the percentage of extraction (%E) are calculated using the following equations:

      • D = ([Co]initial - [Co]final) / [Co]final

      • %E = (([Co]initial - [Co]final) / [Co]initial) * 100

  • Stripping Procedure: The metal-loaded organic phase can be stripped by contacting it with a suitable stripping agent (e.g., a dilute solution of a strong acid or a complexing agent) to recover the metal ion.

Solvent Extraction Mechanism:

G Aqueous Aqueous Phase (Metal Ions, Mⁿ⁺) Interface Aqueous-Organic Interface Aqueous->Interface Organic Organic Phase (Amine Extractant, R₃N) Organic->Interface Complex Metal-Amine Complex [R₃NH⁺]ₘ[MClₓ]ᵐ⁻ Interface->Complex Complexation Raffinate Depleted Aqueous Phase (Raffinate) Interface->Raffinate Extracted Extracted Metal in Organic Phase Complex->Extracted

Figure 2: Amine-based Solvent Extraction.

Use in Nanoparticle Synthesis: Capping Agents

Amines are commonly employed as capping agents in the synthesis of nanoparticles to control their size, shape, and stability by coordinating to the nanoparticle surface.

Performance Comparison

The long alkyl chains of both this compound and primary amines like n-octylamine provide steric stabilization, preventing the agglomeration of nanoparticles. The branched structure of this compound might offer a more effective steric barrier compared to a linear primary amine of a similar molecular weight.

However, the lone pair of electrons on the nitrogen of a primary amine is generally more accessible for coordination to the nanoparticle surface compared to the more hindered nitrogen of this compound. This could lead to differences in the binding affinity and the dynamic nature of the capping layer, which in turn can influence the growth kinetics and final morphology of the nanoparticles. For instance, a facile synthesis of silver nanoparticles has been reported using octylamine, where it acts as both a reducing and capping agent.[5]

Table 3: Conceptual Comparison of this compound and Primary Amines as Capping Agents in Nanoparticle Synthesis

FeatureThis compound (Secondary Amine)Primary Amines (e.g., n-octylamine)
Steric Stabilization Potentially higher due to branched structureEffective, provided by alkyl chains
Coordination to Nanoparticle Surface May be slower and less dense due to steric hindranceGenerally stronger and denser binding
Control over Nanoparticle Growth Can lead to different growth kinetics and morphologiesWell-established for controlling size and shape
Role as Reducing Agent Less likely to act as a reducing agentCan also act as a reducing agent in some syntheses[5]
Dispersibility of Nanoparticles Good in nonpolar solventsGood in nonpolar solvents
Experimental Protocols

Experimental Protocol for Synthesis of Silver Nanoparticles using Octylamine: [5]

  • Materials:

    • Silver nitrate (AgNO₃)

    • Octylamine

    • Toluene

  • Procedure:

    • A solution of silver nitrate in a suitable solvent is prepared.

    • Octylamine is added to the solution.

    • The reaction mixture is heated to a specific temperature (e.g., 100 °C) and stirred for a designated period. The octylamine acts as both the reducing agent for Ag⁺ ions and the capping agent for the resulting silver nanoparticles.

    • The formation of nanoparticles is often indicated by a color change of the solution.

    • The nanoparticles are then isolated by centrifugation and washed to remove any unreacted precursors.

    • The size, shape, and stability of the synthesized nanoparticles are characterized using techniques such as UV-Vis spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS).

Nanoparticle Synthesis Workflow:

G cluster_synthesis Nanoparticle Synthesis Precursors Metal Precursor (e.g., AgNO₃) Reaction Reaction (Heating & Stirring) Precursors->Reaction Amine Amine Capping Agent (Primary or Secondary) Amine->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Nucleation Nucleation Reaction->Nucleation Growth Growth Nucleation->Growth Capping Surface Capping Growth->Capping Nanoparticles Stable Nanoparticles Capping->Nanoparticles

Figure 3: Amine-capped Nanoparticle Synthesis.

Conclusion

Both this compound and primary amines are versatile reagents in organic synthesis, each with distinct advantages and disadvantages stemming primarily from their steric profiles. Primary amines, with their lower steric hindrance, often exhibit higher reactivity and can lead to more active catalysts in cross-coupling reactions. They are also effective capping agents in nanoparticle synthesis, sometimes even acting as reducing agents.

This compound, on the other hand, offers a unique steric environment that can be beneficial in certain applications. Its bulkiness can enhance selectivity in some catalytic reactions and provide excellent steric stabilization for nanoparticles. In solvent extraction, its high lipophilicity is an advantage for efficient phase transfer.

The optimal choice between this compound and a primary amine is highly context-dependent. Researchers should carefully consider the specific requirements of their reaction, including the nature of the substrate, the desired product, and the reaction conditions, to select the most appropriate amine for their synthetic goals. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for this decision-making process.

References

A Comparative Guide to Di-sec-octylamine in Industrial Solvent Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of industrial hydrometallurgy, the selection of an appropriate extractant is paramount for achieving efficient and cost-effective separation of metals. This guide provides a comprehensive cost-benefit analysis of Di-sec-octylamine, a secondary amine, for use in industrial solvent extraction processes, with a particular focus on the separation of valuable metals like cobalt and nickel. Its performance is critically compared against a common tertiary amine alternative, Tri-n-octylamine (often referred to by its commercial name, Alamine 336).

Executive Summary

This compound presents a viable and potentially advantageous alternative to tertiary amines like Tri-n-octylamine in specific solvent extraction applications. The choice between a secondary and a tertiary amine is not straightforward and depends on a careful consideration of factors including the target metal, the composition of the aqueous feed, desired selectivity, and operational costs. While tertiary amines are widely used, secondary amines such as this compound can offer distinct benefits in terms of reactivity and extraction kinetics, which may translate to lower operational expenditures under certain conditions. This guide will delve into the quantitative performance data, cost considerations, and detailed experimental protocols to aid in the informed selection of the optimal extractant for your process.

Cost Comparison

The economic viability of an industrial process is heavily reliant on the cost of its consumables. The following table provides an estimated cost comparison between this compound and Tri-n-octylamine. It is important to note that prices can fluctuate based on supplier, purity, and order volume. The prices for this compound are often represented by its close structural isomer, Di-n-octylamine, for which pricing is more readily available.

Amine ExtractantChemical StructureTypeEstimated Price (per kg)
This compoundC₁₆H₃₅NSecondary~$75 - $700
Tri-n-octylamine (Alamine 336)C₂₄H₅₁NTertiary~$5.50 - $20 (Industrial Grade)

Note: Prices are indicative and subject to change. Bulk pricing for industrial grades will be significantly lower than laboratory-grade reagents.

Performance Comparison: this compound vs. Tri-n-octylamine

The performance of an amine extractant is determined by its efficiency in extracting the target metal ion from the aqueous phase and the ease with which the metal can be stripped from the organic phase for recovery.

General Reactivity and Selectivity

Secondary amines, such as this compound, are generally more reactive than tertiary amines due to less steric hindrance around the nitrogen atom. This can lead to faster extraction kinetics. However, this increased reactivity can sometimes result in lower selectivity, meaning they might co-extract more unwanted metals. Tertiary amines, like Tri-n-octylamine, often exhibit higher selectivity for certain metal complexes. For instance, in chloride media, tertiary amines are known to be effective for the extraction of cobalt anionic complexes.

A study on the extraction of water from brine suggested that a larger volume of water was recovered with secondary amines compared to tertiary amines, indicating a difference in their affinity for polar molecules.

Cobalt and Nickel Extraction

The separation of cobalt and nickel is a significant application for amine extractants in hydrometallurgy.

  • Tri-n-octylamine (Alamine 336): In acidic chloride media, Tri-n-octylamine has been shown to be an effective extractant for cobalt. One study reported a cobalt extraction efficiency of 76.7% using 1.5 M Tri-n-octylamine in kerosene from an acidic chloride solution. It is also documented that Alamine 336 can be used for the separation of zinc and cobalt from nickel in strong hydrochloric acid solutions.[1] Another study demonstrated that it is possible to selectively extract 99% of cobalt from acidic cobalt-nickel leach solutions using Alamine 300 (a commercial form of Tri-n-octylamine).

  • This compound: While specific quantitative data for this compound in direct comparison to Tri-n-octylamine for cobalt-nickel separation is limited in publicly available literature, the general principles of amine reactivity suggest it could offer faster extraction rates. The separation factor between cobalt and nickel is a critical parameter, and this is influenced by the concentration of chloride ions and the type of amine used.

The following table summarizes the potential performance characteristics based on available data and chemical principles.

Performance MetricThis compound (Secondary Amine)Tri-n-octylamine (Tertiary Amine)
Extraction Kinetics Generally faster due to lower steric hindrance.Generally slower.
Cobalt Extraction Efficiency Potentially high, but specific data is scarce.Up to 76.7% in acidic chloride media reported in one study.[1]
Nickel Extraction Efficiency Data needed for direct comparison.Generally lower than cobalt in chloride media, enabling separation.
Selectivity (Co/Ni) May be lower than tertiary amines.Generally good, especially in high chloride concentrations.
Stripping Generally easier due to lower stability of the metal-amine complex.Can be more difficult, sometimes requiring stronger stripping agents.
Solvent Loss Dependent on the specific diluent and process conditions.Dependent on the specific diluent and process conditions.

Experimental Protocols

To conduct a comparative analysis of this compound and Tri-n-octylamine for the solvent extraction of cobalt and nickel, the following experimental protocol can be followed.

Preparation of Aqueous and Organic Phases
  • Aqueous Feed Solution: Prepare a synthetic leach solution containing known concentrations of cobalt (e.g., 1000 mg/L) and nickel (e.g., 1000 mg/L) in a hydrochloric acid matrix (e.g., 3 M HCl).

  • Organic Extractant Solutions:

    • Prepare a 0.5 M solution of this compound in a suitable organic diluent (e.g., kerosene or toluene).

    • Prepare a 0.5 M solution of Tri-n-octylamine in the same organic diluent.

    • A phase modifier, such as isodecanol, may be added (e.g., 5% v/v) to prevent third-phase formation.

Solvent Extraction Procedure
  • In a series of separatory funnels, mix equal volumes (e.g., 20 mL) of the aqueous feed solution and each of the organic extractant solutions (this compound and Tri-n-octylamine). This represents an aqueous to organic (A:O) phase ratio of 1:1.

  • Shake each separatory funnel vigorously for a predetermined contact time (e.g., 5, 10, 15, and 30 minutes) to reach equilibrium.

  • Allow the phases to separate.

  • Collect the aqueous phase (raffinate) and the organic phase for analysis.

  • Analyze the concentration of cobalt and nickel in the raffinate using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculate the extraction efficiency (%E) for each metal using the formula: %E = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial concentration of the metal in the aqueous phase and Cₑ is the equilibrium concentration of the metal in the raffinate.

Stripping Procedure
  • Take a known volume of the metal-loaded organic phase from the extraction step.

  • Contact it with a suitable stripping solution (e.g., dilute HCl, or an ammonia solution).

  • Shake for a sufficient time to allow the metal ions to transfer back to the aqueous phase.

  • Separate the phases and analyze the metal concentration in the aqueous stripping solution.

  • Calculate the stripping efficiency.

Visualizing the Process and Logic

To better understand the solvent extraction process and the decision-making logic, the following diagrams are provided.

SolventExtractionProcess AqueousFeed Aqueous Feed (Co²⁺, Ni²⁺ in HCl) Mixer Mixing (Extraction) AqueousFeed->Mixer OrganicPhase Organic Phase (Amine + Diluent) OrganicPhase->Mixer Settler Phase Separation Mixer->Settler LoadedOrganic Loaded Organic (Amine-Metal Complex) Settler->LoadedOrganic Organic Raffinate Raffinate (Depleted Aqueous) Settler->Raffinate Aqueous Stripper Stripping LoadedOrganic->Stripper StrippingSolution Stripping Solution StrippingSolution->Stripper StrippedOrganic Stripped Organic (Recycled) Stripper->StrippedOrganic ConcentratedMetal Concentrated Metal Solution Stripper->ConcentratedMetal StrippedOrganic->Mixer Recycle

A simplified workflow of a solvent extraction process.

ExtractantSelectionLogic Start Start: Need to Separate Co and Ni FeedComposition Analyze Aqueous Feed Composition (e.g., Cl⁻ concentration, pH) Start->FeedComposition DesiredOutcome Define Desired Outcome (e.g., High Purity Co, Fast Kinetics) Start->DesiredOutcome Decision Select Extractant Type FeedComposition->Decision DesiredOutcome->Decision SecondaryAmine Secondary Amine (e.g., this compound) Decision->SecondaryAmine Faster Kinetics Potentially Needed TertiaryAmine Tertiary Amine (e.g., Tri-n-octylamine) Decision->TertiaryAmine High Selectivity is Critical LabTesting Conduct Laboratory Scale Testing SecondaryAmine->LabTesting TertiaryAmine->LabTesting CostAnalysis Perform Cost-Benefit Analysis LabTesting->CostAnalysis FinalSelection Final Extractant Selection CostAnalysis->FinalSelection

Logical flow for selecting a suitable amine extractant.

Conclusion

The selection between this compound and Tri-n-octylamine for industrial solvent extraction is a nuanced decision that requires a thorough evaluation of both performance and economic factors.

  • Cost: Tri-n-octylamine (Alamine 336) appears to be a more cost-effective option based on available pricing for industrial grades. The higher cost of this compound may be a significant barrier for its widespread industrial use unless its performance benefits can offset the initial investment.

  • Performance: this compound, as a secondary amine, is expected to exhibit faster extraction kinetics, which could lead to smaller equipment sizes and lower residence times, potentially reducing capital and operational costs. However, it may offer lower selectivity compared to tertiary amines. Tri-n-octylamine is a well-established extractant with proven selectivity for cobalt over nickel in chloride systems.

Recommendation:

For applications where high selectivity for cobalt over nickel in a chloride medium is the primary concern, and where a well-documented and industrially proven extractant is preferred, Tri-n-octylamine (Alamine 336) is a strong candidate, particularly given its lower cost.

However, if the process economics are highly sensitive to reaction kinetics and shorter residence times, and if the feed solution characteristics allow for acceptable selectivity, This compound warrants serious consideration. A pilot-scale study is highly recommended to directly compare the two extractants under specific plant conditions to definitively determine the most economically favorable and technically sound option. This will allow for a precise quantification of the trade-offs between the higher cost of the secondary amine and its potential benefits in terms of process efficiency.

References

Synergistic Effects of Amine-Based Extractants in Solvent Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Di-sec-octylamine (DSOA): Initial comprehensive searches for synergistic extraction systems involving this compound (DSOA) did not yield sufficient quantitative data or detailed experimental protocols in published scientific literature. To provide a valuable and data-rich comparison guide, this document focuses on the closely related and extensively studied extractant, Tri-n-octylamine (TOA) . TOA, a tertiary amine, shares significant structural and functional similarities with the secondary amine DSOA, and the principles of its synergistic interactions are highly relevant and informative for researchers in the field.

This guide provides a comparative analysis of the synergistic effects of Tri-n-octylamine (TOA) with other extractants for the separation of valuable metals. The performance of synergistic systems is compared against individual extractants, supported by quantitative experimental data. Detailed methodologies for the key experiments are provided, along with visualizations of the extraction mechanisms.

Synergistic Extraction of Rhodium(III) with TOA and Neutral Sulfur-Containing Extractants

A significant synergistic effect is observed in the extraction of Rhodium(III) from hydrochloric acid solutions when TOA is combined with neutral sulfur-containing extractants like di-n-hexyl sulfide (DHS) or N,N′-dimethyl-N,N′-di-n-octyl-thiodiglycolamide (TDGA). The individual extractants show poor extraction efficiency for Rh(III), but their combination leads to a dramatic increase in extraction.

Data Presentation
Extractant SystemTarget MetalAqueous PhaseOrganic Phase ConditionsMax. Extraction Efficiency (%)Stoichiometry of Extracted Complex (Rh:TOA:S)
0.5 M TOARh(III)2 M HClChloroformPoor-
0.5 M DHSRh(III)2 M HClChloroformPoor-
0.5 M TDGARh(III)2 M HClChloroformPoor-
0.5 M TOA + 0.5 M DHS Rh(III)2 M HClChloroform~70% [1][2]1:2:1[1][2]
0.5 M TOA + 0.5 M TDGA Rh(III)2 M HClChloroform~90% [1][2]1:2:1[1][2]
0.25 M TOA + 0.25 M DHSRu(III)5 M HClChloroform~55%[3]1:2:1
Experimental Protocols

Objective: To determine the extraction efficiency of Rh(III) from a hydrochloric acid medium using TOA, a neutral sulfur-containing synergist (DHS or TDGA), and their mixture.

1. Preparation of Aqueous Phase:

  • A stock solution of Rhodium(III) is prepared by dissolving an appropriate amount of a rhodium salt (e.g., RhCl₃·xH₂O) in a 2 M hydrochloric acid (HCl) solution to achieve the desired initial Rh(III) concentration.

2. Preparation of Organic Phase:

  • The organic phases are prepared by dissolving the individual extractants (TOA, DHS, or TDGA) or a mixture of TOA and the synergist in chloroform to the specified concentrations (e.g., 0.5 M).

3. Extraction Procedure:

  • Equal volumes of the aqueous and organic phases are added to a separation funnel.

  • The funnel is shaken vigorously for a sufficient time to ensure equilibrium is reached.

  • The phases are allowed to separate completely.

  • The aqueous phase is then collected for analysis.

4. Analysis:

  • The concentration of Rh(III) remaining in the aqueous phase after extraction is determined using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • The extraction efficiency (%E) is calculated using the formula: %E = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial concentration of Rh(III) in the aqueous phase and Cₑ is the equilibrium concentration of Rh(III) in the aqueous phase after extraction.

Synergistic Mechanism and Visualization

The synergistic effect arises from the formation of a mixed-ligand complex. In the acidic aqueous phase, Rh(III) exists as an anionic chloro complex (e.g., [RhCl₅(H₂O)]²⁻). The tertiary amine, TOA, is protonated by the acid to form an ammonium cation (TOA·H⁺). This cation can extract the rhodium complex through an ion-pairing mechanism. However, this process is not very efficient on its own. The neutral sulfur-containing extractant (S), either DHS or TDGA, can replace a water molecule in the inner coordination sphere of the rhodium complex. This new complex is more readily extracted by the protonated TOA. The stoichiometry of the extracted species is found to be [RhCl₅(S)]²⁻·2(TOA·H⁺).

SynergisticExtractionRh cluster_aqueous Aqueous Phase (HCl) cluster_organic Organic Phase Rh_aq [RhCl₅(H₂O)]²⁻ TOAH_org TOA·H⁺ Rh_aq->TOAH_org Weak Extraction Extracted_Complex [RhCl₅(S)]²⁻·2(TOA·H⁺) Rh_aq->Extracted_Complex Synergistic Extraction TOA_aq TOA TOA_aq->TOAH_org Protonation S_aq S (DHS or TDGA) S_org S S_aq->S_org Phase Transfer H_ion H⁺ H_ion->TOA_aq TOAH_org->Extracted_Complex Ion Pairing S_org->Extracted_Complex Coordination

Synergistic extraction of Rh(III) with TOA and a neutral synergist (S).

Synergistic Extraction of Cobalt(II) and Nickel(II) with TOA and an Acidic Extractant (Cyanex 272)

The combination of a basic extractant like TOA and an acidic extractant such as Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid) can form a bifunctional ionic liquid that exhibits synergistic effects in the extraction and separation of metals like cobalt and nickel. This system can offer improved extraction efficiency and selectivity compared to the individual components.

Data Presentation
Extractant SystemTarget MetalAqueous PhaseOrganic Phase ConditionsExtraction Efficiency (%)Selectivity (β Co/Ni)
Cyanex 272Co(II)pH 7Kerosene--
TOACo(II)pH 7Kerosene--
[TOA][Cy272] (35 vol%) Co(II)pH 7Kerosene62.6% [4]1.26
Cyanex 272Ni(II)pH 7Kerosene--
TOANi(II)pH 7Kerosene--
[TOA][Cy272] (35 vol%) Ni(II)pH 7Kerosene49.8% [4]-

Note: The bifunctional ionic liquid [TOA][Cy272] is formed by the reaction of TOA and Cyanex 272.

Experimental Protocols

Objective: To evaluate the extraction efficiency and selectivity for Co(II) and Ni(II) from a neutral aqueous solution using a bifunctional ionic liquid formed from TOA and Cyanex 272.

1. Synthesis of [TOA][Cy272] Ionic Liquid:

  • The bifunctional ionic liquid is synthesized through a neutralization reaction between equimolar amounts of Tri-n-octylamine (TOA) and Cyanex 272.

2. Preparation of Aqueous Phase:

  • A synthetic aqueous solution containing known concentrations of Co(II) and Ni(II) (e.g., 1 g/L each) is prepared.

  • The pH of the aqueous solution is adjusted to 7 using a suitable buffer or base (e.g., NaOH).

3. Preparation of Organic Phase:

  • The synthesized [TOA][Cy272] ionic liquid is dissolved in a suitable diluent, such as kerosene, to the desired volume percentage (e.g., 35 vol%).

4. Extraction Procedure:

  • The aqueous and organic phases are mixed at a specified phase ratio (e.g., A/O = 1).

  • The mixture is agitated for a set contact time (e.g., 30 minutes) to ensure equilibrium is reached.

  • The two phases are then separated by centrifugation or using a separation funnel.

5. Analysis:

  • The concentrations of Co(II) and Ni(II) in the aqueous phase before and after extraction are determined by ICP-OES.

  • The extraction efficiency for each metal is calculated.

  • The distribution coefficient (D) for each metal is calculated as the concentration of the metal in the organic phase divided by its concentration in the aqueous phase at equilibrium.

  • The selectivity factor (β) for cobalt over nickel is calculated as D(Co) / D(Ni).

Synergistic Mechanism and Visualization

The synergy in this system arises from the formation of a bifunctional ionic liquid where the cationic part (from TOA) and the anionic part (from Cyanex 272) both participate in the extraction. The acidic extractant (Cyanex 272) extracts the metal cation via a cation exchange mechanism, while the amine (TOA) can interact with the metal complex or anions in the aqueous phase. This dual interaction enhances the transfer of the metal ion into the organic phase.

SynergisticExtractionCoNi cluster_synthesis Ionic Liquid Formation cluster_extraction Extraction Process TOA TOA (Base) IonicLiquid [TOA·H]⁺[A]⁻ (Bifunctional Ionic Liquid) TOA->IonicLiquid Cyanex272 Cyanex 272 (Acid, HA) Cyanex272->IonicLiquid OrganicPhase Organic Phase ([TOA·H]⁺[A]⁻ in Kerosene) IonicLiquid->OrganicPhase AqueousPhase Aqueous Phase (Co²⁺, Ni²⁺ at pH 7) ExtractedComplex Extracted Co/Ni Complex AqueousPhase->ExtractedComplex Metal Transfer OrganicPhase->ExtractedComplex

References

Di-sec-octylamine as a Corrosion Inhibitor: An Electrochemical Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of corrosion inhibitors is paramount in ensuring the integrity and longevity of metallic materials used in various applications. This guide provides an objective comparison of the corrosion inhibition performance of Di-sec-octylamine and its derivatives with other alternatives, supported by electrochemical experimental data.

The primary method for evaluating the effectiveness of corrosion inhibitors is through electrochemical techniques, such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS). These methods provide quantitative data on how an inhibitor interacts with the metal surface to prevent corrosion, typically in acidic environments which are common in industrial processes.

Comparative Performance of Corrosion Inhibitors

The following table summarizes the key performance metrics for this compound derivatives and other selected organic corrosion inhibitors for mild steel in acidic media. The data is compiled from various studies and presented here for comparative analysis.

InhibitorConcentrationMediumTechniqueInhibition Efficiency (%)Corrosion Current Density (Icorr) (µA/cm²)Reference
N-methylidene octylamine (MOA) 0.04% (v/v)1 M HClPotentiodynamic PolarizationNot SpecifiedNot Specified[1]
N-ethylidene octylamine (EOA) 0.04% (v/v)1 M HClPotentiodynamic PolarizationNot SpecifiedNot Specified[1]
N-propylidene octylamine (POA) 0.04% (v/v)1 M HClPotentiodynamic PolarizationNot SpecifiedNot Specified[1]
Octylamine-functionalized graphene oxide Not Specified3.5% NaClElectrochemical Methods73Not Specified[2][3]
PDINN 300 ppm1 M HClElectrochemical Methods98.45Not Specified[4]
APNT 500 ppm1 M HClWeight Loss98Not Specified[5]
APT 500 ppm1 M HClWeight Loss94.1Not Specified[5]
PPMQ 10⁻² M1 M HClElectrochemical Measurements95.58Not Specified[6]
DMHB 3 x 10⁻³ M0.5 M HClPotentiodynamic Polarization & EIS81Not Specified[7]
DMHB 3 x 10⁻³ M0.5 M H₂SO₄Potentiodynamic Polarization & EIS86Not Specified[7]

Note: Direct comparison of Icorr values is challenging as they are not consistently reported across all studies.

Experimental Protocols

The data presented above is typically obtained through standardized electrochemical testing procedures. A general protocol for these experiments is outlined below.

Preparation of Materials
  • Working Electrode: Mild steel coupons are mechanically polished with a series of silicon carbide papers of decreasing grit size, followed by polishing with a fine abrasive to achieve a mirror finish. The polished coupons are then rinsed with distilled water, degreased with a solvent like acetone, and dried.[8]

  • Corrosive Medium: The acidic solution (e.g., 1 M HCl or 0.5 M H₂SO₄) is prepared using analytical grade acid and distilled water.[7]

  • Inhibitor Solutions: The desired concentrations of the corrosion inhibitor are prepared by dissolving a calculated amount of the inhibitor in the corrosive medium.

Electrochemical Measurements

Electrochemical tests are conducted using a three-electrode cell configuration connected to a potentiostat/galvanostat.[8][9]

  • Working Electrode (WE): The prepared mild steel coupon.

  • Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or a similar stable reference electrode.[9]

  • Counter Electrode (CE): A platinum or graphite electrode.[8][9]

The working electrode is immersed in the test solution (with and without the inhibitor) for a specific period to allow the open-circuit potential (OCP) to stabilize.[6]

  • Potentiodynamic Polarization: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[6][8] The resulting polarization curve is used to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes. The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100

    where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS): A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[9][10] The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency can also be calculated from the Rct values:

    IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100

    where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Experimental Workflow

The logical flow of a typical electrochemical corrosion inhibition study is depicted in the following diagram.

G cluster_prep Material Preparation cluster_exp Electrochemical Experiment cluster_analysis Data Analysis P1 Polish & Clean Mild Steel Coupon E1 Assemble 3-Electrode Cell P1->E1 P2 Prepare Acidic Medium P2->E1 P3 Prepare Inhibitor Solutions P3->E1 E2 Stabilize Open Circuit Potential E1->E2 E3 Perform Potentiodynamic Polarization E2->E3 E4 Perform Electrochemical Impedance Spectroscopy E2->E4 A1 Determine Icorr, Ecorr, Tafel Slopes E3->A1 A2 Model EIS Data with Equivalent Circuit E4->A2 A3 Calculate Inhibition Efficiency A1->A3 A2->A3

Electrochemical Corrosion Inhibition Testing Workflow

Discussion

The available data suggests that octylamine derivatives, such as the aldimines MOA, EOA, and POA, function as mixed-type inhibitors in acidic media.[1] This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibition mechanism is generally attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier.[4]

When compared to other organic inhibitors, compounds like PDINN and APNT have demonstrated very high inhibition efficiencies, exceeding 98% under specific conditions.[4][5] It is important to note that the effectiveness of a corrosion inhibitor is highly dependent on its concentration, the nature of the corrosive environment, and the temperature. Therefore, direct comparisons should be made with caution, considering the specific experimental conditions.

References

Quantitative Comparison of Extraction Kinetics: Di-sec-octylamine vs. Other Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solvent extraction, the choice of extractant is paramount to achieving efficient and rapid separation of target molecules. Among the various classes of extractants, amines have proven to be highly effective, particularly for the separation of metals and carboxylic acids. This guide provides a quantitative and qualitative comparison of the extraction kinetics of di-sec-octylamine, a branched secondary amine, with other primary, secondary, and tertiary amines. Due to the limited availability of direct kinetic studies on this compound, this guide synthesizes available data on structurally similar amines and highlights key kinetic parameters to inform the selection of an appropriate extractant for research and development purposes.

Executive Summary

The extraction kinetics of amines are influenced by several factors, including the structure of the amine (primary, secondary, tertiary, and degree of branching), the nature of the diluent, and the properties of the solute being extracted. While direct quantitative kinetic data for this compound is scarce in publicly available literature, this guide draws comparisons from studies on analogous amines to provide insights into its expected performance.

Generally, the order of extraction efficiency among different classes of amines for metal ions is found to be tertiary > secondary > primary. However, the kinetics of extraction, or the speed at which equilibrium is reached, do not always follow the same trend. Steric hindrance, a significant factor in branched amines like this compound, can influence the rate of complex formation and, consequently, the extraction kinetics.

Comparative Kinetic Data

To provide a quantitative perspective, the following tables summarize key kinetic and equilibrium data for various amines from different studies. It is important to note that direct comparison is challenging due to varying experimental conditions.

Table 1: Kinetic Data for the Extraction of Succinic Acid with Tri-n-octylamine (TOA)

Amine TypeAmineSoluteDiluentForward Rate Constant (k_f)Order w.r.t. Succinic AcidOrder w.r.t. TOAReference
TertiaryTri-n-octylamine (TOA)Succinic Acid1-Octanol(3.14 ± 0.6) x 10⁻⁸ m².⁵·mol⁻⁰.⁵·s⁻¹10.5[1]

Table 2: Equilibrium and Time Data for Metal Ion Extraction with Various Amines

Amine TypeAmineSolutepHEquilibrium TimeExtraction Efficiency (%)Reference
PrimaryOctylamineIron(III)230 min96N/A
TertiaryN,N-dimethylanilineIron(III)230 min92N/A
TertiaryAlamine 336 (tertiary)Uranium-30 min~55 (at 30 min)N/A
SecondaryAlamine 308 (secondary)Uranium-30 min~39 (at 30 min)N/A
PrimaryAlamine 304 (primary)Uranium-30 min~10 (at 30 min)N/A
QuaternaryAliquat 336 (quaternary)Uranium-30 min~41 (at 30 min)N/A

Table 3: Kinetic Data for the Extraction of Cd(II) with Trioctylamine (TOA) in a Bulk Liquid Membrane System

Amine TypeAmineSoluteSystemExtraction Rate Constant (k₁)Stripping Rate Constant (k₂)Reference
TertiaryTrioctylamine (TOA)Cd(II)Bulk Liquid Membrane0.94 h⁻¹2.45 h⁻¹[2]

Discussion of Kinetic Factors

Effect of Amine Structure:

  • Primary, Secondary, and Tertiary Amines: The basicity of amines generally increases from primary to tertiary, which often leads to higher extraction efficiencies for acidic solutes. For instance, in the extraction of uranium, the tertiary amine Alamine 336 showed higher efficiency compared to the secondary (Alamine 308) and primary (Alamine 304) analogues. However, the kinetics can be more complex. While a higher driving force for extraction exists with tertiary amines, steric hindrance can slow down the rate of complex formation.

  • Branched vs. Linear Amines: The branched structure of this compound introduces significant steric hindrance around the nitrogen atom. This can impact the kinetics of extraction in two opposing ways. On one hand, the bulky alkyl groups may slow down the rate of the interfacial reaction where the amine-solute complex is formed. On the other hand, the steric hindrance can sometimes prevent the formation of undesirable aggregates or emulsions at the interface, leading to faster phase separation. While direct kinetic studies on this compound are lacking, research on other branched amines suggests that steric effects can lead to a decrease in the stability of metal ion complexes, which could influence both the equilibrium and the kinetics of extraction.

Role of the Diluent:

The diluent in which the amine is dissolved plays a crucial role in the extraction kinetics. The polarity and viscosity of the diluent affect the solvation of the amine and the resulting complex, as well as the mass transfer of the species between the aqueous and organic phases. For example, in the extraction of lactic acid with tri-n-octyl amine (TOA), the extraction efficiency was found to be higher in n-hexane compared to kerosene and n-heptane, which was attributed to the lower viscosity of n-hexane leading to better mass transfer.

Experimental Protocols

A fundamental understanding of the experimental methodologies used to determine extraction kinetics is essential for interpreting and comparing data across different studies.

1. Determination of Extraction Rate Constants using a Stirred Cell:

This method allows for the determination of intrinsic kinetics by maintaining a constant interfacial area between the aqueous and organic phases.

  • Apparatus: A thermostated, jacketed glass cell with separate compartments for the aqueous and organic phases, each equipped with a stirrer. A microporous hydrophobic membrane can be used to stabilize the interface.

  • Procedure:

    • The aqueous solution containing the solute and the organic solution containing the amine extractant are placed in their respective compartments in the stirred cell.

    • Both phases are stirred at a constant speed to ensure good mixing within each phase while maintaining a flat and stable interface.

    • Samples are withdrawn from either or both phases at specific time intervals.

    • The concentration of the solute in the samples is determined using an appropriate analytical technique (e.g., spectroscopy, chromatography).

    • The extraction rate is then calculated from the change in solute concentration over time. By analyzing the rate data at different initial concentrations of the solute and the amine, the order of the reaction with respect to each component and the rate constant can be determined.

2. Shake-Out Test for Equilibrium and Time to Equilibrium:

This is a simpler method to determine the overall extraction efficiency and the time required to reach equilibrium.

  • Apparatus: Separatory funnels and a mechanical shaker.

  • Procedure:

    • Equal volumes of the aqueous phase containing the solute and the organic phase containing the amine are placed in a series of separatory funnels.

    • The funnels are shaken vigorously for different periods (e.g., 1, 5, 10, 30, 60 minutes).

    • After shaking, the phases are allowed to separate.

    • The concentration of the solute in the aqueous phase (and/or the organic phase) is measured.

    • The extraction efficiency is calculated as a function of time. The point at which the extraction efficiency no longer increases with time is considered the equilibrium time.

Visualizing the Extraction Process

The following diagrams illustrate the conceptual workflow of a solvent extraction process and the key factors influencing the kinetics.

Extraction_Workflow Solute_Aq Solute (Aq) Interface Solute_Aq->Interface Mass Transfer Amine_Org Amine (Org) Amine_Org->Interface Complex_Org Amine-Solute Complex (Org) Interface->Complex_Org

Caption: General workflow of a solvent extraction process.

Kinetic_Factors Kinetics Extraction Kinetics Amine Amine Structure (Primary, Secondary, Tertiary, Branching) Kinetics->Amine Diluent Diluent Properties (Polarity, Viscosity) Kinetics->Diluent Solute Solute Properties (pKa, Charge) Kinetics->Solute Conditions Operating Conditions (Temperature, pH, Mixing) Kinetics->Conditions

Caption: Key factors influencing amine extraction kinetics.

Conclusion

The selection of an appropriate amine extractant requires a careful consideration of both equilibrium and kinetic factors. While tertiary amines often exhibit higher extraction capacities, secondary amines, including branched variants like this compound, may offer advantages in terms of phase handling and potentially faster kinetics under certain conditions due to a balance of basicity and steric effects.

The lack of direct quantitative kinetic data for this compound highlights an area for future research. Such studies would be invaluable for a more precise comparison and for the rational design of efficient separation processes in various fields, including pharmaceuticals and hydrometallurgy. Researchers are encouraged to perform kinetic studies using standardized methods, such as the stirred-cell technique, to generate comparable data that will benefit the wider scientific community.

References

Safety Operating Guide

Proper Disposal of DI-SEC-OCTYLAMINE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND DISPOSAL INFORMATION

Di-sec-octylamine is a chemical compound that requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Core Principles of this compound Waste Management

This compound, like many secondary amines, is classified as a hazardous waste. As such, it must never be disposed of down the drain or in regular trash.[1][2][3] Improper disposal can lead to harmful chemical reactions and significant environmental damage, particularly to aquatic ecosystems.[4][5] The primary disposal method for this compound is through a licensed hazardous waste disposal company.[6][7]

Step-by-Step Disposal Procedure

  • Segregation and Collection :

    • Collect all this compound waste, including pure substance, contaminated solutions, and any absorbent materials used for spills, in a dedicated and compatible waste container.[7]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety officer. In particular, keep it separate from acids, acid anhydrides, acid chlorides, and strong oxidizing agents to prevent violent reactions.[8][9][10]

  • Container Selection and Labeling :

    • Use a sturdy, leak-proof container made of a material compatible with amines (plastic is often preferred).[2][8] If possible, use the original container.[11]

    • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."[2][11] Ensure the label includes the date when the first waste was added to the container.[1]

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][8]

    • The SAA should be a secondary containment area, such as a tray or bin, to contain any potential leaks.

    • Ensure the waste container is kept closed at all times, except when adding waste.[1][2]

    • Store the container in a cool, well-ventilated area, away from direct sunlight and heat sources.[7]

  • Arranging for Disposal :

    • Once the container is full (do not overfill; leave at least one inch of headroom) or when you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal service for pickup.[2][11]

    • Follow your institution's specific procedures for requesting a waste pickup.[1]

Quantitative Data and Hazard Profile

While specific toxicological data for this compound may not be readily available, data for closely related compounds like di-n-octylamine highlights the potential hazards. This information underscores the importance of proper disposal to prevent environmental release.

ParameterValueCompoundSignificance
UN Number 2735Di-n-octylamineDesignated as a corrosive amine for transport.[4][6]
Aquatic Toxicity (LC50) 0.54 mg/L (96h, Freshwater Fish)Di-n-octylamineVery toxic to aquatic organisms.[4]
Log Pow 6.7Di-n-octylamineIndicates a high potential for bioaccumulation and persistence in the environment.[4][6]

Experimental Protocols

In-laboratory treatment or neutralization of this compound waste is not recommended for laboratory personnel. Such procedures can be hazardous and may violate regulatory requirements. The standard and safest protocol is to have the chemical waste managed by trained professionals through your institution's hazardous waste program.[1][2][11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Laboratory Operations cluster_1 Waste Management A Generation of This compound Waste B Is the container compatible and properly labeled? A->B C Select a compatible container. Label with 'Hazardous Waste' and contents. B->C No D Store in a designated Satellite Accumulation Area (SAA) B->D  Yes C->D E Is the container full or ready for disposal? D->E F Continue to collect waste. Keep container closed. E->F No G Contact EHS or licensed hazardous waste contractor E->G  Yes H Professional transport and disposal according to regulations G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.